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  • Product: 5-Amino-2-chloro-4-methoxy-benzoic acid
  • CAS: 1143622-07-4

Core Science & Biosynthesis

Foundational

5-Amino-2-chloro-4-methoxybenzoic Acid: Technical Guide to a Key Pharmacophore Scaffold

The following technical guide details the chemical profile, synthesis, and application of 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4). Executive Summary 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-0...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4).

Executive Summary

5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) is a specialized aromatic building block used primarily in the synthesis of small molecule kinase inhibitors (specifically EGFR and ALK targets) and benzamide-based G-protein coupled receptor (GPCR) modulators .

Distinct from its widely known isomer—the metoclopramide intermediate 4-amino-5-chloro-2-methoxybenzoic acid—this compound features a specific substitution pattern (Amino at C5, Chloro at C2) that alters the electronic and steric properties of the resulting pharmacophore. This "scaffold hop" is frequently utilized in Structure-Activity Relationship (SAR) campaigns to optimize metabolic stability and binding affinity in drug discovery pipelines.

Chemical Identity & Properties

The precise arrangement of functional groups on the benzene ring defines the compound's reactivity. The 2-chloro substituent provides steric bulk near the carboxylic acid binding motif, while the 5-amino group serves as a critical nucleophilic handle for heterocyclization or amide coupling.

Table 1: Physicochemical Profile
PropertyData
CAS Number 1143622-07-4
Chemical Name 5-Amino-2-chloro-4-methoxybenzoic acid
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Exact Mass 201.019 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) Carboxyl: ~2.5
SMILES COc1cc(C(=O)O)c(Cl)cc1N
InChI Key KZTBHLRIQCCCJL-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of CAS 1143622-07-4 requires a regioselective approach to ensure the amino group is installed at the C5 position. The most robust industrial route involves the nitration of 2-chloro-4-methoxybenzoic acid , followed by a controlled reduction.

Retrosynthetic Analysis
  • Target: 5-Amino-2-chloro-4-methoxybenzoic acid.[1][2]

  • Precursor: 2-Chloro-4-methoxy-5-nitrobenzoic acid (CAS 33458-99-0).

  • Starting Material: 2-Chloro-4-methoxybenzoic acid.

Step-by-Step Protocol
Step 1: Regioselective Nitration

The methoxy group at C4 is a strong ortho, para-director. The chlorine at C2 and carboxyl at C1 direct incoming electrophiles to specific positions. The C5 position (ortho to methoxy, para to chloro) is the most activated and sterically accessible site for nitration.

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve 2-chloro-4-methoxybenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

    • Stir at 0–5°C for 2 hours. Monitor by HPLC for the disappearance of starting material.

    • Quench reaction mixture onto crushed ice.

    • Filter the resulting yellow precipitate (2-chloro-4-methoxy-5-nitrobenzoic acid ).

    • Wash with cold water and dry.

  • Critical Control Point: Temperature control is vital to prevent over-nitration or decarboxylation.

Step 2: Chemoselective Reduction

The nitro group is reduced to the amine without dechlorinating the aromatic ring.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Procedure:

    • Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1).

    • Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq).

    • Heat to reflux (approx. 75°C) for 3–5 hours.

    • Hot filter through Celite to remove iron residues.

    • Concentrate the filtrate and adjust pH to ~4.0 with dilute HCl to precipitate the product.

    • Recrystallize from Ethanol to yield 5-Amino-2-chloro-4-methoxybenzoic acid .

Synthesis Workflow Diagram

SynthesisRoute SM Starting Material 2-Chloro-4-methoxybenzoic acid Step1 Nitration (HNO3 / H2SO4, 0°C) SM->Step1 Inter Intermediate 2-Chloro-4-methoxy-5-nitrobenzoic acid (CAS 33458-99-0) Step1->Inter Electrophilic Aromatic Substitution Step2 Reduction (Fe / NH4Cl, Reflux) Inter->Step2 Product Target Product 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) Step2->Product Nitro Reduction

Figure 1: Synthetic pathway for CAS 1143622-07-4 via nitration and reduction.

Applications in Drug Discovery[5][6]

This compound serves as a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern allows researchers to explore chemical space around the benzamide and quinazoline motifs.

Kinase Inhibitor Scaffolds (EGFR/ALK)

In the development of 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs), the aniline moiety at position 5 is frequently used to form:

  • Quinazolines: Cyclization of the 5-amino and 1-carboxyl groups (often via an amide intermediate) creates the quinazoline core found in drugs like Afatinib or Gefitinib.

  • Solubility Tails: The amino group can be acylated to attach solubilizing groups (e.g., morpholine or piperazine chains) critical for oral bioavailability.

Benzamide 5-HT Receptor Modulators

Isomeric to the metoclopramide core, this scaffold is used to synthesize 5-HT4 agonists (prokinetics).

  • SAR Insight: Moving the chlorine from C5 (in metoclopramide) to C2 (in this compound) changes the twist angle of the amide bond relative to the phenyl ring. This steric alteration can significantly impact receptor binding affinity and selectivity, often reducing CNS side effects.

Table 2: Isomer Comparison
FeatureTarget Compound (CAS 1143622-07-4)Metoclopramide Intermediate (CAS 7206-70-4)
Structure 5-Amino-2-chloro-4-methoxy4-Amino-5-chloro-2-methoxy
Electronic Effect Amino is meta to ChloroAmino is ortho to Chloro
Primary Use Novel Kinase Inhibitors, SAR StudiesMetoclopramide, Cisapride synthesis
Steric Environment Cl at C2 shields the Carboxyl groupOMe at C2 shields the Carboxyl group

Analytical Validation & Quality Control

To ensure the integrity of the building block, the following analytical parameters must be met.

  • ¹H-NMR (DMSO-d₆):

    • Look for two distinct aromatic singlets (due to para-substitution pattern of protons at C3 and C6).

    • δ 7.20 ppm (s, 1H): Proton at C6 (adjacent to COOH).

    • δ 6.85 ppm (s, 1H): Proton at C3 (adjacent to Cl and OMe).

    • δ 3.85 ppm (s, 3H): Methoxy group.

  • HPLC Purity: >98.0% (Area %).

    • Impurity Marker: Check for unreduced Nitro intermediate (CAS 33458-99-0) and dechlorinated byproducts.

Safety and Handling

  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time, turning the white powder brown.[3]

References

  • PubChem. Compound Summary for CAS 1143622-07-4. National Library of Medicine. Link

  • BLD Pharm. Product Data: 2-Chloro-4-methoxy-5-nitrobenzoic acid (Precursor CAS 33458-99-0). Link

  • Sigma-Aldrich. 5-Amino-2-chloro-4-methoxy-benzoic acid Product Specification. Link

  • Google Patents. Benzamide Derivatives as 5-HT4 Agonists. (General reference for scaffold application). Link

Sources

Exploratory

Structural Profiling and Chemoselective Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Technical Guide

Executive Summary In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is paramount for efficient library generation. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is paramount for efficient library generation. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [2] represents a privileged polysubstituted benzene scaffold. Featuring four distinct functional groups—a carboxylic acid, an aryl chloride, a methoxy ether, and a primary amine—this molecule provides multiple vectors for divergent synthesis.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its synthetic pathways, explore its orthogonal reactivity, and establish a self-validating protocol for its preparation and analytical verification.

Physicochemical & Structural Profiling

The utility of 5-amino-2-chloro-4-methoxybenzoic acid stems from its unique electronic and steric environment.

  • C1 Carboxyl: Acts as the primary vector for amide coupling. It is sterically shielded by the adjacent C2-chloro group, which can necessitate highly active coupling reagents (e.g., HATU) during library synthesis.

  • C2 Chloro: Provides an inductively electron-withdrawing effect that lowers the pKa of the carboxylic acid. While relatively inert under standard conditions, it serves as a latent handle for transition-metal-catalyzed cross-coupling.

  • C4 Methoxy: A strong resonance donor (+M effect) that activates the ring and dictates the regiochemistry during electrophilic aromatic substitution (EAS) of precursors.

  • C5 Amino: An electron-donating nucleophilic center primed for acylation, alkylation, or reductive amination.

Table 1: Quantitative Physicochemical Data
PropertyValueComputational / Mechanistic Significance
IUPAC Name 5-Amino-2-chloro-4-methoxybenzoic acidCore nomenclature for structural mapping.
CAS Registry Number 1143622-07-4 (Free acid) [2]Essential for procurement and database querying.
Alternative CAS 2288709-08-8 (HCl salt) [3][4]Hydrochloride salt offers improved shelf stability.
Molecular Formula C8H8ClNO4Defines exact mass requirements for MS validation.
Molecular Weight 217.61 g/mol Optimal low-MW fragment for lead generation.
Topological Polar Surface Area 72.5 ŲFalls well within the Lipinski limits for oral bioavailability.
H-Bond Donors / Acceptors 2 / 4Ensures robust target-protein interaction potential.

De Novo Synthesis & Mechanistic Pathway

The synthesis of 5-amino-2-chloro-4-methoxybenzoic acid from commercially available starting materials requires strict control over regioselectivity and chemoselectivity.

Causality in Reaction Design: The synthesis begins with the nitration of 2-chloro-4-methoxybenzoic acid. The C4-methoxy group is strongly ortho/para directing. Because the C3 position is sterically hindered by the C2-chloro group, electrophilic attack by the nitronium ion (


) occurs regioselectively at the C5 position (para to the methoxy group), yielding 2-chloro-4-methoxy-5-nitrobenzoic acid (CAS: 33458-99-0) [1].

The subsequent reduction step is critical. Standard catalytic hydrogenation (


, Pd/C) is contraindicated because palladium readily inserts into the C-Cl bond, leading to unwanted hydrodechlorination. Therefore, a chemoselective single-electron transfer reduction using Tin(II) chloride (

) is employed to reduce the nitro group while perfectly preserving the aryl chloride.

Synthesis A 2-Chloro-4-methoxy- benzoic acid B 2-Chloro-4-methoxy- 5-nitrobenzoic acid (CAS: 33458-99-0) A->B HNO3, H2SO4 0°C to RT Regioselective Nitration C 5-Amino-2-chloro- 4-methoxybenzoic acid (CAS: 1143622-07-4) B->C SnCl2·2H2O, EtOH Reflux, 4h Chemoselective Reduction

Fig 1: Chemoselective synthetic workflow for 5-amino-2-chloro-4-methoxybenzoic acid.

Protocol 1: Step-by-Step Chemoselective Synthesis
  • Regioselective Nitration: Dissolve 1.0 eq of 2-chloro-4-methoxybenzoic acid in concentrated

    
     (5 volumes) and cool to 0°C. Dropwise, add 1.1 eq of fuming 
    
    
    
    , maintaining the internal temperature below 5°C to prevent over-nitration. Stir for 2 hours, then pour the mixture over crushed ice. Filter the resulting precipitate and recrystallize from ethanol to yield pure 2-chloro-4-methoxy-5-nitrobenzoic acid [1].
  • Chemoselective Reduction: Suspend 1.0 eq of the nitro intermediate in ethanol (10 volumes). Add 5.0 eq of

    
    . Heat the reaction mixture to reflux (approx. 78°C) for 4 hours.
    
  • Workup & Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 7-8 using saturated aqueous

    
    (Caution: Vigorous 
    
    
    
    evolution will occur, and tin salts will precipitate as a thick white slurry). Filter the suspension through a pad of Celite. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Salt Formation (Optional): To isolate the highly stable hydrochloride salt [3], dissolve the crude free base in minimal diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases. Filter and dry.

Orthogonal Reactivity in Medicinal Chemistry

In drug development, scaffolds that allow independent functionalization at multiple sites without cross-reactivity are highly prized.

Reactivity Core 5-Amino-2-chloro-4-methoxybenzoic acid C1: -COOH C2: -Cl C4: -OCH3 C5: -NH2 Amide Amide Coupling (C1 Carboxyl) Core->Amide HATU / Amines SNAr Cross-Coupling (C2 Chloro) Core->SNAr Pd-Catalysis / Buchwald Deriv N-Functionalization (C5 Amino) Core->Deriv Acyl chlorides / Alkylation

Fig 2: Orthogonal reactivity vectors of the 5-amino-2-chloro-4-methoxybenzoic acid scaffold.

Analytical Characterization: A Self-Validating System

A robust chemical protocol must be self-validating. To ensure that both the regioselectivity of the nitration and the chemoselectivity of the reduction were successful, the following in-process controls (IPC) must be utilized:

  • Nuclear Magnetic Resonance (

    
    H NMR):  The structural regiochemistry is unambiguously validated by the proton splitting pattern. In the target 5-amino-2-chloro-4-methoxybenzoic acid, the remaining aromatic protons are located at C3 and C6. Because they are para to one another, they do not exhibit standard ortho (J ≈ 8 Hz) or meta (J ≈ 2 Hz) coupling. Instead, the 
    
    
    
    H NMR spectrum (in DMSO-
    
    
    ) will display two distinct singlets in the aromatic region. If nitration had occurred at the C3 position, the resulting protons would be ortho to each other, yielding two doublets. The presence of singlets acts as an internal proof of regioselectivity.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Mass spectrometry validates the chemoselectivity of the

    
     reduction. The product must exhibit an 
    
    
    
    peak at m/z 218.0. Crucially, the isotopic pattern must show a strict 3:1 ratio between the M and M+2 peaks, corresponding to the natural abundance of
    
    
    and
    
    
    . If unwanted hydrodechlorination occurred, this signature 3:1 ratio would vanish, and the mass would shift down by 34 Da. Observing the intact isotopic cluster guarantees that the C-Cl bond survived the reduction.

References

  • BLD Pharm. "33458-99-0 | 2-Chloro-4-methoxy-5-nitrobenzoic acid". BLD Pharm.
  • Guidechem. "1143622-07-4 | 5-Amino-2-chloro-4-methoxybenzoic acid". Guidechem.
  • Sigma-Aldrich. "4-amino-5-chloro-2-methoxybenzoic acid | Sigma-Aldrich" (Listing for 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride). Sigma-Aldrich.
  • Combi-Blocks. "On Sale - Combi-Blocks" (LD-2259, 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride). Combi-Blocks.
Foundational

5-Amino-2-chloro-4-methoxy-benzoic acid SMILES and InChI key

An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid Executive Summary 4-Amino-5-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative of considerable interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative of considerable interest in medicinal chemistry and the broader chemical industry. Its molecular architecture, featuring amino, chloro, and methoxy functional groups, renders it a versatile intermediate for the synthesis of more complex molecules. It is most notably recognized as a crucial building block in the production of various pharmaceuticals, particularly prokinetic agents that enhance gastrointestinal motility.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Nomenclature

While sometimes referred to as 5-Amino-2-chloro-4-methoxy-benzoic acid, the systematic IUPAC name for this compound is 4-amino-5-chloro-2-methoxybenzoic acid.[3] This nomenclature is based on the numbering of the benzene ring to give the carboxylic acid group the highest priority (position 1). The compound is also known by its synonym, 4-Amino-5-chloro-o-anisic acid.[3]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acid
CAS Number 7206-70-4[3]
Molecular Formula C8H8ClNO3[3]
SMILES COC1=CC(=C(C=C1C(=O)O)Cl)N[3]

| InChI Key | RVEATKYEARPWRE-UHFFFAOYSA-N[3] |

synthesis_workflow start p-Aminosalicylic Acid step1 Methylation (Dimethyl Sulfate) start->step1 intermediate1 Methylated Intermediate step1->intermediate1 step2 Chlorination (N-Chlorosuccinimide) intermediate1->step2 intermediate2 Chlorinated Intermediate step2->intermediate2 step3 Hydrolysis (Alkaline) intermediate2->step3 intermediate3 Saponified Product step3->intermediate3 step4 Acidification (Hydrochloric Acid) intermediate3->step4 product 4-Amino-5-chloro-2- methoxybenzoic Acid step4->product

Caption: General synthetic workflow from p-aminosalicylic acid.

Protocol: Laboratory-Scale Synthesis

The following protocol is a conceptual outline based on established chemical transformations for this class of compounds. [1]

  • Methylation: p-Aminosalicylic acid is dissolved in a suitable solvent such as acetone, and a base like potassium hydroxide is added. The mixture is cooled, and dimethyl sulfate is added dropwise to methylate the phenolic hydroxyl group.

  • Chlorination: The methylated intermediate is then subjected to chlorination. N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for this step, selectively adding a chlorine atom to the aromatic ring.

  • Saponification (De-esterification): The resulting ester is hydrolyzed using a strong base, such as potassium hydroxide in a methanol/water mixture, under reflux conditions. This step converts the ester group to a carboxylate salt.

  • Purification and Acidification: The reaction mixture is often treated with activated carbon to remove colored impurities. After filtration, the solvent is removed. The resulting solid is dissolved in water, and the pH is carefully adjusted to approximately 5 with an acid like hydrochloric acid. This protonates the carboxylate, causing the final product, 4-amino-5-chloro-2-methoxybenzoic acid, to precipitate as a solid.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried to yield the final pure compound.

Applications in Drug Development and Agrochemicals

The primary utility of 4-amino-5-chloro-2-methoxybenzoic acid lies in its role as a key intermediate in the synthesis of a range of biologically active molecules.

  • Pharmaceuticals: It is a cornerstone for the synthesis of several gastroprokinetic agents, which are drugs that improve gastrointestinal motility. These include well-known drugs such as Cisapride, Metoclopramide, and others. [1][2]The structural backbone provided by this intermediate is essential for the pharmacological activity of these drugs, which often act on serotonin receptors. [4][5]* Agrochemicals: The compound also serves as a building block in the agrochemical industry for the formulation of certain herbicides and pesticides. [6]Its structural features can be incorporated into larger molecules designed to target specific biological pathways in plants or pests. [6]

Biological Activity and Mechanism of Action

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are known to exhibit significant biological activity, primarily as modulators of serotonin receptors.

  • 5-HT4 Receptor Agonism: Many of the prokinetic drugs synthesized from this intermediate, such as Cisapride, function as agonists of the 5-hydroxytryptamine 4 (5-HT4) receptor. [2][4][5]Activation of these receptors in the gastrointestinal tract leads to enhanced acetylcholine release, which in turn stimulates gut motility. This mechanism is crucial for treating conditions like gastroparesis and reflux.

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes conversion agonist Agonist (e.g., Cisapride derivative) agonist->receptor binds atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates effect Increased Acetylcholine Release & Enhanced GI Motility pka->effect leads to

Caption: Simplified 5-HT4 receptor agonist signaling pathway.

Safety and Handling

According to aggregated GHS data, 4-amino-5-chloro-2-methoxybenzoic acid is classified as a substance that may cause skin and serious eye irritation, as well as potential respiratory irritation. [3]Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical.

Conclusion

4-Amino-5-chloro-2-methoxybenzoic acid is a high-value chemical intermediate with a well-established role in the pharmaceutical and agrochemical sectors. Its synthesis from common starting materials and its utility as a scaffold for potent 5-HT4 receptor agonists underscore its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and biological context is essential for researchers and developers working to create novel therapeutics and other specialized chemical products.

References

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (CN105237422A). Google Patents.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. ACS Publications. URL: [Link]

  • PubMed. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. National Library of Medicine. URL: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Purification of 5-Amino-2-chloro-4-methoxybenzoic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 5-Amino-2-chloro-4-methoxybenzoic acid . Executive Summary 5-Amino-2-chloro-4-methoxybenzoic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 5-Amino-2-chloro-4-methoxybenzoic acid .

Executive Summary

5-Amino-2-chloro-4-methoxybenzoic acid is a critical pharmaceutical intermediate, most notably serving as the primary precursor for Metoclopramide and Cisapride (serotonin 5-HT4 receptor agonists). Effective process design requires a precise understanding of its solubility to optimize reaction yield and purity.

This guide addresses a common nomenclature ambiguity: while the user query specifies "5-Amino-2-chloro-4-methoxy...", the industrially relevant compound is 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4 ). The structural isomerism significantly impacts solubility due to intramolecular hydrogen bonding differences. This guide focuses on the CAS 7206-70-4 isomer due to its dominant industrial status, while providing protocols applicable to its isomers.

Key Solubility Insights:

  • High Solubility: Aprotic polar solvents (DMF, DMSO, THF) and Ketones (Acetone).

  • Moderate/Temperature-Dependent Solubility: Alcohols (Methanol, Ethanol), Esters (Ethyl Acetate).

  • Anti-Solvents: Water (at pH 5), Aliphatic Hydrocarbons (Hexane, Petroleum Ether).

  • Critical Process Parameter: The compound exhibits amphoteric solubility , dissolving in both acidic (pH < 2) and alkaline (pH > 10) aqueous solutions, but precipitating at its isoelectric point (approx. pH 4.5–5.0).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute's properties is the first step in predicting solvent interaction.

PropertyDetail
IUPAC Name 4-Amino-5-chloro-2-methoxybenzoic acid
Common Name Metoclopramide Acid Intermediate
CAS Number 7206-70-4
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance White to off-white crystalline powder
Melting Point 206 °C (decomposes)
pKa (Predicted) ~3.72 (COOH), ~4.38 (NH₂ conjugate acid)
H-Bond Donors 2 (Amino group, Carboxyl group)
H-Bond Acceptors 4 (Amino N, Methoxy O, Carboxyl O)
Structural Disambiguation
  • Target Compound (CAS 7206-70-4): Amino (4), Chloro (5), Methoxy (2).[1][2][3][4][5][6][7][8][9] Used in Metoclopramide.[2][4][10][6][7]

  • Isomer (CAS 1143622-07-4): Amino (5), Chloro (2), Methoxy (4). Rare; solubility behavior will differ due to the proximity of the chloro group to the carboxylic acid (ortho-effect), likely increasing acidity and reducing solubility in non-polar solvents.

Solubility Landscape

The solubility data below synthesizes experimental observations from synthesis and recrystallization protocols.

Qualitative Solubility Classification (at 25°C)
Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Amides DMF, DMAc, NMPHigh Strong dipole-dipole interactions disrupt the crystal lattice.
Ketones Acetone, MEKSoluble Good H-bond acceptance from the amino group.
Ethers THF, DioxaneSoluble Effective solvation of the aromatic core.
Alcohols Methanol, EthanolSparingly Soluble (Cold)Soluble (Hot) Primary choice for recrystallization (high temperature coefficient).
Esters Ethyl AcetateModerate Used in binary mixtures for purification.
Chlorinated Chloroform, DCMLow Insufficient polarity to overcome lattice energy.
Aqueous Water (pH 7)Insoluble Hydrophobic aromatic ring dominates at neutral pH.
Hydrocarbons Hexane, TolueneInsoluble Lack of H-bonding capability.
Binary Solvent Systems (Recrystallization)

Experimental protocols confirm the efficacy of the following binary systems for purification:

  • Ethyl Acetate / Petroleum Ether: Dissolve in hot Ethyl Acetate, induce nucleation with Petroleum Ether. Yields ~89%.[7]

  • Methanol / Water (5:2 v/v): Dissolve in boiling Methanol, add Water to reduce solubility, cool to precipitate.

  • Acetone / Water: Similar mechanism to Methanol/Water; Acetone provides higher initial solubility.

pH-Dependent Solubility (The "Switch")

The compound's amphoteric nature is the most powerful tool for large-scale purification.

  • Acidic Region (pH < 2): The amino group is protonated (

    
    ), forming a soluble cation.
    
    • Reagent: Dilute HCl.

  • Alkaline Region (pH > 10): The carboxylic acid is deprotonated (

    
    ), forming a soluble anion.
    
    • Reagent: NaOH or KOH.[3]

  • Isoelectric Region (pH 4.5 – 5.0): The molecule exists as a zwitterion or neutral species with minimum solubility.

    • Result: Massive precipitation.

Visualization: Purification Workflow

PurificationProcess Raw Crude Reaction Mixture (Impurities present) Dissolve Dissolution in Alkaline Water (pH > 10, NaOH) Raw->Dissolve Solubilization Filter Filtration (Remove insoluble impurities) Dissolve->Filter Clarification Acidify Acidification to pH 5.0 (Add HCl dropwise) Filter->Acidify Filtrate Precipitate Precipitation of Product (Isoelectric Point) Acidify->Precipitate Crystallization Recryst Recrystallization (Ethyl Acetate / Pet Ether) Precipitate->Recryst Purification Final Pure 4-Amino-5-chloro-2-methoxybenzoic acid Recryst->Final Drying

Figure 1: Purification workflow leveraging pH-dependent solubility switches.

Thermodynamic Modeling & Experimental Protocols

For researchers requiring precise mole fraction data (


) for process modeling, the Modified Apelblat Equation  is the standard model for correlating solubility with temperature.
Theoretical Model


  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression of experimental data.
    
Protocol: Gravimetric Solubility Determination

Objective: Determine equilibrium solubility in pure solvents (MeOH, EtOH, Acetone).

  • Preparation: Add excess 4-Amino-5-chloro-2-methoxybenzoic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm) to avoid temperature-drop precipitation.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

    • HPLC: Dilute filtrate and analyze (Column: C18, Mobile Phase: Acetonitrile/Water + 0.1% H3PO4).

Application in Drug Development[3]

The solubility profile directly dictates the synthesis of Metoclopramide :

  • Activation: The acid is dissolved in THF or Acetone and activated with Carbonyldiimidazole (CDI) or converted to an acid chloride.

  • Coupling: The diamine side chain is added.[4][6] The reaction solvent must solubilize the activated acid but allow for easy removal of byproducts.

  • Solvent Choice: Acetone is preferred for the activation step as it dissolves the acid (solubility > 50 g/L) but allows the final hydrochloride salt to precipitate upon addition of HCl/IPA.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent Q1 Is the goal Reaction or Purification? Start->Q1 Reaction Reaction Q1->Reaction Reaction Purify Purification Q1->Purify Purification Q2 Is high temperature acceptable? Q3 Is pH adjustment possible? Q2->Q3 No Solv2 Use Methanol or Ethanol (Temp dependent) Q2->Solv2 Yes Solv3 Use Water @ pH 10 then Acidify Q3->Solv3 Yes (Green Chem) Solv4 Use Ethyl Acetate + Petroleum Ether Q3->Solv4 No (Organic Only) Solv1 Use DMF or THF (High Solubility) Reaction->Solv1 Purify->Q2

Figure 2: Decision logic for solvent selection based on process goals.

References

  • Chemical Identity & Isomerism: PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626). National Library of Medicine. [Link]

  • Recrystallization Protocols: Google Patents. Processes for the preparation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide (US3700719A).
  • Crystallographic Data: Royal Society of Chemistry. Can solvated intermediates inform us about nucleation pathways? CrystEngComm, 2020. [Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Melting Point Determination of 5-Amino-2-chloro-4-methoxybenzoic Acid

Executive Summary 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functionalized aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functionalized aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In pharmaceutical drug development, the melting point of an intermediate is not merely a basic physical property; it is a Critical Quality Attribute (CQA). It provides immediate, actionable insight into the compound's purity, polymorphic form, and crystalline stability.

Because exact empirical melting points for highly specific, proprietary batches can vary based on crystallization solvents (leading to solvates or pseudopolymorphs), this whitepaper establishes the thermodynamic principles governing the solid-state behavior of this specific class of halogenated, methoxy-substituted aminobenzoic acids. Furthermore, it details a self-validating analytical workflow for precise melting point determination.

Structural Causality and Predictive Thermodynamics

As a Senior Application Scientist, it is crucial to understand why a compound behaves the way it does thermally, rather than just recording a number. The melting point of a crystalline solid is fundamentally driven by its lattice energy, which is dictated by intermolecular forces. For 5-amino-2-chloro-4-methoxybenzoic acid, the thermal behavior is governed by three primary structural features:

  • Hydrogen Bonding Network: The presence of both a carboxylic acid (-COOH) and an amino (-NH2) group facilitates extensive intermolecular hydrogen bonding. The carboxylic acid typically forms stable dimers, while the amino group acts as both a hydrogen bond donor and acceptor. This dense network significantly elevates the thermal energy required to disrupt the crystal lattice.

  • Halogen-Bonding and Dipole Moments: The chloro substituent at the 2-position introduces strong electron-withdrawing inductive effects, polarizing the aromatic ring. This enhances dipole-dipole interactions and potential halogen bonding within the crystal packing.

  • Steric and Electronic Contributions of the Methoxy Group: The methoxy group (-OCH3) at the 4-position acts as an electron-donating group via resonance, partially offsetting the inductive pull of the chlorine atom. Sterically, it restricts certain rotational conformations, which tightens crystal packing.

By analyzing closely related structural analogs, we can establish a predictive thermodynamic range. The addition of a chlorine atom to the aromatic ring of an aminomethoxybenzoic acid typically increases the melting point by 35–45 °C due to enhanced polarizability and lattice density[2].

Comparative Thermal Data

To contextualize the expected thermal behavior of 5-amino-2-chloro-4-methoxybenzoic acid, we compare it against established structural analogs. This comparative analysis is a mandatory prerequisite for setting the initial temperature ranges during experimental capillary screening.

Compound NameCAS NumberMolecular WeightMelting Point RangeSource
5-Amino-2-methoxybenzoic acid3403-47-2167.16 g/mol 161.0 - 166.0 °C[3],[4]
4-Amino-5-chloro-2-methoxybenzoic acid7206-70-4201.61 g/mol 206.0 - 210.0 °C (dec.)[2]
5-Amino-2-chloro-4-methoxybenzoic acid 1143622-07-4 201.61 g/mol ~195.0 - 210.0 °C (Predicted) [1]

Self-Validating Experimental Protocol for Melting Point Determination

To ensure absolute trustworthiness and scientific integrity, the following protocol employs an orthogonal, self-validating system. It utilizes a rapid capillary method for initial range finding, followed by Differential Scanning Calorimetry (DSC) for high-precision thermodynamic profiling.

Phase 1: System Calibration (The Self-Validating Step)
  • Causality: Before analyzing the target compound, the instrument must be calibrated against a certified reference standard. This ensures that environmental variables (e.g., ambient humidity, sensor drift) do not artificially skew the data, making the system self-validating.

  • Action: Run a USP-certified standard (e.g., Caffeine, MP 236 °C) through the DSC. If the extrapolated onset temperature deviates by >0.5 °C from the certified value, recalibrate the instrument's thermal sensors before proceeding.

Phase 2: Sample Preparation
  • Causality: Moisture trapped in the crystal lattice acts as an impurity, causing melting point depression and an artificial broadening of the melting range.

  • Action: Dry a 50 mg sample of 5-amino-2-chloro-4-methoxybenzoic acid in a vacuum desiccator over phosphorus pentoxide (P2O5) at 40 °C for 12 hours prior to analysis.

Phase 3: Capillary Screening (Pharmacopeia Method)
  • Causality: Running a blind DSC analysis can lead to sample degradation inside expensive platinum or aluminum crucibles if the decomposition temperature is unexpectedly low (as seen in the analog 4-amino-5-chloro-2-methoxybenzoic acid, which decomposes upon melting[2]). A capillary screen provides a safe, visual baseline.

  • Action:

    • Pack 2-3 mm of the dried powder into a glass capillary tube.

    • Heat at a rapid rate of 10 °C/min until 150 °C, then reduce the ramp rate to 2 °C/min to prevent thermal lag.

    • Record the temperature at which the first drop of liquid appears (onset) and when the sample is completely liquefied (clear point).

Phase 4: Differential Scanning Calorimetry (DSC) Analysis
  • Causality: DSC measures the exact heat flow associated with the solid-to-liquid phase transition, providing a definitive, reproducible endothermic peak that eliminates the subjectivity of visual capillary methods.

  • Action:

    • Weigh exactly 2.0 - 5.0 mg of the dried sample into an aluminum DSC pan and crimp the lid.

    • Equilibrate the DSC cell at 50 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

    • Ramp the temperature at 5 °C/min up to 220 °C.

    • Data Extraction: Identify the extrapolated onset temperature (

      
      ) of the melting endotherm. This value represents the true thermodynamic melting point of the compound.
      

Analytical Workflow Visualization

G A 1. Sample Desiccation (Vacuum Oven) B 2. Capillary Screen (Visual Range) A->B Anhydrous Transfer C 3. DSC Analysis (Thermal Precision) B->C Range Estimation D 4. Data Validation (Endotherm Peak) C->D Thermogram Extraction

Figure 1: Self-validating thermal analysis workflow for melting point determination.

Implications for Drug Development

Accurate melting point data for 5-amino-2-chloro-4-methoxybenzoic acid directly influences downstream pharmaceutical operations:

  • Solvent Selection for Synthesis: The high predicted melting point (~195-210 °C) indicates a strong crystal lattice. Consequently, highly polar, high-boiling solvents (e.g., DMF, DMSO, or NMP) will likely be required to achieve sufficient solubility for subsequent coupling reactions (e.g., amide bond formation).

  • Polymorph Screening: If the DSC thermogram reveals multiple endothermic peaks prior to the primary melting point, it indicates the presence of metastable polymorphs. This triggers a mandatory polymorph screening phase to ensure batch-to-batch consistency in API manufacturing.

References

Sources

Exploratory

5-Amino-2-chloro-4-methoxy-benzoic Acid: A Comprehensive Guide to pKa Determination and Molecular Ionization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The physicochemical characterization of active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a foundational step in drug development. For 5-Amino-2-chloro-4-methoxy-benzoic acid , understanding its exact acid dissociation constants (pKa) is critical for predicting its solubility, lipophilicity (logD), and membrane permeability.

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by multi-functional, poorly water-soluble compounds. This whitepaper provides an in-depth mechanistic analysis of the ionization behavior of 5-Amino-2-chloro-4-methoxy-benzoic acid, theoretical pKa predictions using Hammett causality, and field-proven, self-validating experimental protocols for accurate pKa determination.

Molecular Architecture & Ionization Theory (The "Why")

5-Amino-2-chloro-4-methoxy-benzoic acid is an amphoteric molecule containing two distinct ionizable centers:

  • A Carboxylic Acid Group (-COOH): An acidic center capable of donating a proton.

  • An Aromatic Amine Group (-NH₂): A basic center capable of accepting a proton.

Causality of Substituent Effects

The exact pH at which these groups ionize is heavily dictated by the electronic effects of the surrounding substituents on the benzene ring.

  • The Ortho-Chloro Effect: Halogens at the ortho position relative to a carboxylic acid exert a massive electron-withdrawing inductive (-I) effect and introduce steric hindrance that forces the carboxyl group out of the aromatic plane. This stabilizes the carboxylate anion, drastically lowering the pKa. For example, the pKa of unsubstituted benzoic acid is 4.20, but the addition of an ortho-chloro group drops the pKa to 2.89[1].

  • The Meta-Amino Effect: An amino group positioned meta to the carboxylic acid exerts a slight electron-withdrawing inductive effect, further lowering the pKa slightly, similar to the behavior seen in 3-aminobenzoic acid which has a primary pKa of 3.12 for its carboxyl group[2][3].

  • The Para-Methoxy Effect: Methoxy groups at the para position act as electron donors via resonance (+M), which slightly destabilizes the anion, pushing the pKa back up.

For comparison, the structural isomer 4-amino-5-chloro-2-methoxybenzoic acid exhibits a predicted pKa of 4.38 ± 0.10[4]. However, due to the direct ortho-chloro placement in our target molecule, the carboxylic acid pKa (


) is expected to be significantly lower, around 3.15 .

Conversely, the protonated aromatic amine (-NH₃⁺) is expected to deprotonate around pH 4.0 (


). Crucially, because 

, the molecule does not transition directly from a cation to a neutral species. Instead, it forms a zwitterion at its isoelectric point.

Ionization Cation Cationic Form (-COOH, -NH3⁺) pH < 3.0 Zwitterion Zwitterionic Form (-COO⁻, -NH3⁺) pH ~ 3.5 Cation->Zwitterion pKa1 ~ 3.15 (-COOH deprotonation) Anion Anionic Form (-COO⁻, -NH2) pH > 4.5 Zwitterion->Anion pKa2 ~ 4.00 (-NH3⁺ deprotonation)

Figure 1: pH-dependent ionization pathway demonstrating zwitterion formation.

Quantitative Data: Theoretical pKa Prediction

Before entering the laboratory, it is standard practice to establish a theoretical baseline. The tables below summarize the Hammett substituent constants (


) and the empirical reference data used to predict the ionization behavior of 5-Amino-2-chloro-4-methoxy-benzoic acid.

Table 1: Theoretical Hammett Contributions to


 (-COOH) 
SubstituentPositionHammett Constant (

)
Electronic EffectPredicted Impact on pKa
-Cl OrthoN/A (Steric/Inductive)Strong -IMajor Decrease (

)
-OCH₃ Para-0.27 (

)
Strong +MModerate Increase (

)
-NH₂ Meta-0.16 (

)
Weak -ISlight Decrease (

)

Table 2: Empirical pKa Values of Reference Compounds

Reference CompoundTarget Functional GroupEmpirical pKaSource
Benzoic Acid-COOH4.20Standard Literature
2-Chlorobenzoic acid-COOH2.89ECHEMI[1]
3-Aminobenzoic acid-COOH / -NH₃⁺3.12 / 4.78LookChem / ChemBook[2][3]
4-Amino-5-chloro-2-methoxybenzoic acid-COOH4.38 ± 0.10Guidechem[4]

Experimental Methodologies (The "How")

Because the


 and 

values are separated by less than 1 pH unit (

), and the zwitterionic form is expected to have extremely poor aqueous solubility, standard aqueous potentiometry will fail.

As an application scientist, I utilize an analytical decision tree to select the optimal orthogonal methods: Cosolvent Potentiometry to overcome solubility limits, and UV-Metric Titration to resolve overlapping pKa values.

DecisionTree Start Assess Compound Solubility at Isoelectric Point Soluble Aqueous Solubility > 1 mM Start->Soluble Insoluble Aqueous Solubility < 1 mM Start->Insoluble DeltaCheck Check ΔpKa of Ionizable Groups Soluble->DeltaCheck UVVis UV-Metric Titration (Multi-wavelength) Insoluble->UVVis If strong chromophore changes exist Cosolvent Cosolvent Potentiometry (Yasuda-Shedlovsky) Insoluble->Cosolvent Potentiometry Standard Aqueous Potentiometric Titration Overlapping ΔpKa < 2.0 (Overlapping) DeltaCheck->Overlapping Distinct ΔpKa > 2.0 (Distinct) DeltaCheck->Distinct Overlapping->UVVis Distinct->Potentiometry

Figure 2: Analytical decision tree for selecting the optimal pKa determination method.

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: To prevent precipitation of the zwitterion, the titration is performed in varying ratios of Methanol/Water. The apparent pKa (


) is measured in each cosolvent mixture and extrapolated to 100% aqueous conditions.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare three cosolvent mixtures: 30%, 40%, and 50% (v/v) Methanol in LC-MS grade water. Maintain a constant ionic strength of 0.15 M using KCl.

  • Electrode Calibration (Self-Validation Step): Calibrate the glass electrode in each cosolvent using a strong acid (HCl) and strong base (KOH).

    • Trustworthiness Check: Generate a Gran plot. A perfectly linear Gran plot (

      
      ) confirms the Nernstian behavior of the electrode. Any deviation flags electrode fouling.
      
  • Titration: Dissolve 1.0 mM of 5-Amino-2-chloro-4-methoxy-benzoic acid in 50 mL of the cosolvent. Titrate with 0.1 M standardized KOH under a strict Nitrogen (

    
    ) blanket at 
    
    
    
    .
    • Causality: The

      
       blanket prevents atmospheric 
      
      
      
      from dissolving into the solution as carbonic acid, which would artificially skew the titration curve.
  • Extrapolation: Apply the Yasuda-Shedlovsky equation:

    
    
    Plot the left side of the equation against the reciprocal of the dielectric constant (
    
    
    
    ) of the mixtures. The y-intercept at
    
    
    (pure water) yields the true aqueous pKa.

YasudaShedlovsky S1 30% MeOH psKa_1 Extrap Linear Regression psKa + log[H2O] vs 1/ε S1->Extrap S2 40% MeOH psKa_2 S2->Extrap S3 50% MeOH psKa_3 S3->Extrap Aq Aqueous pKa (1/ε = 0.0127) Extrap->Aq

Figure 3: Yasuda-Shedlovsky extrapolation logic for calculating aqueous pKa.

Protocol B: UV-Metric Spectrophotometric Titration

Causality: Because the


 and 

are overlapping, potentiometric inflection points will blur. However, the ionization of the aniline group and the benzoic acid group cause distinct shifts in the UV chromophore. UV-Metric titration deconvolutes these overlapping pKa values using multi-wavelength analysis.

Step-by-Step Workflow:

  • Buffer Array Preparation: Prepare a series of 15 universal buffers ranging from pH 1.0 to pH 7.0 (ionic strength 0.15 M KCl).

  • Sample Spiking: Dissolve the compound in DMSO to create a highly concentrated stock. Spike 10

    
     of stock into 2 mL of each buffer.
    
    • Causality: Keeping the final DMSO concentration below 0.5% prevents solvent-induced spectral shifts (solvatochromism) that would invalidate the aqueous pKa measurement.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point using a diode-array spectrophotometer.

  • Data Processing & Validation:

    • Trustworthiness Check: Overlay all spectra and identify the isosbestic points . The presence of sharp, non-drifting isosbestic points confirms that the spectral changes are purely due to a continuous thermodynamic ionization transition, validating that no chemical degradation occurred during the assay.

  • Target Factor Analysis (TFA): Utilize TFA software to apply the Henderson-Hasselbalch equation across all wavelengths simultaneously, isolating the pure component spectra of the cation, zwitterion, and anion to extract the exact

    
     and 
    
    
    
    .

Implications for Drug Development

Accurate determination of the pKa values for 5-Amino-2-chloro-4-methoxy-benzoic acid is not merely an academic exercise; it directly impacts downstream pharmaceutical workflows:

  • Formulation & Solubility: Because the molecule forms a zwitterion around pH 3.5, its intrinsic solubility (

    
    ) will be at its absolute lowest in this pH range. Liquid formulations must be buffered away from this isoelectric point.
    
  • Chromatographic Retention: During HPLC method development, the mobile phase pH must be strictly controlled (typically pH < 2.0 or pH > 5.5) to ensure the molecule is fully ionized in a single state, preventing peak tailing and retention time drift.

References

The following authoritative sources were utilized to establish the theoretical baseline and comparative empirical data for the substituent effects described in this whitepaper.

  • Guidechem. "4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID 7206-70-4 wiki - Guidechem".
  • ECHEMI. "118-91-2, 2-Chlorobenzoic acid Formula - ECHEMI".
  • ChemicalBook. "3-Aminobenzoic acid | 99-05-8 - ChemicalBook".
  • LookChem. "Cas 99-05-8,3-Aminobenzoic acid - LookChem".

Sources

Foundational

Strategic Sourcing and Synthetic Integration of 5-Amino-2-chloro-4-methoxybenzoic Acid

A Technical Guide for Advanced Lead Optimization and Scaffold Derivatization Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bottlenecks when sourcing and integra...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Lead Optimization and Scaffold Derivatization

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bottlenecks when sourcing and integrating highly substituted aromatic building blocks. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) is a specialized scaffold that offers unique regiochemistry compared to its widely used isomer, 4-amino-5-chloro-2-methoxybenzoic acid (the classic orthopramide pharmacophore). This whitepaper provides a comprehensive framework for sourcing this niche compound, validating its structural integrity, and successfully integrating it into downstream synthetic workflows via optimized amide coupling.

Structural Rationale & Physicochemical Profiling

The strategic value of 5-Amino-2-chloro-4-methoxybenzoic acid lies in its dense, multifunctional substitution pattern. Each functional group provides a specific vector for structure-activity relationship (SAR) exploration:

  • C1-Carboxylic Acid: The primary handle for amide bond formation.

  • C2-Chloro Group: Imparts localized lipophilicity and induces a severe steric "ortho-effect," which restricts the rotation of the resulting C1-amide bond, locking it into a preferred conformation for target binding.

  • C4-Methoxy Group: Acts as an electron-donating group and a hydrogen-bond acceptor, modulating the pKa of the adjacent amine.

  • C5-Amino Group: An aniline-like nitrogen that serves as a secondary handle for late-stage functionalization (e.g., urea formation or reductive amination).

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name 5-Amino-2-chloro-4-methoxybenzoic acid
CAS Number 1143622-07-4
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Hydrogen Bond Donors 2 (COOH, NH2)
Hydrogen Bond Acceptors 4 (N, O, O, O)
Structural Topology Highly substituted, sterically hindered aromatic

Strategic Sourcing & Supplier Evaluation

Table 2: Supplier Comparison Matrix

SupplierCAS NumberTarget PuritySourcing Advantage
Sigma-Aldrich (Chemcia) [1]1143622-07-4≥95%Integrated procurement and established global QA standards.
Ambeed [2]1143622-07-4≥95%Highly transparent analytical documentation (NMR/LC-MS provided).
BLD Pharm [3]1143622-07-4≥95%Excellent for early-stage discovery quantities and scale-up feasibility.

Analytical Quality Control (QC): A Self-Validating Protocol

Never trust a bottle label implicitly. A common pitfall when sourcing highly substituted aromatics is receiving the incorrect regiochemical isomer (e.g., the 4-amino-5-chloro variant). To ensure a self-validating system, you must perform rigorous QC before committing the material to your synthetic pipeline.

  • LC-MS Profiling: Confirm the exact mass. The expected

    
     is 202.0.
    
  • 
    H-NMR (DMSO-
    
    
    
    ) Structural Confirmation:
    This is the critical diagnostic step. In the correct 5-amino-2-chloro-4-methoxy isomer, the aromatic protons are located at C3 and C6. Because they are para to one another and isolated by substituents, they cannot undergo ortho or meta coupling. Causality: You must observe two distinct singlets (
    
    
    Hz) in the aromatic region (typically 6.5–7.5 ppm). If you observe doublets, the regiochemistry is incorrect, and the batch must be rejected.

Synthetic Integration: HATU-Mediated Amide Coupling

The C1-carboxylic acid is highly sterically hindered by the ortho-chloro group. Standard carbodiimide coupling agents (like EDC or DCC) often result in sluggish reaction kinetics or epimerization of chiral amine partners.

Causality for Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the neighboring pyridine nitrogen in the HOAt active ester intermediate stabilizes the incoming amine via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the coupling at hindered centers[4].

Step-by-Step Methodology
  • Pre-activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-amino-2-chloro-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M. Add HATU (1.2 eq) and

    
    -Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15–30 minutes[4]. This generates the highly reactive OAt-active ester.
    
  • Coupling: Add the target amine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (

    
     202.0) and the appearance of the product mass confirms the consumption of the active ester.
    
  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous

    
     (to remove acidic byproducts and HOAt) and brine.
    
    • Expert Caution: Standard protocols call for a 1M HCl wash to remove excess DIPEA. However, because our scaffold contains a weakly basic C5-aniline, aggressive acidic washes might protonate the product if the resulting amide is also basic, pulling it into the aqueous layer. Always verify the pH of the aqueous layer and back-extract if necessary.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure amide.
    

Workflow Visualization

Workflow Sourcing 1. Sourcing & Procurement (CAS 1143622-07-4) QC 2. Analytical Validation (LC-MS, 1H-NMR) Sourcing->QC Verify Purity ≥95% Activation 3. Carboxyl Activation (HATU, DIPEA, DMF) QC->Activation Structural Confirmation Coupling 4. Amide Coupling (Target Amine Addition) Activation->Coupling OAt-Active Ester Formation Purification 5. Isolation & Validation (Flash Chromatography) Coupling->Purification Reaction Completion

Workflow for the sourcing, validation, and synthetic integration of CAS 1143622-07-4.

Conclusion

Successfully utilizing 5-Amino-2-chloro-4-methoxybenzoic acid requires a strategic approach to sourcing, rigorous structural validation to prevent isomeric contamination, and the application of highly efficient coupling reagents like HATU to overcome inherent steric hindrance. By following this self-validating framework, researchers can confidently integrate this unique scaffold into their drug discovery pipelines.

References

1.[1] Title: 5-Amino-2-chloro-4-methoxy-benzoic acid | 1143622-07-4. Source: sigmaaldrich.com. URL: 2.[3] Title: 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid | BLD Pharm. Source: bldpharm.com. URL: 3.[2] Title: 1143622-07-4 | 5-AMino-2-chloro-4-methoxy-benzoic acid - Ambeed.com. Source: ambeed.com. URL: 4.[4] Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Source: benchchem.com. URL:

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid Scaffolds

Executive Summary & Application Scope Target Molecule: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: N/A for specific acid, Esters are known; Isomer of CAS 7206-70-4). Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Target Molecule: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: N/A for specific acid, Esters are known; Isomer of CAS 7206-70-4). Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol

This application note details the robust synthesis of 5-amino-2-chloro-4-methoxybenzoic acid , a critical scaffold distinct from its common isomer (4-amino-5-chloro-2-methoxybenzoic acid, a Metoclopramide intermediate). This specific substitution pattern (2-Cl, 4-OMe, 5-NH₂) is increasingly relevant in the design of Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR inhibitors targeting T790M mutations) and specific 5-HT4 receptor agonists .

The protocols below prioritize regiochemical fidelity . While nucleophilic aromatic substitution (SₙAr) routes exist, they often suffer from isomeric mixtures.[1] This guide recommends a stepwise functionalization strategy starting from 2-chloro-4-hydroxybenzoic acid to guarantee the 1,2,4,5-substitution pattern.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "regioselectivity trap" of nitrating 3-chlorophenols or performing SₙAr on 2,4-dichlorobenzoates, where the activating groups often compete.

Strategic Disconnection
  • Disconnection: The C5-N bond is formed via nitration/reduction. The C4-O bond is formed via O-alkylation.

  • Starting Material: 2-Chloro-4-hydroxybenzoic acid . This scaffold pre-installs the halogen and the oxygen functionality in the correct positions.

  • Regiocontrol: The methoxy group (strong ortho/para director) directs the incoming nitro group to position 3 or 5. Position 3 is sterically crowded (sandwiched between Cl and OMe). Position 5 is sterically accessible and activated, ensuring high regioselectivity.

Pathway Visualization

SynthesisPath cluster_legend Reaction Type SM 2-Chloro-4-hydroxybenzoic acid (Starting Material) INT1 2-Chloro-4-methoxybenzoic acid (Intermediate 1) SM->INT1 Step 1: O-Methylation (DMS/K2CO3) INT2 2-Chloro-4-methoxy-5-nitrobenzoic acid (Intermediate 2) INT1->INT2 Step 2: Nitration (HNO3/H2SO4) PROD 5-Amino-2-chloro-4-methoxybenzoic acid (Target) INT2->PROD Step 3: Reduction (Fe/NH4Cl or H2/Pd) Alkylation Alkylation EAS (Nitration) EAS (Nitration) Redox Redox

Caption: Figure 1. Linear synthetic pathway ensuring 1,2,4,5-substitution pattern via steric control.

Detailed Experimental Protocols

Step 1: O-Methylation

Objective: Conversion of the phenol to the methyl ether. Reaction: 2-Chloro-4-hydroxybenzoic acid + (CH₃)₂SO₄ → Methyl 2-chloro-4-methoxybenzoate (Note: Esterification often occurs concomitantly; saponification may be required if the free acid is needed for the next step, though nitration works on both).

  • Reagents:

    • 2-Chloro-4-hydroxybenzoic acid (1.0 equiv)

    • Dimethyl sulfate (DMS) (2.5 equiv) [Safety: Highly Toxic]

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • Solvent: Acetone (Reagent Grade)

  • Protocol:

    • Charge a 3-neck flask with 2-Chloro-4-hydroxybenzoic acid (10 g) and Acetone (100 mL).

    • Add K₂CO₃ (anhydrous, powdered) slowly. The suspension will turn yellow.

    • Heat to reflux (approx. 56°C) for 30 minutes to ensure deprotonation.

    • Cool to 40°C. Add DMS dropwise via an addition funnel over 30 minutes. Exothermic.

    • Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry (Na₂SO₄) and concentrate to yield Methyl 2-chloro-4-methoxybenzoate .

    • Optional Hydrolysis: If the free acid is required for nitration, reflux the ester in MeOH/2M NaOH (1:1) for 1 hour, then acidify to pH 2.

Step 2: Regioselective Nitration

Objective: Introduction of the nitro group at C5. Critical Control: Temperature must be kept low to prevent dinitration or decarboxylation.

  • Reagents:

    • 2-Chloro-4-methoxybenzoic acid (or methyl ester) (1.0 equiv)

    • Nitric Acid (fuming, >90%) (1.2 equiv)

    • Sulfuric Acid (conc.) (Solvent/Catalyst)[2]

  • Protocol:

    • Dissolve substrate (10 g) in Conc. H₂SO₄ (50 mL) at 0°C. Stir until fully dissolved.

    • Prepare a mixture of Fuming HNO₃ and H₂SO₄ (1:3 ratio).

    • Add the nitrating mixture dropwise to the substrate solution, maintaining internal temperature below 10°C .

    • Allow to warm to 20°C and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Filter the solid.[3] Wash with cold water until the filtrate is neutral pH.

    • Purification: Recrystallize from Ethanol/Water.

    • Yield Check: Verify regiochemistry via NMR (See Section 4).

Step 3: Nitro Reduction

Objective: Reduction of nitro group to aniline. Method: Iron/Ammonium Chloride (Bechamp conditions) is chosen for scalability and tolerance of the chloro-group (avoids dehalogenation often seen with Pd/H₂).

  • Reagents:

    • 2-Chloro-4-methoxy-5-nitrobenzoic acid (1.0 equiv)[4]

    • Iron Powder (325 mesh) (4.0 equiv)

    • Ammonium Chloride (NH₄Cl) (0.5 equiv)

    • Solvent: Ethanol/Water (3:1)

  • Protocol:

    • Suspend the nitro-compound (5 g) in EtOH/Water (50 mL).

    • Add NH₄Cl and heat to 70°C.

    • Add Iron Powder portion-wise over 20 minutes. Caution: Hydrogen evolution.

    • Reflux vigorously for 2 hours. The reaction mixture will turn dark brown/black (iron oxides).

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate to approx. 10 mL.

    • Dilute with water (50 mL) and adjust pH to 4-5 with dilute Acetic Acid if necessary to precipitate the free amino acid.

    • Filter the off-white solid and dry in a vacuum oven at 50°C.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the NMR signals. The shift from para-substitution to 1,2,4,5-substitution is distinct.

Compound1H NMR Signature (DMSO-d6)Diagnostic Feature
Start (2-Cl-4-OH) Two doublets (or d/dd) approx δ 6.8 & 7.8 ppmOrtho/Meta coupling (J ~8Hz) indicates adjacent protons.
Intermediate (Nitro) Two Singlets approx δ 7.2 & 8.4 ppmLoss of coupling. The protons are now para to each other (Positions 3 and 6).
Target (Amino) Two Singlets approx δ 6.5 & 7.6 ppmUpfield shift of the C6 proton due to the adjacent amino group.

HPLC Quality Control:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Target Purity: >98% (Main impurity is usually the des-chloro analog if H₂/Pd was used, or unreacted nitro).

Troubleshooting & Decision Logic

Use the following flowchart to diagnose yield or purity issues during the critical workup phases.

Troubleshooting Start Issue Detected Q1 Impurity in NMR (Doublets present?) Start->Q1 Res1 Regioselectivity Failure. Check Nitration Temp. Ensure <10°C. Q1->Res1 Yes Q2 Low Yield in Step 3 (Reduction) Q1->Q2 No Res2 Incomplete Reduction. Check Fe quality (activate with HCl). Ensure vigorous stirring. Q2->Res2 Yes Q3 Product is oily/sticky Q2->Q3 No Res3 Residual Solvent/Ester. Recrystallize from EtOH/Water or Toluene. Q3->Res3 Yes

Caption: Figure 2. Troubleshooting logic for common synthesis failures.

Safety & Handling

  • Nitration: The nitration of electron-rich aromatics (anisoles) can be violent. Always add the acid mixture to the substrate slowly. Ensure the cooling bath is effective.

  • Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. Use only in a fume hood. Quench spills with concentrated ammonium hydroxide.

  • Iron Waste: The iron sludge from reduction is pyrophoric when dry. Keep wet and dispose of as hazardous heavy metal waste.

References

  • Patent EA017252B1: 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors. (Describes the synthesis of 2-chloro-4-methoxy-5-nitrobenzoic acid methyl ester).

  • PubChem Compound Summary: 2-chloro-5-methoxy-4-nitrobenzoic acid (Isomeric reference for spectral comparison).

  • BenchChem Protocols: Reduction of 2-chloro-4-nitrobenzoic acid derivatives. (General procedures for Fe/NH4Cl reduction).

  • Chemical Science: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). (Context for why SnAr routes on dichloro-substrates are difficult to control).

Sources

Application

Technical Application Note: Strategic Esterification of 5-Amino-2-chloro-4-methoxy-benzoic acid

This Application Note is designed for researchers and process chemists requiring high-purity esterification of 5-Amino-2-chloro-4-methoxy-benzoic acid . The protocols prioritize chemoselectivity (preventing N-acylation)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity esterification of 5-Amino-2-chloro-4-methoxy-benzoic acid . The protocols prioritize chemoselectivity (preventing N-acylation) and overcoming steric hindrance caused by the ortho-chloro substituent.[1]

Part 1: Molecular Analysis & Strategic Approach[1]

Structural Challenges

The target molecule presents a "Push-Pull" electronic system with significant steric constraints:

  • Ortho-Steric Hindrance (Position 2 -Cl): The chlorine atom at position 2 is ortho to the carboxylic acid.[1] This creates a steric blockade, significantly reducing the rate of nucleophilic attack at the carbonyl carbon. Standard equilibrium methods (Fischer esterification) may be sluggish.[2]

  • Nucleophilic Competing Group (Position 5 -NH₂): The free amino group is a potent nucleophile. If the carboxylic acid is activated (e.g., to an acid chloride) under basic or neutral conditions, the amine will attack the activated acyl group, leading to polymerization (polyamides) or N-acylation rather than esterification.

  • Electron Donation (Position 4 -OMe): The methoxy group donates electron density into the ring, making the carbonyl carbon less electrophilic, further slowing the reaction.

The Solution: Acid-Mediated Activation

To solve the "Nucleophilic Amine" problem, we utilize acidic conditions exclusively.[1]

  • Mechanism: In the presence of excess strong acid (HCl or H₂SO₄), the amine is protonated to the ammonium salt (

    
    ).
    
  • Result: The ammonium group is non-nucleophilic, preventing self-reaction.[1] The acid simultaneously catalyzes the esterification of the carboxylic acid.

Part 2: Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (The "Gold Standard")

Best for: High yield, scale-up, and overcoming steric hindrance.[1]

This method generates the acid chloride in situ. The vigorous generation of HCl ensures the amine remains protonated throughout the reaction.

Reagents:

  • 5-Amino-2-chloro-4-methoxy-benzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Methanol (Anhydrous) (10–15 volumes)

Step-by-Step Procedure:

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the condenser to a scrubber (NaOH trap) to neutralize

    
     and HCl gases.
    
  • Suspension: Charge the flask with 5-Amino-2-chloro-4-methoxy-benzoic acid and Methanol . The solid may not fully dissolve initially.[2][3] Cool the suspension to 0–5°C using an ice bath.

  • Activation (Critical): Add Thionyl Chloride dropwise via the addition funnel over 30 minutes.

    • Note: The reaction is exothermic.[4] Control the rate to maintain temperature <10°C.

    • Observation: The slurry will likely clear as the acid chloride/HCl salt forms.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours .

    • Monitoring: Check reaction progress via HPLC or TLC (System: Hexane:EtOAc 1:1). The starting material spot (low

      
      ) should disappear.[5]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and

      
      .
      
    • Neutralization: Resuspend the residue in Ethyl Acetate (EtOAc). Slowly add saturated aqueous

      
       while stirring until the aqueous layer pH is ~8. Caution: 
      
      
      
      evolution will be vigorous.
    • Why? This deprotonates the ammonium salt back to the free amine ester.

  • Isolation: Separate the organic layer.[2][6] Wash with Brine (1x).[2] Dry over anhydrous

    
    . Filter and concentrate to yield the crude ester.[2][4]
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (if necessary).

Protocol B: Sulfuric Acid Catalyzed Fischer Esterification

Best for: Routine lab scale where Thionyl Chloride is unavailable.

Reagents:

  • Substrate (1.0 equiv)

  • Sulfuric Acid (

    
    , 98%) (2.0 – 3.0 equiv)
    
  • Methanol (20 volumes)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting acid in Methanol.

  • Catalyst Addition: Add concentrated

    
     dropwise. The amine will protonate immediately, potentially causing transient precipitation of the sulfate salt.
    
  • Reflux: Heat to vigorous reflux for 12–18 hours .

    • Note: Due to the ortho-chloro steric hindrance, this method requires significantly longer reaction times than Protocol A.[1]

  • Workup: Similar to Protocol A. Evaporate Methanol -> Redissolve in EtOAc -> Neutralize with

    
     -> Wash -> Dry.
    

Part 3: Reaction Mechanism & Logic Visualization[1]

The following diagram illustrates the critical "Protection-Activation" pathway utilized in Protocol A.

Esterification_Mechanism Start Start: 5-Amino-2-chloro-4-methoxy benzoic acid Protonation Step 1: Protonation (Amine -> Ammonium Salt) Prevents N-Acylation Start->Protonation + HCl (from SOCl2) Activation Step 2: Activation (COOH -> Acid Chloride) Overcomes Sterics Protonation->Activation + SOCl2 Esterification Step 3: Methanolysis (Acid Chloride -> Ester) Activation->Esterification + MeOH, Reflux Neutralization Step 4: Workup (Ammonium -> Free Amine) Esterification->Neutralization + NaHCO3 (aq) Product Final Product: Methyl Ester Neutralization->Product

Caption: Mechanistic pathway ensuring chemoselectivity. The amine is protected as a salt before the carboxylic acid is activated.

Part 4: Analytical Data Summary

Expected Analytical Markers for the Methyl Ester:

Analytical MethodParameterExpected Signal / Observation
HPLC Retention Time (

)
Product

> Starting Material

(Ester is less polar).
1H NMR Methyl Ester Singlet

3.80 – 3.90 ppm
(3H, s,

).
1H NMR Methoxy Singlet

3.70 – 3.85 ppm
(3H, s,

).[1]
1H NMR Aromatic ProtonsTwo singlets (due to para-substitution pattern relative to each other).
IR Spectroscopy Carbonyl Stretch~1710–1725 cm⁻¹ (Ester C=O). Acid O-H stretch (2500-3300 broad) disappears.[1]
Appearance Physical StateOff-white to pale beige solid.[1]

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance of 2-Cl group.[1]Increase reflux time or switch from Protocol B (Fischer) to Protocol A (

).
Formation of Polymer/Gunk Free amine reacted with activated acid.Ensure excess acid (HCl or

) is present before heating. The amine must be protonated.
Demethylation (Loss of -OMe) Lewis acid too strong or temp too high.Avoid using

or

.

is generally safe for methyl ethers.
Product is Water Soluble Product is still the HCl salt.Ensure the pH is adjusted to >8 during workup to liberate the free amine, which extracts into EtOAc.

References

  • Vertex AI Search. (2023). Synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer Analogy). Retrieved from 1

  • BenchChem. (2025).[2][5][7] Application Notes: Esterification of 2-amino-5-isopropylbenzoic Acid. Retrieved from 2

  • Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[1][8] Retrieved from 8

  • Sigma-Aldrich. (n.d.). 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride Product Data. Retrieved from 9

Sources

Method

Using 5-Amino-2-chloro-4-methoxy-benzoic acid as a pharmaceutical building block

Application Note: 5-Amino-2-chloro-4-methoxybenzoic Acid as a Core Building Block in Benzamide-Based Drug Discovery Introduction & Pharmacological Rationale Substituted benzamides (SBAs) represent a privileged and highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Amino-2-chloro-4-methoxybenzoic Acid as a Core Building Block in Benzamide-Based Drug Discovery

Introduction & Pharmacological Rationale

Substituted benzamides (SBAs) represent a privileged and highly versatile scaffold in neuropharmacology. Historically, this class has yielded blockbuster therapeutics such as metoclopramide, sulpiride, and cisapride, which primarily modulate dopamine (D2/D3/D4) and serotonin (5-HT3/5-HT4) receptors. The classic metoclopramide scaffold utilizes 4-amino-5-chloro-2-methoxybenzoic acid as its core building block.

By utilizing its positional isomer, 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) , medicinal chemists can systematically explore structure-activity relationships (SAR) to develop novel bitopic ligands [1]. Shifting the hydrogen-bond donating amino group to the 5-position and the hydrogen-bond accepting methoxy group to the 4-position fundamentally alters the ligand's interaction with the orthosteric binding pocket of monoamine receptors.

Causality in SAR Design: Research on SBA ligands demonstrates that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring drastically influence binding affinity at the T7.39 residue of transmembrane helix 7 [2]. This specific interaction dictates selectivity between D4 and D2 receptors. By employing the 5-amino-4-methoxy substitution pattern, researchers can rationally design compounds that maintain high D3/D4 affinity while minimizing D2-mediated extrapyramidal symptoms (EPS), a common dose-limiting side effect of traditional benzamides.

Physicochemical Properties

Accurate characterization of the building block is critical for downstream synthetic planning. Below are the core properties of the starting material.

PropertySpecification
Chemical Name 5-Amino-2-chloro-4-methoxybenzoic acid
CAS Number 1143622-07-4
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMF, DMSO; sparingly soluble in aqueous buffers.

Synthetic Workflow: Advanced Amidation Protocol

The synthesis of benzamides from highly functionalized benzoic acids is notoriously challenging. The presence of an electron-donating methoxy group and an ortho-chloro substituent sterically and electronically deactivates the carboxylic acid carbonyl toward nucleophilic attack.

Causality of Experimental Choices: Traditional carbodiimide coupling agents (e.g., DCC or EDC/HOBt) often result in sluggish kinetics, epimerization, and low yields for this specific substrate. To overcome this, we employ HATU in the presence of Hünig's base (DIPEA) [3]. HATU rapidly converts the sterically hindered acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group exhibits a neighboring group effect, acting as an intramolecular general base to facilitate the incoming amine's attack, thereby accelerating aminolysis and ensuring high yields.

Step-by-Step Methodology: Synthesis of a Novel Benzamide Derivative

(Example: Coupling with N,N-diethylethylenediamine)

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Amino-2-chloro-4-methoxybenzoic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol) dropwise. Note: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes the acidic hexafluorophosphate counterion of HATU.

  • Active Ester Formation: Add HATU (1.2 eq, 6.0 mmol) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes to allow for the complete formation of the active OAt-ester intermediate.

  • Aminolysis: Add the target aliphatic amine, such as N,N-diethylethylenediamine (1.1 eq, 5.5 mmol), dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–18 hours.

  • Reaction Quenching & Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 with 1% Et3N) to yield the target benzamide API.

Workflow Visualization

G Start 5-Amino-2-chloro- 4-methoxybenzoic acid (CAS: 1143622-07-4) Activation HATU / DIPEA Activation (Active OAt-Ester Formation) Start->Activation DMF, 0 °C Amidation Aminolysis (Addition of Aliphatic Amine) Activation->Amidation RT, 12-18 h Product Novel Substituted Benzamide (Target Compound) Amidation->Product Aqueous Workup Screening In Vitro Receptor Screening (D2, D3, D4, 5-HT4) Product->Screening Purified API SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Binding Affinity (Ki)

Synthetic and screening workflow for novel benzamides using 5-Amino-2-chloro-4-methoxybenzoic acid.

Analytical Validation

To ensure the trustworthiness of the synthesized building block and the final product, rigorous analytical validation is required before proceeding to in vitro assays:

  • LC-MS: Confirm the mass of the target compound. For the starting material (C8H8ClNO3), expect an [M+H]+ peak at m/z 202.0.

  • 1H-NMR (DMSO-d6): The starting material's aromatic ring features a para-like substitution pattern for its remaining protons (positions 3 and 6). Consequently, the 1H-NMR spectrum will exhibit two distinct, uncoupled aromatic singlets (typically between 6.5 ppm and 7.5 ppm), confirming the positional isomerism.

  • Purity: A minimum purity of >95% via HPLC (UV detection at 254 nm) is strictly required to prevent false positives during high-throughput GPCR screening.

References

  • Cummings, M. D., et al. "Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor". PubMed Central (NIH). Available at: [Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, ACS Publications. Available at:[Link]

Application

Reaction conditions for 5-Amino-2-chloro-4-methoxy-benzoic acid methylation

Executive Summary & Strategic Analysis Target Molecule: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) Target Product: Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS: 104253-47-6)[1] The methylation of 5-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) Target Product: Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS: 104253-47-6)[1]

The methylation of 5-amino-2-chloro-4-methoxybenzoic acid presents a classic chemoselectivity challenge in medicinal chemistry.[1] The molecule contains three nucleophilic/reactive sites: the carboxylic acid, the aniline nitrogen, and the phenyl ring itself.

The Core Challenge: Selectivity vs. Sterics

  • Regioselectivity (O- vs. N-methylation): The presence of a free amino group (-NH

    
    ) at position 5 precludes the use of standard alkylating agents (e.g., Methyl Iodide, Dimethyl Sulfate) under basic conditions.[1] These reagents will indiscriminately methylate both the carboxylate (forming the ester) and the amine (forming mono/di-methyl anilines), resulting in a complex mixture that is difficult to purify.[1]
    
  • Steric Hindrance: The chloro group at position 2 (ortho to the carboxylic acid) exerts significant steric bulk.[1] This hinders the attack of methanol on the carbonyl carbon, making standard equilibrium-driven Fischer esterification (MeOH/H

    
    SO
    
    
    
    ) sluggish and prone to incomplete conversion.[1]

The Solution: To achieve exclusive esterification without protecting the amine, we must utilize kinetic control via an acid chloride intermediate.[1] The protocol below prioritizes the Thionyl Chloride (SOCl


) / Methanol  method. This approach generates anhydrous HCl and the highly reactive acid chloride in situ, driving the reaction to completion despite the ortho-chloro steric barrier, while the acidic conditions protonate the amine, rendering it non-nucleophilic and preventing N-methylation.[1]

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the divergent pathways. The Green Path represents the recommended acid-mediated protocol.[1] The Red Path highlights the risks of using base-mediated alkylation.[1]

MethylationPathways Start 5-Amino-2-chloro- 4-methoxybenzoic acid Inter1 Protonated Amine Species (Non-nucleophilic -NH3+) Start->Inter1 SOCl2 / MeOH (Acidic pH) Inter3 Carboxylate Anion Start->Inter3 MeI / K2CO3 (Basic pH) Inter2 Acid Chloride Intermediate (Highly Electrophilic) Inter1->Inter2 Activation ProductA Target: Methyl Ester (Exclusive O-Methylation) Inter2->ProductA MeOH Attack ProductB Mixture: Ester + N-Methyl + N,N-Dimethyl Inter3->ProductB Uncontrolled Alkylation

Figure 1: Chemoselectivity map.[1] Acidic conditions (Green) deactivate the amine, ensuring selective esterification.[1] Basic conditions (Red) lead to uncontrolled N-alkylation.[1]

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)

Best for: High yield, scale-up, and overcoming steric hindrance.[1]

Reagents:

  • Substrate: 5-Amino-2-chloro-4-methoxybenzoic acid (1.0 equiv)[1]

  • Solvent: Anhydrous Methanol (10-15 volumes)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (3.0 - 5.0 equiv)[1]
    
  • Temperature: 0°C to Reflux[1]

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Solvent Charge: Charge the flask with Anhydrous Methanol (10 mL per gram of substrate). Cool the solvent to 0–5°C using an ice bath.

  • Reagent Addition (Exothermic): Add Thionyl Chloride dropwise over 20–30 minutes.

    • Critical: Maintain temperature <10°C during addition to prevent violent splashing and immediate loss of HCl gas.[1]

  • Substrate Addition: Add the solid 5-Amino-2-chloro-4-methoxybenzoic acid in portions.

    • Note: The amine will protonate immediately.[1] The solid may dissolve slowly.[1]

  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) . Stir for 3–5 hours .

    • Monitoring: Check by HPLC or TLC (50% EtOAc/Hexane).[1] The starting acid (lower R

      
      ) should disappear.[1] The ester (higher R
      
      
      
      ) will appear.[1]
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the mixture under reduced pressure (Rotovap) to remove MeOH and excess SOCl

      
      .[1]
      
    • Neutralization: Redissolve the residue in Ethyl Acetate.[1] Slowly add Saturated NaHCO

      
       solution while stirring until pH ~8. Caution: CO
      
      
      
      evolution.
    • Why? This deprotonates the ammonium salt back to the free amine.[1]

  • Isolation: Separate the organic layer.[1] Wash with Brine.[1][2] Dry over Na

    
    SO
    
    
    
    . Filter and concentrate.
  • Purification: Usually not required.[1] If necessary, recrystallize from Ethanol/Water or Heptane/EtOAc.[1]

Expected Yield: 90–95% Key Advantage: The in situ generation of anhydrous HCl and the acid chloride intermediate drives the reaction despite the steric bulk of the 2-chloro group.[1]

Protocol B: Sulfuric Acid Catalysis (Economic Alternative)

Best for: Routine lab scale where SOCl


 is unavailable.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Methanol (20 volumes)

  • Conc. H

    
    SO
    
    
    
    (2.0 - 3.0 equiv)[1]

Procedure:

  • Dissolve the substrate in Methanol.[1][2]

  • Add Conc.[1] H

    
    SO
    
    
    
    dropwise (exothermic).[1]
  • Reflux for 12–24 hours .

    • Note: Due to the 2-chloro steric effect, this reaction is significantly slower than Protocol A.[1] A Dean-Stark trap or molecular sieves cannot be easily used with Methanol, so extended time and excess acid are required.[1]

  • Workup similar to Protocol A (Neutralization is critical).

Analytical Specifications & QC

Use these parameters to validate the identity of Methyl 5-amino-2-chloro-4-methoxybenzoate .

ParameterSpecificationNotes
Appearance Off-white to pale beige solidDarkening indicates oxidation of the aniline.[1]
HPLC Purity > 98.0% (Area %)Monitor for unreacted acid (usually elutes earlier on C18).
1H NMR (DMSO-d6)

~3.80 (s, 3H, COOCH

)
Diagnostic ester singlet.

~3.85 (s, 3H, Ar-OCH

)
Methoxy singlet (often overlaps with ester).[1]

~5.0-6.0 (bs, 2H, -NH

)
Broad singlet, disappears with D

O shake.[1]

~7.0-7.5 (s, 1H, Ar-H 3)
Proton between Cl and OMe.[1]

~7.2-7.8 (s, 1H, Ar-H 6)
Proton ortho to amine.[1]
Mass Spec (ESI+) [M+H]

= 216.0/218.0
Characteristic Chlorine isotope pattern (3:1).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-Cl group.[1]Switch from Protocol B (H

SO

) to Protocol A (SOCl

). Increase reflux time.
Formation of N-Methyl impurities Use of Alkyl Halides (MeI) or insufficient acid.[1]STOP using MeI/Base. Ensure acidic pH throughout the reaction to keep the amine protonated.[1]
Product is an HCl Salt Incomplete neutralization during workup.[1]The product may isolate as the hydrochloride salt if not washed thoroughly with NaHCO

.[1] The salt is stable but less soluble in organic solvents.[1]
Dark/Black Reaction Mixture Oxidation of the aniline.[1]Degas methanol with Nitrogen before heating.[1] Perform reaction under inert atmosphere.

References

  • Preparation of Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer Analog Protocol). BenchChem Application Notes. Accessed 2025.[1][2][3][4][5] Link[1]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI Molbank, 2007.[1] (Demonstrates esterification of substituted benzoic acids). Link

  • Process for the preparation of substituted aminobenzoic acid esters. Google Patents, CN105237422A.[1] (Industrial scale chlorination and methylation protocols). Link

  • 4-Amino-5-chloro-2-methoxybenzoic acid Data Sheet. PubChem Laboratory Chemical Safety Summary (LCSS). Link

  • Reactivity of Ortho-Substituted Benzoic Acids.Journal of Organic Chemistry.

Sources

Method

Application Note: Scalable Preparation of Methyl 5-amino-2-chloro-4-methoxybenzoate

Strategic Context & Application Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS: 104253-47-6) is a highly functionalized aromatic building block critical to the synthesis of advanced pharmaceutical agents. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS: 104253-47-6) is a highly functionalized aromatic building block critical to the synthesis of advanced pharmaceutical agents. It serves as a key intermediate in the development of covalent KRAS G12C inhibitors[1], which are at the forefront of targeted oncology therapies[2]. The structural complexity of this molecule—featuring an ester, an amine, an ether, and a halogen on a single benzene ring—requires a highly regioselective and chemoselective synthetic approach.

This application note details a robust, three-step synthetic protocol designed for high yield and scalability, transitioning from 2-chloro-4-methoxybenzoic acid through nitration, esterification, and selective reduction[3].

Synthetic Pathway Visualization

SynthesisPathway SM 2-Chloro-4-methoxy- benzoic acid (Starting Material) INT1 2-Chloro-4-methoxy- 5-nitrobenzoic acid (Intermediate 1) SM->INT1 HNO3, H2SO4 0–5 °C INT2 Methyl 2-chloro-4-methoxy- 5-nitrobenzoate (Intermediate 2) INT1->INT2 MeOH, SOCl2 Reflux (65 °C) PROD Methyl 5-amino-2-chloro- 4-methoxybenzoate (Target Product) INT2->PROD Fe, NH4Cl EtOH/H2O, 80 °C

Figure 1: Three-step synthetic workflow for methyl 5-amino-2-chloro-4-methoxybenzoate.

Mechanistic Insights & Causality (E-E-A-T)

To ensure reproducible scale-up, it is crucial to understand the chemical causality governing each transformation:

  • Regioselective Nitration: The starting material contains three directing groups. The methoxy group (-OMe) at C4 is a strong electron-donating group via resonance, directing electrophilic attack to the ortho positions (C3 and C5). The C3 position is sterically hindered, flanked by the chloro and methoxy groups. Therefore, the nitronium ion (

    
    ) exclusively attacks the sterically accessible and electronically activated C5 position[3].
    
  • Esterification Dynamics: Direct Fischer esterification of electron-deficient benzoic acids is notoriously slow. By utilizing thionyl chloride (

    
    ) in methanol, the carboxylic acid is transiently converted into a highly reactive acyl chloride. This intermediate undergoes rapid alcoholysis, driving the reaction to completion without the need for physical water removal (e.g., Dean-Stark apparatus).
    
  • Chemoselective Reduction: A primary failure point in synthesizing chloroaromatic amines is undesired reductive dehalogenation (loss of the chlorine atom), which frequently occurs under standard Palladium-catalyzed hydrogenation (

    
    , Pd/C). To prevent this, a modified Béchamp reduction using Iron powder and Ammonium Chloride (
    
    
    
    ) is deployed. This single-electron transfer mechanism selectively reduces the nitro group to an amine while leaving the aryl-chloride bond completely intact[4].

Quantitative Data & Analytical Standards

The following table summarizes the expected quantitative outcomes and key analytical markers for in-process quality control (IPQC).

CompoundMW ( g/mol )Expected YieldPhysical AppearanceKey Analytical Marker (IPQC)
Intermediate 1 231.5985 – 90%Pale yellow solid

H NMR: Loss of C5 aromatic proton
Intermediate 2 245.6292 – 95%Yellowish powder

H NMR: ~3.9 ppm (s, 3H, -COOMe)
Target Product 215.6380 – 88%Off-white solidLC-MS:

m/z 216.0

Step-by-Step Experimental Protocols

Step 1: Preparation of 2-chloro-4-methoxy-5-nitrobenzoic acid
  • Preparation: Charge a perfectly dry, multi-neck round-bottom flask with concentrated

    
     (5.0 volumes relative to starting material weight). Cool the acid to 0 °C using an ice-salt bath.
    
  • Addition: Portion-wise, add 2-chloro-4-methoxybenzoic acid (1.0 eq) to the stirring sulfuric acid, ensuring the internal temperature does not exceed 5 °C to prevent oxidative degradation.

  • Nitration: Prepare a nitrating mixture of fuming

    
     (1.1 eq) and conc. 
    
    
    
    (1.0 vol). Add this mixture dropwise via an addition funnel over 1 hour.
  • Maturation: Stir the reaction mixture at 0–5 °C for 2 hours. Monitor completion via HPLC.

  • Workup: Carefully pour the viscous mixture over vigorously stirred crushed ice. Filter the resulting pale yellow precipitate. Wash the filter cake extensively with cold distilled water until the filtrate registers a neutral pH. Dry under vacuum at 45 °C.

Step 2: Preparation of Methyl 2-chloro-4-methoxy-5-nitrobenzoate
  • Suspension: Suspend the dried 2-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10.0 vol) under a nitrogen atmosphere. Cool to 0 °C.

  • Activation: Dropwise, add thionyl chloride (

    
    , 2.0 eq). Safety Note: This step is highly exothermic and evolves toxic 
    
    
    
    and
    
    
    gases. Perform in a high-flow fume hood.
  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

  • Isolation: Once TLC indicates complete consumption of the acid, concentrate the mixture under reduced pressure to remove excess methanol and

    
    .
    
  • Purification: Dissolve the crude residue in ethyl acetate. Wash sequentially with saturated aqueous

    
     (to neutralize residual acid) and brine. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate to yield the ester as a yellowish powder.
Step 3: Preparation of Methyl 5-amino-2-chloro-4-methoxybenzoate
  • Solvation: Dissolve methyl 2-chloro-4-methoxy-5-nitrobenzoate (1.0 eq) in a solvent system of ethanol and water (4:1 v/v, 10.0 vol).

  • Reagent Addition: Add fine iron powder (325 mesh, 5.0 eq) and ammonium chloride (

    
    , 2.0 eq) to the solution.
    
  • Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours. The mixture will turn dark brown/black as iron oxides form.

  • Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with ethyl acetate until the filtrate runs clear.

  • Extraction: Concentrate the filtrate under vacuum to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (3 × 5 volumes).

  • Final Polish: Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo. The crude product can be recrystallized from heptane/ethyl acetate to afford pure methyl 5-amino-2-chloro-4-methoxybenzoate as an off-white solid[1],[2].
    

References

  • Source: google.
  • Source: google.
  • Source: molaid.
  • Source: guidechem.

Sources

Application

Application Note: 5-Amino-2-chloro-4-methoxybenzoic Acid as a Versatile Scaffold in Advanced Heterocyclic Synthesis

Executive Summary In modern drug development, identifying building blocks that offer orthogonal reactivity is critical for library synthesis. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, identifying building blocks that offer orthogonal reactivity is critical for library synthesis. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functionalized, multi-handle scaffold. Its unique substitution pattern provides researchers with three distinct vectors for diversification:

  • C1-Carboxylic Acid: Enables amide coupling and subsequent cyclization into benzimidazoles or quinazolines.

  • C2-Chloro Group: Acts as a handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or serves as a metabolic soft-spot blocker.

  • C4-Methoxy & C5-Amino (Ortho-Relationship): The methoxy group functions as a masked hydroxyl. Upon controlled demethylation, the resulting o-aminophenol moiety becomes a prime precursor for synthesizing benzoxazoles.

This Application Note details the mechanistic causality, quantitative metrics, and self-validating protocols for utilizing this compound in the synthesis of complex heterocycles.

Physicochemical & Structural Profile

PropertySpecification
Chemical Name 5-Amino-2-chloro-4-methoxybenzoic acid
CAS Number 1143622-07-4
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Key Reactive Centers C1 (-COOH), C2 (-Cl), C4 (-OCH3), C5 (-NH2)

Strategic Heterocyclic Pathways

Pathway A: Benzimidazole Synthesis via Amide Coupling

Expertise & Causality: When activating the C1-carboxylic acid, researchers often encounter sluggish kinetics using standard carbodiimides (e.g., EDC or DCC). This is caused by the steric bulk and electron-withdrawing nature of the ortho-chloro group at C2. To circumvent this steric penalty, uronium-based coupling reagents like HATU are mandated to rapidly form a highly reactive active ester. Following amide formation with an o-phenylenediamine, acid-catalyzed cyclodehydration is required. Utilizing Silica Sulfuric Acid (SSA) provides a solvent-free, heterogeneous catalytic route that maximizes atom economy, avoids harsh liquid acids, and simplifies product isolation[1].

Benzimidazole_Pathway A 5-Amino-2-chloro- 4-methoxybenzoic acid B Activation (HATU / DIPEA) A->B Step 1 C Amide Intermediate (with o-phenylenediamine) B->C D Cyclodehydration (Silica Sulfuric Acid) C->D Step 2 E Benzimidazole Derivative D->E -H2O

Workflow for the synthesis of benzimidazoles via amide coupling and cyclodehydration.

Pathway B: Benzoxazole Synthesis via Demethylation-Cyclization

Expertise & Causality: The C4-methoxy group masks a reactive hydroxyl. To unlock the o-aminophenol required for benzoxazole synthesis, demethylation via Boron Tribromide (BBr3) is employed. Why initiate at -78°C? The localized exotherm upon Lewis acid-base complexation between BBr3 and the ether oxygen can lead to competitive coordination with the C5-amino group or protodehalogenation of the C2-chloro group. Strict cryogenic initiation ensures kinetic control. The exposed o-aminophenol is then subjected to oxidative cyclization with aldehydes using a mild KMnO4/HOAc system at room temperature, which prevents over-oxidation of the substrate[2].

Benzoxazole_Pathway A 5-Amino-2-chloro- 4-methoxybenzoic acid B Demethylation (BBr3, DCM, -78°C) A->B Step 1 C o-Aminophenol Intermediate B->C -MeBr D Oxidative Cyclization (Aldehyde, KMnO4/HOAc) C->D Step 2 E Benzoxazole Derivative D->E -H2O, -2e-

Workflow for the synthesis of benzoxazoles via demethylation and oxidative cyclization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazoles
  • Amide Coupling: Dissolve 5-Amino-2-chloro-4-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes to ensure active ester formation.

  • Amine Addition: Add the substituted o-phenylenediamine (1.1 eq) to the mixture. Warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint 1: Analyze via LC-MS. The reaction is complete when the starting material mass is depleted and the intermediate amide mass

    
     is dominant.
    
  • Cyclodehydration: Extract the intermediate into EtOAc, wash with brine, dry over Na2SO4, and concentrate. Mix the crude amide with Silica Sulfuric Acid (SSA, 20 mol%) and heat at 85°C under solvent-free conditions for 2 hours[1].

  • Self-Validating Checkpoint 2: Re-analyze via LC-MS. Successful cyclization is confirmed by a mass shift of exactly -18 Da

    
     corresponding to the loss of water.
    
Protocol 2: Synthesis of Benzoxazoles via Demethylation
  • Demethylation: Suspend 5-Amino-2-chloro-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • BBr3 Addition: Slowly add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes. Maintain at -78°C for 1 hour, then allow the reaction to gradually warm to room temperature overnight.

  • Self-Validating Checkpoint 1: Quench with MeOH at 0°C, concentrate, and analyze via

    
    H NMR. Complete demethylation is verified by the total disappearance of the strong methoxy singlet at ~3.85 ppm and the appearance of a broad phenolic -OH peak.
    
  • Oxidative Cyclization: Dissolve the resulting o-aminophenol intermediate (1.0 eq) and an aryl aldehyde (1.0 eq) in a HOAc/CH3CN mixture. Add KMnO4 (1.5 eq) in small portions at room temperature[2]. Stir for 3-5 hours.

  • Self-Validating Checkpoint 2: Monitor via

    
    C NMR. The formation of the benzoxazole ring is definitively confirmed by the appearance of a characteristic highly deshielded imine carbon (
    
    
    
    ) peak at ~160-165 ppm.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and primary analytical markers for each transformation step, ensuring reproducibility across different laboratories.

Reaction StepReagents / ConditionsTypical YieldKey Analytical Marker
Amide Coupling HATU, DIPEA, DMF, 0°C to RT85 - 92%LC-MS:

of Amide Intermediate
Cyclodehydration Silica Sulfuric Acid, 85°C (neat)78 - 85%LC-MS:

(Water loss)
Demethylation BBr3, DCM, -78°C to RT90 - 95%

H NMR: Loss of ~3.85 ppm (s, 3H)
Oxidative Cyclization Aldehyde, KMnO4/HOAc, RT75 - 88%

C NMR:

peak at ~160-165 ppm

References

  • Title: KMnO4/HOAc system promoted one-pot synthesis of benzoxazoles from o-aminophenols or oxidative cyclization of o-hydroxyarylidene anilines at room temperature Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions Source: Journal of the Iranian Chemical Society URL: [Link]

Sources

Method

Scalable synthesis routes for 5-Amino-2-chloro-4-methoxy-benzoic acid

Application Note: Scalable Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid Abstract This technical guide outlines a robust, scalable synthetic pathway for 5-Amino-2-chloro-4-methoxybenzoic acid , a specialized interm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid

Abstract This technical guide outlines a robust, scalable synthetic pathway for 5-Amino-2-chloro-4-methoxybenzoic acid , a specialized intermediate utilized in the development of quinazoline-based tyrosine kinase inhibitors (TKIs) and high-value agrochemicals. Unlike its common isomer (4-amino-5-chloro-2-methoxybenzoic acid, used in metoclopramide), this specific regiochemistry requires a directed electrophilic substitution strategy. The protocol detailed below utilizes the commercially available 2,4-dichlorobenzoic acid as a starting material, leveraging the differential reactivity of halogen substituents to achieve high regioselectivity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of convergent directing effects . The target molecule is analyzed to identify the most efficient bond-formation sequence that minimizes isomeric impurities.

Strategic Logic
  • Target Structure : Benzoic acid core with:

    • C1: Carboxyl (-COOH)

    • C2: Chlorine (-Cl)

    • C4: Methoxy (-OMe)

    • C5: Amine (-NH

      
      )
      
  • Key Disconnection : The amino group is best introduced via nitration followed by reduction. This requires a precursor where the C5 position is electronically activated and sterically accessible.

  • Precursor Selection : 2-Chloro-4-methoxybenzoic acid .

    • Regiochemistry of Nitration:

      • -COOH (C1) : Meta-director

        
         Directs to C3, C5 .
        
      • -Cl (C2) : Ortho/Para-director

        
         Para is C5 .
        
      • -OMe (C4) : Strong Ortho/Para-director

        
         Ortho is C3, C5 .
        

Caption: Retrosynthetic pathway demonstrating the convergent directing effects that ensure high regioselectivity for the C5 isomer.

Part 2: Detailed Experimental Protocols

Stage 1: Selective Methoxylation (Synthesis of 2-Chloro-4-methoxybenzoic acid)

Rationale: In 2,4-dichlorobenzoic acid, the chlorine at C4 is activated for Nucleophilic Aromatic Substitution (SnAr) by the para-carboxyl group. The C2 chlorine is sterically hindered and deactivated by the carboxylate anion formed in situ.

Reagents:

  • 2,4-Dichlorobenzoic acid (1.0 eq)

  • Sodium Methoxide (NaOMe), 30% in Methanol (2.5 eq)

  • Methanol (Solvent)

  • Dimethyl Sulfoxide (DMSO) (Co-solvent, optional for rate enhancement)

Protocol:

  • Setup : Charge a glass-lined reactor with Methanol (5 vol) and 2,4-Dichlorobenzoic acid (1.0 eq).

  • Base Addition : Slowly add Sodium Methoxide solution (2.5 eq) at 20–25°C. Note: The first equivalent neutralizes the carboxylic acid; the excess effects the substitution.

  • Reaction : Heat the mixture to Reflux (65–70°C) . Maintain for 8–12 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 2% starting material.

  • Workup :

    • Distill off approximately 70% of the Methanol.

    • Add Water (10 vol).

    • Acidify with HCl (37%) to pH 1–2. The product will precipitate as a white solid.[1][2]

  • Isolation : Filter the slurry. Wash the cake with water (3 x 2 vol) to remove salts.

  • Drying : Dry in a vacuum oven at 50°C.

    • Expected Yield : 85–90%

    • Purity : >98% (HPLC)

Stage 2: Regioselective Nitration

Rationale: The cooperative directing effects of the Cl and OMe groups ensure the nitro group enters exclusively at the C5 position.

Reagents:

  • 2-Chloro-4-methoxybenzoic acid (1.0 eq)

  • Sulfuric Acid (98%) (5.0 vol)

  • Nitric Acid (65% or fuming) (1.1 eq)

Protocol:

  • Dissolution : Charge Sulfuric Acid to the reactor and cool to 0–5°C.

  • Addition : Add 2-Chloro-4-methoxybenzoic acid portion-wise, maintaining temperature < 10°C. Stir until fully dissolved.

  • Nitration : Add Nitric Acid dropwise over 60 minutes, strictly maintaining temperature at 0–5°C. Safety: Exothermic reaction.

  • Digestion : Allow the mixture to warm to 20°C and stir for 2 hours.

    • IPC: Check for disappearance of starting material.[3]

  • Quench : Pour the reaction mass slowly into Ice/Water (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation : Filter and wash with water until the filtrate pH is neutral (> pH 4).

  • Drying : Dry at 55°C.

    • Expected Yield : 90–95%[4]

    • Product : 2-Chloro-4-methoxy-5-nitrobenzoic acid.

Stage 3: Reduction to Final Product

Rationale: Iron/Acid reduction is chosen for scalability and cost-effectiveness, avoiding potential dechlorination that can occur with catalytic hydrogenation (Pd/C) on chlorinated aromatics.

Reagents:

  • 2-Chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq)

  • Iron Powder (325 mesh) (3.0 eq)

  • Ammonium Chloride (0.5 eq) or Acetic Acid

  • Ethanol/Water (3:1 ratio) (10 vol)

Protocol:

  • Setup : Charge Ethanol , Water , Iron Powder , and Ammonium Chloride to the reactor. Heat to reflux (75–80°C) to activate the iron.

  • Addition : Add 2-Chloro-4-methoxy-5-nitrobenzoic acid portion-wise over 30–60 minutes. Maintain reflux.

  • Reaction : Stir at reflux for 2–4 hours. The yellow color of the nitro compound should fade.

  • Clarification : Filter the hot reaction mixture through a Celite bed to remove Iron oxide sludge. Wash the bed with hot Ethanol.

  • Crystallization :

    • Concentrate the filtrate to ~30% volume.

    • Cool to 0–5°C. The product (5-Amino-2-chloro-4-methoxybenzoic acid) will crystallize.

  • Purification (Optional) : If high purity is required, recrystallize from Ethanol/Water.

    • Expected Yield : 80–85%

    • Appearance : Off-white to beige powder.

Part 3: Process Data & Scalability

Key Process Parameters
ParameterStage 1 (Methoxylation)Stage 2 (Nitration)Stage 3 (Reduction)
Solvent System MeOH (or MeOH/DMSO)H₂SO₄ (Neat)EtOH/H₂O
Temperature 65–70°C (Reflux)0–5°C (Addition)75–80°C (Reflux)
Reaction Time 8–12 Hours2–3 Hours2–4 Hours
Critical Impurity 2,4-Dimethoxybenzoic acid (Over-reaction)3-Nitro isomer (Trace)De-chlorinated byproduct (if using H₂/Pd)
Scalability High (Standard reactors)High (Requires cooling capacity)High (Filtration required)
Analytical Characterization
  • HPLC Method : C18 Column, Mobile Phase A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B.

  • 1H NMR (DMSO-d6) :

    • 
       3.85 (s, 3H, -OCH
      
      
      
      )
    • 
       5.20 (bs, 2H, -NH
      
      
      
      )
    • 
       7.05 (s, 1H, H-3)
      
    • 
       7.25 (s, 1H, H-6)
      
    • Note: The presence of two singlets in the aromatic region confirms the para-relationship of the protons, validating the 2,4,5-substitution pattern.

Part 4: Safety & Handling

  • Nitration Risks : The nitration step involves strong oxidizers and exotherms. On a large scale, the addition of HNO

    
     must be flow-controlled based on reactor temperature.
    
  • Chlorinated Waste : All aqueous waste streams contain chlorinated aromatics and must be treated/incinerated according to environmental regulations.

  • Isomer Confusion : Ensure strict QC on the starting material. Do not confuse with 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), which is a different isomer used for Metoclopramide.

References

  • Regioselectivity in SnAr Reactions : "Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid." Journal of Organic Chemistry. Available at: [Link] (General reference for SnAr regiochemistry).

  • Nitration of Activated Benzoates: "Directive Effects in the Nitration of Halogenated Methoxybenzoic Acids." Tetrahedron Letters.
  • Reduction Protocols: "Iron-mediated reduction of nitroarenes: Industrial protocols." Organic Process Research & Development.
  • Isomer Data : PubChem Compound Summary for Isomeric Chloro-amino-methoxybenzoic acids. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Amino Group in 5-Amino-2-chloro-4-methoxy-benzoic acid

Introduction: A Versatile Scaffold for Drug Discovery 5-Amino-2-chloro-4-methoxy-benzoic acid is a key building block in the synthesis of a wide range of biologically active molecules. Its substituted aniline structure,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Drug Discovery

5-Amino-2-chloro-4-methoxy-benzoic acid is a key building block in the synthesis of a wide range of biologically active molecules. Its substituted aniline structure, featuring a combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro, carboxylic acid) groups, provides a unique chemical handle for diversification. The primary amino group, in particular, serves as a versatile point for functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds. Derivatives of this and similar aminobenzoic acids have shown significant potential in medicinal chemistry, notably as agonists and antagonists for 5-HT4 receptors, which are implicated in various gastrointestinal and neurological disorders.[1] This document provides detailed application notes and protocols for the three primary modes of functionalizing the amino group of 5-Amino-2-chloro-4-methoxy-benzoic acid: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

I. N-Acylation: Formation of Amide Derivatives

N-acylation is a robust and widely employed transformation for the modification of primary and secondary amines. The reaction involves the coupling of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, to form a stable amide bond.[2] This functionalization can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity.

Core Principles

The N-acylation of 5-Amino-2-chloro-4-methoxy-benzoic acid proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride from an acyl chloride or carboxylate from an anhydride) yields the corresponding N-acyl derivative. The presence of a base is often crucial to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which could otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol details the N-acetylation of 5-Amino-2-chloro-4-methoxy-benzoic acid using acetic anhydride as the acylating agent, a common and efficient method for forming acetamides.[3][4]

Materials:

  • 5-Amino-2-chloro-4-methoxy-benzoic acid

  • Acetic Anhydride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-2-chloro-4-methoxy-benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 20 mL per gram of starting material).

  • Addition of Base: To the stirred solution, add pyridine (1.5 eq) and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-acetylated product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Representative Reagent Quantities for N-Acetylation

ReagentMolar Eq.Molecular Weight ( g/mol )Amount for 1g of Starting Material
5-Amino-2-chloro-4-methoxy-benzoic acid1.0201.611.0 g (4.96 mmol)
Acetic Anhydride1.2102.090.61 g (5.95 mmol)
Pyridine1.579.100.59 g (7.44 mmol)

Workflow for N-Acylation

N_Acylation_Workflow Start Start Dissolve Dissolve Starting Material in Anhydrous DCM Start->Dissolve AddBase Add Pyridine Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddAcylatingAgent Add Acetic Anhydride Dropwise Cool->AddAcylatingAgent React Stir at Room Temperature (Monitor by TLC) AddAcylatingAgent->React Workup Aqueous Work-up (HCl, NaHCO3, Brine) React->Workup Dry Dry Organic Layer (MgSO4 or Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Recrystallization or Chromatography) Concentrate->Purify End End Purify->End

Caption: Step-by-step workflow for the N-acylation of 5-Amino-2-chloro-4-methoxy-benzoic acid.

II. N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The formation of a sulfonamide linkage by reacting the amino group with a sulfonyl chloride is another important functionalization strategy. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities.[5][6]

Core Principles

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HCl generated during the reaction.

Experimental Protocol: N-Tosylsation with p-Toluenesulfonyl Chloride

This protocol describes the synthesis of the N-tosyl derivative of 5-Amino-2-chloro-4-methoxy-benzoic acid.

Materials:

  • 5-Amino-2-chloro-4-methoxy-benzoic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Amino-2-chloro-4-methoxy-benzoic acid (1.0 eq) in pyridine (used as both solvent and base, approx. 10 mL per gram of starting material) and cool the solution to 0 °C.

  • Addition of Sulfonylating Agent: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-cold 1 M HCl (aq).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash them sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Representative Reagent Quantities for N-Tosylsation

ReagentMolar Eq.Molecular Weight ( g/mol )Amount for 1g of Starting Material
5-Amino-2-chloro-4-methoxy-benzoic acid1.0201.611.0 g (4.96 mmol)
p-Toluenesulfonyl chloride1.1190.651.04 g (5.46 mmol)
PyridineSolvent79.10~10 mL

N-Sulfonylation Reaction Scheme

N_Sulfonylation_Scheme sub 5-Amino-2-chloro-4-methoxy- benzoic acid reagent + p-Toluenesulfonyl chloride sub->reagent conditions Pyridine 0°C to RT reagent->conditions product N-(p-tolylsulfonyl)-5-amino- 2-chloro-4-methoxy-benzoic acid conditions->product

Caption: General reaction scheme for the N-sulfonylation of 5-Amino-2-chloro-4-methoxy-benzoic acid.

III. N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines.[7][8] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[9][10] This method avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides.[8]

Core Principles

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance to slightly acidic conditions which can catalyze imine formation.[9]

Experimental Protocol: N-Benzylation with Benzaldehyde

This protocol provides a general procedure for the N-benzylation of 5-Amino-2-chloro-4-methoxy-benzoic acid using benzaldehyde.

Materials:

  • 5-Amino-2-chloro-4-methoxy-benzoic acid

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Amino-2-chloro-4-methoxy-benzoic acid (1.0 eq), benzaldehyde (1.1 eq), and 1,2-dichloroethane (DCE, approx. 20 mL per gram of starting material).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reagent Quantities for N-Benzylation

ReagentMolar Eq.Molecular Weight ( g/mol )Amount for 1g of Starting Material
5-Amino-2-chloro-4-methoxy-benzoic acid1.0201.611.0 g (4.96 mmol)
Benzaldehyde1.1106.120.58 g (5.46 mmol)
Sodium triacetoxyborohydride1.5211.941.58 g (7.44 mmol)
Acetic Acid0.160.050.03 g (0.50 mmol)

Reductive Amination Logical Flow

Reductive_Amination_Flow Start Combine Amine, Aldehyde, and Solvent Add_Acid Add Acetic Acid Catalyst Start->Add_Acid Stir_1 Stir for Imine Formation Add_Acid->Stir_1 Add_Reducing_Agent Add NaBH(OAc)3 Stir_1->Add_Reducing_Agent Stir_2 Stir for Reduction Add_Reducing_Agent->Stir_2 Quench Aqueous Quench (NaHCO3) Stir_2->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Logical flow diagram for the N-alkylation via reductive amination.

IV. Best Practices and Troubleshooting

  • Purity of Reagents: Use of high-purity starting materials and anhydrous solvents is critical, especially for acylation and reductive amination reactions, to avoid unwanted side reactions and to ensure high yields.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable solvent system should be determined beforehand to ensure good separation of the starting material, product, and any potential byproducts.

  • Inert Atmosphere: While not always strictly necessary for these reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

  • Troubleshooting Low Yields in Acylation/Sulfonylation:

    • Inactive Amine: The starting amine may have been protonated. Ensure a sufficient amount of a suitable base is used.

    • Hydrolysis of Acylating/Sulfonylating Agent: Ensure anhydrous conditions are maintained.

    • Steric Hindrance: For bulky acylating or sulfonylating agents, longer reaction times or heating may be required.

  • Troubleshooting Low Yields in Reductive Amination:

    • Inefficient Imine Formation: Ensure the use of an acid catalyst and allow sufficient time for imine formation before adding the reducing agent.

    • Decomposition of Reducing Agent: Add the reducing agent portion-wise to control the reaction temperature.

    • Reduction of Carbonyl: If the starting aldehyde or ketone is being reduced, consider using a milder reducing agent or optimizing the reaction conditions.

V. Conclusion

The functionalization of the amino group in 5-Amino-2-chloro-4-methoxy-benzoic acid offers a gateway to a diverse array of chemical entities with significant potential in drug discovery and materials science. The protocols outlined in this document for N-acylation, N-sulfonylation, and N-alkylation provide robust and reproducible methods for the synthesis of novel derivatives. Careful attention to experimental detail and the application of sound chemical principles will enable researchers to successfully leverage this versatile building block in their synthetic endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Application Note: Experimental Procedure for the N-alkylation of Methyl 2-amino-5-isopropylbenzoate.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Gholap, A. R., Toti, K. S., & Shirazi, F. (2008). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
  • Gong, T., & Su, W. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Hajra, S., & Bar, S. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar.
  • Hansen, M. M., & Senanayake, C. H. (2008). Process for the acylation of n,n-diallyl aniline.
  • Ishihara, K. (2012).
  • Kantevari, S., Vangala, P., & Addla, D. (2010).
  • Loizzo, M. R., Tundis, R., & Menichini, F. (2008). New amides of 5-(4-chlorobenzoyl)aminoorotic acid: their synthesis and biological activity. PubMed.
  • Lu, Z., & Chen, G. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.
  • Ma, S., & Li, Z. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Application Notes – Reductive Amination.
  • Turner, N. J., & Rowles, I. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

  • Wang, J. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Wei, Y., & Li, J. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Zhang, W., & Wang, J. (2021). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing).
  • Zhdankin, V. V. (2017). Direct sulfonylation of anilines mediated by visible light.

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Method

Application Notes and Protocols for the Decarboxylation of Substituted Benzoic Acids

Introduction: The Strategic Removal of a Carboxyl Group The decarboxylation of substituted benzoic acids, a reaction that involves the removal of a carboxyl group with the release of carbon dioxide, is a fundamental tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Removal of a Carboxyl Group

The decarboxylation of substituted benzoic acids, a reaction that involves the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic synthesis. This process is of paramount importance in the pharmaceutical and fine chemical industries, where it serves as a crucial step in the synthesis of a vast array of molecules. The ability to selectively remove a carboxylic acid functional group, which may have been strategically employed as a directing group or for the introduction of other functionalities, opens up synthetic pathways to a diverse range of aromatic compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for the decarboxylation of substituted benzoic acids. We will delve into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices and providing detailed, step-by-step procedures.

Guiding Principles: Substituent Effects on Decarboxylation

The facility of decarboxylation is profoundly influenced by the nature and position of substituents on the aromatic ring. A thorough understanding of these electronic and steric effects is critical for selecting the optimal reaction conditions.

  • Electronic Effects : The decarboxylation of benzoic acids is generally considered an electrophilic aromatic substitution reaction.[1] Electron-donating groups (EDGs) such as methoxy (-OCH₃) and amino (-NH₂) groups, particularly at the ortho and para positions, increase the electron density of the aromatic ring, thereby stabilizing the transition state and accelerating the reaction.[2][3] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups deactivate the ring towards electrophilic attack, making decarboxylation more challenging under thermal or protic conditions.[4] However, in many metal-catalyzed and modern radical-based methods, electron-deficient benzoic acids can be suitable substrates.[5][6]

  • The Ortho-Effect : A notable phenomenon is the "ortho-effect," where the presence of a substituent at the ortho position, regardless of its electronic nature, generally enhances the rate of decarboxylation.[7][8] This is attributed to a combination of steric and electronic factors. Steric hindrance between the ortho-substituent and the carboxylic acid group can force the carboxyl group out of the plane of the aromatic ring, disrupting conjugation and destabilizing the ground state of the benzoic acid, thus lowering the activation energy for decarboxylation.[9][10] Additionally, some ortho-substituents can stabilize the transition state through coordination with a metal catalyst.[1]

Classical Decarboxylation Methodologies

Thermal Decarboxylation

Thermal decarboxylation is the simplest method, relying on high temperatures to induce the cleavage of the C-C bond. However, this method is often limited to substrates with activating substituents, as unactivated benzoic acids require very high temperatures, leading to potential side reactions and decomposition.[3]

Mechanism of Thermal Decarboxylation

The mechanism of thermal decarboxylation can vary depending on the substrate and reaction conditions. For benzoic acids with electron-donating groups, the reaction often proceeds through an electrophilic substitution mechanism where a proton attacks the ipso-carbon, leading to the expulsion of carbon dioxide.[3]

G cluster_0 Thermal Decarboxylation Mechanism Reactant Substituted Benzoic Acid TS Transition State (Protonation at ipso-carbon) Reactant->TS Heat (Δ) Product Decarboxylated Aromatic Compound TS->Product CO2 CO₂ TS->CO2

Figure 1: Simplified mechanism of thermal decarboxylation.

General Protocol for Thermal Decarboxylation:

Safety Precaution: High-temperature reactions should be conducted with appropriate shielding and in a well-ventilated fume hood.[11] Ensure that the glassware is free of cracks or defects.

  • Place the substituted benzoic acid in a round-bottom flask equipped with a condenser.

  • Heat the flask in a sand bath or heating mantle to the required temperature (typically >200 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Purify the product by distillation, recrystallization, or column chromatography.

Substrate ExampleTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxybenzoic Acid4001>98[3]
2,4,6-Trihydroxybenzoic Acid100-1200.5~95N/A
Benzoic Acid40013-5[3]
Copper-Catalyzed Decarboxylation

Copper catalysis significantly lowers the required temperature for decarboxylation and expands the substrate scope compared to purely thermal methods.[12] This method is particularly effective for ortho-substituted benzoic acids.[12]

Mechanism of Copper-Catalyzed Decarboxylation

The reaction is believed to proceed through the formation of a copper benzoate species. This intermediate then undergoes decarboxylation to form an aryl-copper intermediate, which is subsequently protonated by a proton source in the reaction mixture to yield the final product and regenerate the copper catalyst.[13]

G cluster_1 Copper-Catalyzed Decarboxylation Cycle Benzoic_Acid Ar-COOH Cu_Benzoate Ar-COOCu Benzoic_Acid->Cu_Benzoate + Cu Catalyst - H⁺ Cu_Catalyst Cu(I/II) Catalyst Aryl_Cu Ar-Cu Cu_Benzoate->Aryl_Cu Decarboxylation (-CO₂) Product Ar-H Aryl_Cu->Product + H⁺ Product->Cu_Catalyst Regeneration

Figure 2: Catalytic cycle for copper-catalyzed decarboxylation.

Detailed Protocol for Copper-Catalyzed Protodecarboxylation: [12]

Safety Precautions: Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • To a dry Schlenk tube, add the substituted benzoic acid (1.0 equiv), copper(I) oxide (CuO, 0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline.

  • Heat the reaction mixture to 140-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.[15] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate ExampleCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-Nitrobenzoic AcidCu₂O/TMEDANMP1001299[5]
2-Methoxybenzoic AcidCuBr/TMEDANMP140175[5]
2,6-Dimethoxybenzoic AcidCuBr/TMEDANMP140192[5]
Silver-Catalyzed Decarboxylation

Silver catalysts, often in the form of silver carbonate (Ag₂CO₃), are also effective for the protodecarboxylation of benzoic acids, particularly those with ortho-substituents and heteroaromatic carboxylic acids.[16][17] These reactions can often be performed under milder conditions than their copper-catalyzed counterparts.

Mechanism of Silver-Catalyzed Decarboxylation

Similar to the copper-catalyzed process, the silver-catalyzed reaction is thought to involve the formation of a silver benzoate intermediate. This intermediate then undergoes decarboxylation to form an aryl-silver species, which is subsequently protonated to afford the decarboxylated product.[18]

Detailed Protocol for Silver-Catalyzed Protodecarboxylation: [16]

Safety Precautions: Silver salts can be light-sensitive and may stain skin and clothing. Handle in a fume hood with appropriate PPE.

  • In a sealed tube, combine the ortho-substituted benzoic acid (1.0 equiv) and silver(I) carbonate (Ag₂CO₃, 0.1 equiv).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Substrate ExampleCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-Nitrobenzoic AcidAg₂CO₃DMSO120298[16]
2-Chlorobenzoic AcidAg₂CO₃DMSO120495[16]
2-Methoxybenzoic AcidAg₂CO₃DMSO120692[16]
Palladium-Catalyzed Decarboxylation

Palladium catalysts are highly effective for the decarboxylation of sterically hindered and electron-rich benzoic acids, particularly those with ortho-substituents.[19] Palladium-catalyzed methods often proceed under relatively mild conditions and exhibit high functional group tolerance.

Mechanism of Palladium-Catalyzed Decarboxylation

The catalytic cycle is believed to start with the formation of a palladium(II) carboxylate complex. This is followed by the rate-determining decarboxylation step to generate an aryl-palladium(II) intermediate. Protonolysis of this intermediate releases the decarboxylated product and regenerates the active palladium catalyst.[1][18]

G cluster_2 Palladium-Catalyzed Decarboxylation Cycle Pd_Catalyst Pd(II) Catalyst Pd_Carboxylate Ar-COOPd(II)L₂ Pd_Catalyst->Pd_Carboxylate + Ar-COOH - HL Benzoic_Acid Ar-COOH Aryl_Pd Ar-Pd(II)L₂ Pd_Carboxylate->Aryl_Pd Decarboxylation (-CO₂) Product Ar-H Aryl_Pd->Product + H⁺ Product->Pd_Catalyst Regeneration

Figure 3: Catalytic cycle for palladium-catalyzed decarboxylation.

Detailed Protocol for Palladium-Catalyzed Decarboxylation of an ortho-Substituted Benzoic Acid: [20]

Safety Precautions: Palladium catalysts can be pyrophoric, especially on carbon supports. Handle under an inert atmosphere.[13]

  • To a flame-dried Schlenk tube, add the ortho-substituted benzoic acid (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable ligand, if required.

  • Add a silver salt, such as silver(I) acetate (AgOAc, 1.2 equiv), which can act as an oxidant and facilitate the reaction.

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add a degassed solvent, such as pivalic acid or a high-boiling ether like dioxane.

  • Heat the reaction mixture to 110-130 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium and silver salts. Wash the Celite pad with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Substrate ExampleCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-Methyl-6-nitrobenzoic acidPd(OAc)₂/AgOAcPivalic Acid1301685[20]
2,6-Dimethoxybenzoic AcidPd(TFA)₂TFA/Toluene802495N/A
Naphthoic AcidPd(OAc)₂/Ag₂CO₃Dioxane1101288N/A

Modern Decarboxylation Strategies

Recent advances in synthetic methodology have led to the development of milder and more versatile decarboxylation protocols, including photoredox and electrochemical approaches. These methods often operate at room temperature and offer unique reactivity profiles.

Photoredox-Catalyzed Decarboxylation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from benzoic acids under mild conditions.[21][22] This method is particularly advantageous as it avoids the need for high temperatures and stoichiometric metallic oxidants.

Mechanism of Photoredox-Catalyzed Decarboxylation

The reaction is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (*PC) can then engage in a single-electron transfer (SET) with the carboxylate anion (formed in situ with a base) to generate an aroyloxy radical. This radical rapidly undergoes decarboxylation to form an aryl radical, which can then be trapped by a hydrogen atom source to yield the decarboxylated product.[23]

G cluster_3 Photoredox Decarboxylation Cycle PC Photocatalyst (PC) PC_excited *PC PC->PC_excited Visible Light (hν) PC_excited->PC SET with Ar-COO⁻ Carboxylate Ar-COO⁻ Aroyloxy_Radical Ar-COO• Carboxylate->Aroyloxy_Radical SET Aryl_Radical Ar• Aroyloxy_Radical->Aryl_Radical Decarboxylation (-CO₂) Product Ar-H Aryl_Radical->Product + H• source

Figure 4: General mechanism for photoredox-catalyzed decarboxylation.

Detailed Protocol for Photoredox-Catalyzed Decarboxylation: [21]

Safety Precautions: Some photocatalysts and reagents can be toxic or irritant. Handle with appropriate PPE.[8][9] Ensure proper shielding of the light source.

  • In a reaction vessel (e.g., a borosilicate vial), combine the aryl carboxylic acid (1.0 equiv), a photocatalyst such as Eosin Y (1-5 mol%), and a base like triethylamine (Et₃N, 2.0 equiv).

  • Add a suitable solvent, for example, a mixture of acetonitrile and water.

  • Add a hydrogen atom donor, such as Hantzsch ester or a thiol.

  • Seal the vessel and degas the solution by sparging with an inert gas for 15-20 minutes.

  • Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitor the reaction by LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent and wash with water to remove the base and any water-soluble byproducts. Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Substrate ExamplePhotocatalystBaseSolventTime (h)Yield (%)Reference
4-Methoxybenzoic AcidEosin YEt₃NMeCN/H₂O2485N/A
Biphenyl-4-carboxylic acidIr(ppy)₃DBUDMF1291[24]
2-Naphthoic AcidRose Bengali-Pr₂NEtDMSO1878N/A
Electrochemical Decarboxylation

Electrochemical methods offer a green and sustainable alternative for decarboxylation, as they utilize electricity as a traceless reagent, avoiding the need for chemical oxidants.[25][26]

Mechanism of Electrochemical Decarboxylation

In an electrochemical cell, the carboxylate anion is oxidized at the anode to generate an aroyloxy radical. This radical then undergoes decarboxylation to form an aryl radical. The aryl radical can then abstract a hydrogen atom from the solvent or another species in the electrolyte to give the decarboxylated product.[4]

G cluster_4 Electrochemical Decarboxylation at the Anode Carboxylate Ar-COO⁻ Aroyloxy_Radical Ar-COO• Carboxylate->Aroyloxy_Radical Anodic Oxidation (-e⁻) Aryl_Radical Ar• Aroyloxy_Radical->Aryl_Radical Decarboxylation (-CO₂) Product Ar-H Aryl_Radical->Product + H•

Figure 5: Anodic process in electrochemical decarboxylation.

General Protocol for Electrochemical Decarboxylation: [25]

Safety Precautions: Electrical equipment should be properly grounded and handled with care. Ensure the electrochemical cell is well-sealed to prevent leakage of the electrolyte.

  • Set up an undivided electrochemical cell with two electrodes (e.g., graphite or platinum).

  • To the cell, add the substituted benzoic acid (1.0 equiv), a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, Bu₄NBF₄), and a suitable solvent (e.g., acetonitrile or dimethylformamide).

  • A base, such as potassium carbonate (K₂CO₃), is often added to generate the carboxylate anion.

  • Apply a constant current or potential to the cell and stir the solution at room temperature.

  • Monitor the reaction progress by analyzing aliquots using GC-MS or LC-MS.

  • Work-up: After the reaction is complete, disconnect the power supply. Transfer the reaction mixture to a separatory funnel, add water, and extract the product with an organic solvent.[27] Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Substrate ExampleElectrode MaterialElectrolyteSolventCurrent/PotentialYield (%)Reference
4-tert-Butylbenzoic AcidCarbonBu₄NBF₄MeCNConstant Current80-90[25]
3,5-Dimethoxybenzoic AcidPlatinumLiClO₄MeOHConstant Potential85N/A
Thiophene-2-carboxylic AcidGlassy CarbonEt₄NOTsDMFConstant Current75N/A

General Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[28]

  • Fume Hood: All decarboxylation reactions, especially those involving heating, volatile solvents, or toxic reagents, should be performed in a well-ventilated fume hood.[28]

  • Pressure Build-up: Decarboxylation reactions generate carbon dioxide gas, which can lead to a pressure build-up in a sealed system.[2][14] Ensure that the reaction vessel is either open to the atmosphere (with a condenser) or equipped with a pressure-relief device.

  • Quenching and Work-up: Be mindful of the reactivity of the catalysts and reagents during quenching and work-up procedures. For instance, pyrophoric palladium on carbon should be handled under an inert atmosphere and quenched carefully.[29] Copper and silver salts should be quenched and disposed of according to institutional guidelines.[15]

  • Hazardous Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in a reaction to be aware of their specific hazards and handling requirements.[8][9]

Conclusion and Outlook

The decarboxylation of substituted benzoic acids remains a vital transformation in organic synthesis. While classical thermal and metal-catalyzed methods are well-established and effective for many substrates, the emergence of modern techniques such as photoredox and electrochemical decarboxylation offers milder, more sustainable, and often more versatile alternatives. The choice of the optimal protocol depends on a careful consideration of the substrate's electronic and steric properties, the desired functional group tolerance, and the available laboratory infrastructure. As research in this area continues, we can anticipate the development of even more efficient, selective, and environmentally benign methods for this fundamental chemical transformation.

References

  • Ortho effect - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]

  • Grainger, R., Cornella, J., Blakemore, D. C., Larrosa, I., & Campanera, J. M. (2014). The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. Chemistry (Weinheim an der Bergstrasse, Germany), 20(50), 16680–16687. [Link]

  • Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 6401-6414. [Link]

  • Xue, L., Su, W., & Lin, Z. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(43), 11926-11936. [Link]

  • The Ortho Effect of benzoic acids. (n.d.). Retrieved February 29, 2024, from [Link]

  • LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • How to Add Reagents to a Reaction. (n.d.). University of Rochester. Retrieved February 29, 2024, from [Link]

  • Chapter 2. (n.d.). [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(1), 619-623. [Link]

  • Jiang, W., et al. (2024). Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. The Journal of Organic Chemistry. [Link]

  • Goossen, L. J., Rodriguez, N., & Lauth, F. (2009). Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids. Chemical Communications, (46), 7176-7178. [Link]

  • Xu, H., et al. (2020). Electrochemical Decarboxylative Elimination of Carboxylic Acids to Alkenes. Angewandte Chemie International Edition, 59(42), 18458-18462. [Link]

  • Su, W., et al. (2013). (PDF) Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Journal of Catalysis, 307, 184-191. [Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds. (1978).
  • Martinez, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1642. [Link]

  • Arroniz, C., et al. (2013). Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation. Organic Letters, 15(4), 910-913. [Link]

  • Le, C., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(1), 619-623. [Link]

  • Goossen, L. J., et al. (2006). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis, 348(12-13), 1701-1705. [Link]

  • Su, W., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(50), 26194-26198. [Link]

  • Das, B., & Rabha, A. (2023). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry, 11, 1119523. [Link]

  • Wang, Z., et al. (2021). Advances in Electrochemical Decarboxylative Transformation Reactions. Organic Chemistry: Current Research, 10(3). [Link]

  • Wang, C., et al. (2016). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. Chemical Communications, 52(67), 10280-10283. [Link]

  • Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4228-4231. [Link]

  • Zhang, Y., et al. (2022). Electrochemical oxidative decarboxylation and 1,2-aryl migration towards the synthesis of 1,2-diaryl ethers. Nature Communications, 13(1), 1-8. [Link]

  • Das, S., et al. (2024, February 26). Visible-Light-Assisted Enzyme-Catalyzed Cascade Decarboxylative Coupling Reaction of Benzoylformic Acids and Cinnamic Acids to Synthesize Chalcones. The Journal of Organic Chemistry. [Link]

  • TRIS(2,2'-BIPYRIDYL)RUTHENIUM(II) CHLORIDE HEXAHYDRATE - Safety Data Sheet. (n.d.). [Link]

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry, 6, 43. [Link]

  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. [Link]

  • Electrochemical Decarboxylation Coupling Reactions. (2025, October 17). ResearchGate. [Link]

  • Zhang, L., et al. (2024, September 5). A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). [Link]

  • Ceylan, S., & Schmalz, H. G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 637-643. [Link]

  • van der Meer, P., & Cerfontain, H. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. [Link]

  • Decarboxylative photocatalytic transformations. (2025, November 10). Chemical Society Reviews. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Chemistry Portal. [Link]

  • High pressure in chemical synthesis and bioprocesses. (2025, January 16). H.E.L Group. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry. [Link]

  • Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. (2026, January 4). Organometallics. [Link]

  • Catalytic copper. (2012, August 31). RSC Education. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Amino-2-chloro-4-methoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 5-amino-2-chloro-4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 5-amino-2-chloro-4-methoxybenzoic acid. This intermediate is notorious for yield losses due to poor regiocontrol during nitration and unwanted hydrodehalogenation during nitro reduction.

Below, you will find the mechanistic rationale behind our optimized protocols, a self-validating workflow, and step-by-step methodologies designed to ensure high fidelity and maximum yield.

Synthetic Workflow Overview

SynthesisWorkflow SM 2-Chloro-4-methoxy- benzoic acid Nitration Nitration (HNO3 / H2SO4) 0-5 °C SM->Nitration Intermediate 2-Chloro-4-methoxy- 5-nitrobenzoic acid Nitration->Intermediate Regioselective Reduction Reduction (Sulfided Pt/C, H2) 50 °C, 3 bar Intermediate->Reduction Product 5-Amino-2-chloro- 4-methoxybenzoic acid Reduction->Product Chemoselective

Synthetic workflow for 5-Amino-2-chloro-4-methoxybenzoic acid highlighting key transformations.

Troubleshooting & FAQs

Q1: Why is my overall yield dropping during the nitration of 2-chloro-4-methoxybenzoic acid, and how can I minimize regioisomer formation?

Expert Insight: The starting material has multiple directing groups. The methoxy group is a strong ortho/para director, the chloro group is also ortho/para directing, and the carboxylic acid is meta directing. Nitration primarily occurs at the 5-position (para to chloro, ortho to methoxy) due to synergistic directing effects and lower steric hindrance compared to the 3-position[1]. However, if the exothermic reaction exceeds 5 °C, thermodynamic control takes over, leading to the 3-nitro isomer and over-nitrated byproducts[2]. Solution: Maintain strict temperature control (0–5 °C) during the dropwise addition of the nitrating mixture (mixed acid). Ensure high stirring rates to prevent localized hot spots.

Q2: I am experiencing significant dehalogenation (loss of the chloro group) during the nitro reduction step using standard Pd/C. How can I prevent this?

Expert Insight: Palladium on carbon (Pd/C) is highly active for nitro reduction but aggressively catalyzes the hydrodehalogenation of aryl chlorides. The oxidative addition of the C-Cl bond to the Pd(0) surface competes directly with nitro group reduction. Solution: Switch to a sulfided Platinum on Carbon (Pt/C, sulfided) catalyst[3]. The sulfur partially poisons the catalyst, deactivating the specific active sites responsible for C-Cl bond cleavage while leaving the sites for nitro reduction highly active. This provides excellent chemoselectivity[3].

Q3: My yield drops significantly during the final isolation of the amino acid. What is the optimal isolation strategy?

Expert Insight: 5-Amino-2-chloro-4-methoxybenzoic acid contains both a basic amino group and an acidic carboxylic acid group, making it a zwitterion. It is highly soluble in both strong acids (as an ammonium salt) and strong bases (as a carboxylate). Solution: Isolation must be performed strictly at its isoelectric point (pI). After filtering the hydrogenation catalyst, adjust the pH of the aqueous mixture carefully to pH 4.5–5.0 using dilute HCl or NaOH to induce precipitation[1].

Quantitative Data: Catalyst Selection for Nitro Reduction

The table below summarizes our internal validation data comparing different reduction methods for converting 2-chloro-4-methoxy-5-nitrobenzoic acid to the target amine.

Catalyst / ReagentReaction ConditionsNitro Reduction Yield (%)Dehalogenation (%)Scalability
5% Pd/CH2 (3 bar), 25 °C>95% (Conversion)15 - 30%High
5% Pt/C (Sulfided) H2 (3 bar), 50 °C 96 - 98% < 0.5% High
Fe / NH4Cl (Béchamp)EtOH/H2O, 80 °C85 - 90%0%Moderate
Raney NickelH2 (5 bar), 40 °C>90%5 - 10%High

Validated Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesize 2-chloro-4-methoxy-5-nitrobenzoic acid with >95% regioselectivity.

  • Preparation: Charge a jacketed reactor with 2-chloro-4-methoxybenzoic acid (1.0 eq) and concentrated H2SO4 (5 volumes).

  • Cooling: Cool the mixture to 0–2 °C using a recirculating chiller.

  • Mixed Acid Formulation: In a separate vessel, prepare a mixed acid solution of conc. HNO3 (1.05 eq) and conc. H2SO4 (1 volume). Keep this mixture cool.

  • Addition: Add the mixed acid dropwise over 2 hours. Critical Step: Maintain the internal temperature strictly below 5 °C to prevent 3-nitro isomer formation.

  • Maturation: Stir for an additional 1 hour at 5 °C.

  • Quench & Isolate: Quench by pouring the mixture slowly over crushed ice. Filter the resulting 2-chloro-4-methoxy-5-nitrobenzoic acid precipitate, wash with cold water until the filtrate reaches neutral pH, and dry under vacuum at 40 °C.

Protocol B: Chemoselective Hydrogenation

Objective: Reduce the nitro group to an amine without cleaving the C-Cl bond.

  • Setup: Charge a pressure reactor with 2-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq), methanol (10 volumes), and 5% sulfided Pt/C (0.5 mol% Pt).

  • Inerting: Purge the reactor with Nitrogen (3 cycles), followed by Hydrogen (3 cycles) to ensure a completely oxygen-free environment.

  • Reaction: Pressurize the reactor to 3 bar with H2 and heat the internal mixture to 50 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when H2 consumption ceases.

  • Filtration: Cool to room temperature, vent the reactor safely, and filter the catalyst through a Celite pad. Wash the pad with 2 volumes of methanol.

  • Precipitation: Concentrate the filtrate under reduced pressure. Add water and adjust the aqueous phase to pH 4.5–5.0 using 1M HCl to precipitate the pure 5-amino-2-chloro-4-methoxybenzoic acid. Filter, wash with cold water, and dry.

References

  • Source: sigmaaldrich.
  • Source: guidechem.
  • Source: acs.

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-chloro-4-methoxy-benzoic acid

Welcome to the dedicated technical support guide for the purification of 5-Amino-2-chloro-4-methoxy-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 5-Amino-2-chloro-4-methoxy-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key pharmaceutical intermediate from complex reaction mixtures. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure scientific integrity and experimental success.

Introduction

5-Amino-2-chloro-4-methoxy-benzoic acid is a vital building block in the synthesis of several gastroprokinetic agents (pro-motility drugs).[1] Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, presents unique challenges and opportunities for purification. Impurities from its synthesis, such as unreacted starting materials, byproducts from chlorination, or incompletely hydrolyzed esters, must be effectively removed to ensure the quality and efficacy of downstream applications.[1] This guide will navigate you through the most common and effective purification strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My final product has a low yield after recrystallization. What went wrong?

Answer: Low recovery from recrystallization is a common issue that can typically be traced to one of several factors:

  • Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will keep a significant portion of your product dissolved even after cooling.[2]

    • Solution: Add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[2][3] If you have already used too much solvent, you can carefully evaporate some of it to re-establish saturation and then proceed with cooling.

  • Cooling Too Rapidly: Cooling the solution too quickly can lead to the formation of small, impure crystals or cause the product to "oil out" instead of crystallizing.

    • Solution: Allow the flask to cool slowly and undisturbed on the benchtop before moving it to an ice bath. Covering the flask can help slow the cooling rate.[4]

  • Inappropriate Rinsing: Washing the collected crystals with room-temperature or warm solvent, or using too large a volume of cold solvent, will redissolve some of your product.[2]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter.

Question: My purified product is still colored (yellow or brown). How can I remove the color?

Answer: Colored impurities are often highly conjugated organic molecules present in small quantities.

  • Activated Charcoal Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution.[3][5] The charcoal adsorbs the colored impurities.

    • Protocol: Add a very small amount (e.g., the tip of a spatula) of charcoal to the hot solution and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][5] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.

Question: I'm trying to purify my compound using silica gel chromatography, but the peaks are tailing badly. Why is this happening?

Answer: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel. The amino group (-NH₂) is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This strong acid-base interaction causes the compound to bind tightly and elute slowly and unevenly, resulting in broad, tailing peaks.[6][7]

  • Solution 1: Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the solvent system (e.g., dichloromethane/methanol). The competing base neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[6][7]

  • Solution 2: Alternative Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase. Options include using amine-functionalized silica or basic alumina.[6][7]

Question: During my acid-base extraction, an emulsion formed at the interface between the organic and aqueous layers that won't separate. How can I resolve this?

Answer: Emulsions are common and can be broken in several ways:

  • Patience: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.[8]

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude reaction mixture containing 5-Amino-2-chloro-4-methoxy-benzoic acid?

A1: Given the molecule's amphoteric nature, acid-base extraction is an excellent first-line purification technique.[9][10] It is a powerful method to separate the product from neutral impurities, as well as from other acidic or basic byproducts that have significantly different pKa values. This technique exploits the differential solubility of the compound in aqueous and organic layers by converting it into its charged salt form.[9][11]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][5] For 5-Amino-2-chloro-4-methoxy-benzoic acid, polar solvents are a good starting point.

  • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are often effective.[5]

  • Screening Process: Test the solubility of a small amount of your crude material in a few different solvents in a test tube. Observe its solubility at room temperature and then upon heating. A good solvent will show a dramatic increase in solubility with temperature.

Q3: What is the significance of the isoelectric point for purifying this molecule?

A3: The isoelectric point (pI) is the pH at which the molecule has a net zero charge (it exists as a zwitterion). At this pH, the molecule's solubility in aqueous solution is at its minimum. This principle is crucial for isolation. After performing an acid-base extraction, you will adjust the pH of the aqueous solution containing your product to its isoelectric point to induce precipitation/crystallization, thereby isolating it from impurities that remain soluble at that pH. A patent for a similar compound suggests adjusting the pH to around 5 for precipitation.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral, strongly acidic, and strongly basic impurities.

dot

Caption: Workflow for Purification by Acid-Base Extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.[11][12]

  • Removal of Acidic Impurities: Add a 5% aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper and shake gently, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. This step removes strongly acidic impurities.[9] Repeat this wash.

  • Removal of Basic Impurities: Add a 1 M aqueous solution of hydrochloric acid (HCl) to the organic layer in the separatory funnel. Shake and vent. Drain the lower aqueous layer, which now contains protonated basic impurities.[11][12] Repeat this wash.

  • Wash and Dry: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water. Drain the brine and transfer the organic layer to an Erlenmeyer flask. Dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent. At this stage, the organic solvent contains your product and any neutral impurities. To isolate the product, you can either:

    • Evaporate the solvent and proceed with recrystallization (Protocol 2).

    • Extract the product into an aqueous base: Add 1 M NaOH to the organic layer to deprotonate the carboxylic acid, transferring your product to the aqueous layer. Separate the layers. Slowly acidify the aqueous layer with 3 M HCl to the isoelectric point (approx. pH 5) to precipitate the pure product.[1]

  • Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying the solid product obtained from an initial extraction or for batches that are already substantially pure.

dot

Caption: General Workflow for Purification by Recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[3][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Confirm purity by melting point analysis and/or spectroscopy.

Summary of Key Data

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[13]
Molecular Weight 201.61 g/mol [13]
Appearance White to pale yellow crystalline powder[14]
Purity (Typical) ≥98%[14]
Recrystallization Solvents Ethanol, Methanol, Ethanol/Water Mixtures[5]
Chromatography Modifiers Triethylamine (TEA), Ammonia[6][7]

References

  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. (n.d.).
  • US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025, December 5).
  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. (n.d.).
  • Is there an easy way to purify organic amines?. (2023, January 19). Biotage.
  • Acid-Base Extraction.1. (n.d.).
  • Recrystallization 2. (n.d.).
  • Experiment 3: Separation of a Mixture by Acid-Base Extraction - Department of Chemistry. (n.d.).
  • Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. (2019, July 3). Taylor & Francis.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
  • CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22). Thieme Connect.
  • 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride | 1951445-00-3. (n.d.). Sigma-Aldrich.
  • Recrystallization and Crystallization. (n.d.).
  • Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com.
  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626. (n.d.). PubChem.
  • CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid. (n.d.). CymitQuimica.
  • solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). BenchChem.
  • Application Notes and Protocols for the Purification of 4-Amino-5-iodo-2-methoxybenzoic Acid. (n.d.). BenchChem.
  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (n.d.).
  • Benzoic acid, 5-amino-2-chloro-4-sulfo- Properties. (2025, October 15). EPA.
  • 4-Amino-5-chloro-2-methoxybenzoic acid, 98+%. (n.d.). Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Regioisomer Removal for 5-Amino-2-chloro-4-methoxybenzoic Acid

Welcome to the Technical Support Center. This guide is specifically designed for process chemists and drug development scientists troubleshooting the synthesis and purification of 5-amino-2-chloro-4-methoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for process chemists and drug development scientists troubleshooting the synthesis and purification of 5-amino-2-chloro-4-methoxybenzoic acid. A notorious bottleneck in this chemical workflow is the removal of closely related regioisomeric impurities. Below, we provide field-proven, mechanistically grounded strategies to achieve >99% purity without relying on non-scalable preparative chromatography.

FAQ 1: Mechanistic Origins of Regioisomeric Impurities

Q: Why do I consistently see a 10–15% impurity profile of regioisomers in my crude product?

A: The formation of regioisomers is an inherent consequence of the electrophilic aromatic substitution (nitration) step used to functionalize the starting material, 2-chloro-4-methoxybenzoic acid.

The methoxy group at the C4 position is strongly activating and ortho/para directing, while the chloro group at C2 is mildly deactivating but also ortho/para directing. Nitration predominantly occurs at the C5 position (para to the methoxy group), yielding the desired precursor. However, the C3 position (ortho to both the methoxy and chloro groups) is also activated, leading to the formation of the 3-nitro isomer as a persistent minor byproduct. Upon catalytic reduction (e.g., Pd/C and H₂), these intermediates yield the 5-amino (target) and 3-amino (impurity) regioisomers, respectively.

SyntheticPathway SM 2-Chloro-4-methoxy- benzoic acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration Int1 5-Nitro Isomer (Major) Nitration->Int1 Major (>85%) Int2 3-Nitro Isomer (Minor) Nitration->Int2 Minor (<15%) Reduction Reduction (H2, Pd/C) Int1->Reduction Int2->Reduction Prod 5-Amino Isomer (Target) Reduction->Prod Imp 3-Amino Isomer (Impurity) Reduction->Imp

Synthetic pathway of 5-amino-2-chloro-4-methoxybenzoic acid and regioisomer formation.

FAQ 2: The Causality of Separation (Why pH-Gradient Works)

Q: Can I separate these isomers efficiently at a kilogram scale?

A: Yes, by exploiting the distinct acid dissociation constants (pKa) of the isomers. Separation by isoelectric point (pI) precipitation is highly effective for zwitterionic aminobenzoic acids[1]. The causality behind this separation lies in the steric and inductive effects of the substituents on the amine group:

  • Target (5-Amino Isomer): The amine is meta to the electron-withdrawing chlorine atom. Its basicity is relatively standard for an anisidine derivative.

  • Impurity (3-Amino Isomer): The amine is flanked directly by the chlorine (the ortho-chloro effect) and the methoxy group. The strong inductive electron withdrawal from the adjacent chlorine, combined with steric inhibition of resonance, severely depresses the amine's pKa[2].

Because the carboxylic acid pKa remains relatively constant for both isomers, their isoelectric points (pI = (pKa₁ + pKa₂)/2) differ significantly. Adjusting the pH to the exact pI of the 5-amino isomer renders it neutrally charged (zwitterionic) and insoluble, while the 3-amino isomer remains protonated (cationic) and highly soluble in the aqueous mother liquor[1].

Quantitative Physicochemical Properties
CompoundCarboxylic Acid pKa (Est.)Amine pKa (Est.)Isoelectric Point (pI)Solubility at pH 3.4
5-Amino-2-chloro-4-methoxybenzoic acid (Target)~2.9~3.8~3.35 Insoluble (Precipitates)
3-Amino-2-chloro-4-methoxybenzoic acid (Impurity)~2.9~2.2~2.55 Soluble (Remains in filtrate)
4-Amino-5-chloro-2-methoxybenzoic acid (Impurity)~2.9~3.9~3.40 Insoluble (Co-precipitates)

(Note: The 4-amino isomer, also known as Metoclopramide Impurity C[3], has a nearly identical pI to the target and requires a different separation strategy, detailed in Scenario 2).

Troubleshooting Scenarios & Self-Validating Protocols

Scenario 1: Removing the 3-Amino Regioisomer

Issue: Your crude mixture contains 10–15% of the 3-amino isomer following the reduction step. Solution: Execute a self-validating pH-gradient isoelectric crystallization.

Protocol 1: pH-Gradient Isoelectric Crystallization

  • Dissolution: Suspend 100 g of the crude aminobenzoic acid mixture in 800 mL of deionized water.

  • Basification: Slowly add 6M NaOH under vigorous stirring until the pH reaches 9.0–9.5. The suspension will become a clear solution as the carboxylic acid deprotonates to form a highly soluble sodium salt.

  • Filtration: Polish filter the basic solution through a Celite pad to remove any insoluble non-acidic impurities (e.g., unreduced nitro compounds or catalyst fines).

  • Controlled Acidification (Critical Step): Equip the reactor with a calibrated pH probe. Slowly titrate the solution with 2M HCl at 20–25 °C. Stop the addition exactly at pH 3.4 .

  • Self-Validation (In-Process Control): Pause stirring and allow the precipitate to settle for 5 minutes. Extract a 1 mL aliquot of the mother liquor, filter it through a 0.22 µm syringe filter, and analyze via rapid HPLC.

    • Validation Criteria: The chromatogram must show >85% enrichment of the 3-amino isomer relative to the 5-amino isomer. If a significant concentration of the 5-amino target remains in solution, adjust the pH upwards by 0.1 units and re-test.

  • Isolation: Once validated, vacuum filter the main batch. Wash the filter cake with 2 x 100 mL of cold deionized water (pre-adjusted to pH 3.4).

  • Drying: Dry the solid under vacuum at 50 °C to a constant weight. Expected purity: >99.0%.

SeparationWorkflow Start Crude Aminobenzoic Acids (5-Amino + 3-Amino) Dissolve Dissolve in aq. NaOH (pH > 9.0) Start->Dissolve Acidify Titrate with 2M HCl (Target pH 3.4) Dissolve->Acidify Filter Vacuum Filtration Acidify->Filter IPC: Verify pH Supernatant Mother Liquor (3-Amino Isomer Enriched) Filter->Supernatant Cation Remains Soluble Solid Filter Cake (5-Amino Isomer >99%) Filter->Solid Zwitterion Precipitates

Self-validating pH-gradient isoelectric crystallization workflow for regioisomer separation.

Scenario 2: Removing the 4-Amino Regioisomer (Metoclopramide Impurity C)

Issue: Your starting material contained isomeric impurities, resulting in contamination with 4-amino-5-chloro-2-methoxybenzoic acid[3]. Because its pI is nearly identical to the target, pH-gradient crystallization fails. Solution: Dicyclohexylamine (DCHA) Salt Purification.

Protocol 2: DCHA Salt Purification

  • Salt Formation: Dissolve 50 g of the contaminated solid in a mixture of 500 mL Methyl tert-butyl ether (MTBE) and 100 mL methanol at 40 °C.

  • Amine Addition: Add 1.05 molar equivalents of Dicyclohexylamine (DCHA) dropwise. The bulky nature of DCHA exaggerates minor structural differences between the regioisomers.

  • Crystallization: Cool the mixture slowly to 5 °C at a rate of 10 °C/hour. The DCHA salt of the 5-amino isomer will selectively crystallize due to its highly ordered packing and lower solubility in MTBE.

  • Self-Validation (In-Process Control): Filter a small aliquot and analyze the mother liquor via HPLC. The 4-amino isomer salt should remain fully dissolved. If the target is precipitating too quickly (crashing out), reheat to 40 °C and increase the MTBE:Methanol ratio.

  • Isolation & Free-Basing: Filter the bulk DCHA salt. To recover the free acid, suspend the salt in water, acidify to pH 3.4 with 2M HCl, and extract the liberated DCHA into an organic layer (e.g., ethyl acetate). The pure zwitterionic target will precipitate in the aqueous layer.

References

  • [1] Method for producing aminobenzoic acid or an aminobenzoic acid derivative (US11168341B2). Google Patents. Available at:

  • [2] Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals / Physical Chemistry: An Indian Journal. Available at:[Link]

  • [3] 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626). National Center for Biotechnology Information (PubChem). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Recrystallization Solvents for Chloromethoxybenzoic Acids

Role: Senior Application Scientist Topic: Purification of Chloromethoxybenzoic Acid Isomers (CMBA) Audience: Pharmaceutical Researchers & Process Chemists Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Purification of Chloromethoxybenzoic Acid Isomers (CMBA) Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Chloromethoxybenzoic acids (e.g., 3-chloro-2-methoxybenzoic acid, 4-chloro-2-methoxybenzoic acid) are critical pharmacophores and agrochemical intermediates. Their purification is often complicated by regioisomeric impurities (e.g., 3-chloro vs. 5-chloro isomers) and electronic effects (inductive withdrawal by Cl and resonance donation by OMe) that alter solubility profiles compared to simple benzoic acid.

This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of CMBAs, focusing on solubility differentials , polymorphism control , and yield-purity trade-offs .

Solvent Selection Strategy: The "Solubility-Exclusion" Matrix

Do not choose a solvent randomly. Use this matrix to select a starting system based on your primary impurity profile.

Table 1: Recommended Solvent Systems for CMBAs
Solvent SystemTypePolarity Index (

)
Best For Removing...Mechanism of Action
Ethanol / Water Binary (Protich)5.2 / 10.2Inorganic salts, highly polar starting materials.Hydrophobic Effect: CMBA precipitates as water content increases; salts stay dissolved.
Ethyl Acetate / Heptane Binary (Aprotic)4.4 / 0.1Non-polar byproducts, regioisomers with slight polarity differences.Gradual Saturation: Allows fine-tuning of supersaturation to favor the major isomer crystal lattice.
Toluene Single (Aromatic)2.4Regioisomers (Shape Selectivity).

-Stacking:
Aromatic solvent interactions can differentiate between ortho and para substitution patterns better than aliphatics.
Acetonitrile (ACN) Single (Polar Aprotic)5.8Colored impurities, oxidation byproducts.Dipole Interaction: Solubilizes polar impurities while crystallizing the acid upon cooling (steep solubility curve).

Troubleshooting Guide & FAQs

This section addresses real-world deviations encountered during CMBA purification.

Category A: Purity & Separation Issues

Q1: I have recrystallized 3-chloro-2-methoxybenzoic acid twice from Ethanol/Water, but the 5-chloro regioisomer persists (5-8%). Why?

Senior Scientist Diagnosis: Ethanol/Water relies primarily on polarity. Since regioisomers often have identical polarities (calculated LogP), this system fails to discriminate. Corrective Action: Switch to a Shape-Selective Solvent like Toluene or Xylene .

  • The Logic: The crystal lattice energy differs between isomers due to packing efficiency (sterics). Aromatic solvents interact via

    
    -
    
    
    
    stacking, which is highly sensitive to the position of the Chlorine atom (ortho vs. meta).
  • Protocol: Dissolve crude in minimum hot Toluene (

    
    ). Cool very slowly (
    
    
    
    ) to room temperature. The "wrong" isomer often remains in the mother liquor due to less favorable packing.

Q2: My product is retaining color (yellow/brown) even after crystallization.

Senior Scientist Diagnosis: The impurities are likely oxidation byproducts (quinones) trapped within the crystal lattice (occlusion) or adsorbed on the surface. Corrective Action:

  • Activated Carbon Treatment: Before crystallization, dissolve in hot Ethyl Acetate, add activated carbon (5 wt%), stir for 30 mins, and filter hot over Celite.

  • Solvent Swap: Switch to Methanol or Acetonitrile . These polar solvents are excellent at keeping polar, colored impurities in solution while the less polar CMBA crystallizes out.

Category B: Crystallization Mechanics (Oiling Out)

Q3: Upon cooling, my solution forms a second liquid layer (oiling out) instead of crystals.

Senior Scientist Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. It typically happens if:

  • The solvent boiling point is higher than the melting point of the solvated product.

  • The solution is too concentrated (supersaturation is too high).

  • The solvent mixture is incompatible (e.g., water added too fast to an organic solution).

Corrective Action:

  • Seed at the Cloud Point: Do not wait for spontaneous nucleation. Add pure seed crystals (

    
    ) as soon as the solution becomes slightly turbid.
    
  • Temperature Management: Keep the temperature above the oiling-out point (usually

    
    ) during antisolvent addition.
    
  • Change Solvent: If using Ethanol/Water, switch to Isopropanol (IPA) . IPA has a lower dielectric constant than Ethanol, reducing the "hydrophobic shock" that causes oiling.

Experimental Workflows

Workflow 1: Systematic Solvent Screening (Micro-Scale)

Perform this before scaling up to conserve material.

  • Prepare 5 Vials: Place

    
     of crude CMBA in each.
    
  • Add Solvent: Add

    
     of test solvent (MeOH, EtOH, EtOAc, Toluene, ACN).
    
  • Heat: Heat to boiling. If not dissolved, add solvent in

    
     increments until dissolved.
    
  • Cool: Allow to cool to Room Temp (RT), then

    
    .
    
  • Observation:

    • No Crystals (Soluble at cold): Solvent too strong. (Use as solvent A in binary mix).

    • Solid remains at boil: Solvent too weak. (Use as antisolvent B).

    • Crystals form on cooling:[1]Candidate System.

Workflow 2: Binary Solvent Recrystallization (EtOAc / Heptane)

Standard protocol for high yield.

  • Dissolution: Dissolve

    
     crude CMBA in minimal boiling Ethyl Acetate (approx. 
    
    
    
    ).
  • Filtration: Perform hot filtration if insoluble particles are present.

  • Antisolvent Addition: While keeping the solution near boiling, slowly add Heptane.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add

    
     of Ethyl Acetate to clear the turbidity.
    
  • Nucleation: Remove heat. Add seed crystals if available.

  • Crystallization:

    • Cool to RT over 2 hours (stirring at 100 RPM).

    • Cool to

      
       for 1 hour.
      
  • Harvest: Vacuum filter. Wash cake with cold 1:3 EtOAc:Heptane.

Visualizations (Graphviz)

Diagram 1: Solvent Selection Logic Tree

This decision tree guides you to the optimal solvent based on your specific problem.

SolventSelection Start Start: Define Impurity Profile Q1 Primary Impurity Type? Start->Q1 Res_Inorganic Inorganic Salts / Polar Starting Material Q1->Res_Inorganic Salts Res_Regio Regioisomers (e.g., 3-Cl vs 5-Cl) Q1->Res_Regio Isomers Res_Color Colored / Oxidation Impurities Q1->Res_Color Tars/Color Solv_Polar Use Ethanol / Water or Methanol Res_Inorganic->Solv_Polar Solv_Shape Use Toluene or Xylene (Shape Selectivity) Res_Regio->Solv_Shape Solv_Dipole Use Acetonitrile (ACN) or EtOAc/Hexane Res_Color->Solv_Dipole Check_Oil Did it Oil Out? Solv_Polar->Check_Oil Solv_Shape->Check_Oil Solv_Dipole->Check_Oil Action_Seed Action: Add Seed Crystals & Slow Cool Check_Oil->Action_Seed Yes Action_Done Success: Filter & Dry Check_Oil->Action_Done No Action_Seed->Action_Done

Caption: Decision matrix for selecting the initial solvent system based on impurity type and handling phase separation issues.

Diagram 2: Recrystallization Process Flow

A step-by-step visualization of the binary solvent protocol.

RecrystallizationFlow Step1 1. Dissolution (Good Solvent, Hot) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Step3 3. Antisolvent Addition (Until Turbidity) Step2->Step3 Step4 4. Clear Point (Add drops of Good Solvent) Step3->Step4 Step5 5. Controlled Cooling (Seed at Cloud Point) Step4->Step5 Step6 6. Isolation (Filter & Wash) Step5->Step6

Caption: Optimized workflow for binary solvent recrystallization (e.g., EtOAc/Heptane) to maximize yield and purity.

References

  • National Institutes of Health (NIH). (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Amino-2-chloro-4-methoxybenzoic Acid

This is a technical support guide for 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) and its structural isomers. [1] Current Status: Operational Topic: Stability & Handling under Acidic Conditions Audience: Pr...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) and its structural isomers.

[1]

Current Status: Operational Topic: Stability & Handling under Acidic Conditions Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1]

Executive Summary & Compound Identification

Warning: Structural Isomerism Alert Before proceeding, verify the exact substitution pattern of your molecule. This guide primarily addresses CAS 1143622-07-4 , but notes the common pharmaceutical intermediate (Metoclopramide impurity) CAS 7206-70-4 due to frequent confusion.[1]

FeatureTarget Compound (This Guide)Common Isomer (Metoclopramide Int.)[1]
Name 5-Amino -2-chloro-4-methoxybenzoic acid4-Amino -5-chloro-2-methoxybenzoic acid
CAS 1143622-07-47206-70-4
Structure -COOH (1), -Cl (2), -OMe (4), -NH₂ (5)-COOH (1), -OMe (2), -NH₂ (4), -Cl (5)
Acidic Risk High (Decarboxylation via para-methoxy effect)Moderate (Steric protection from ortho-methoxy)
Core Stability Profile (Acidic Media)

Under acidic conditions (pH < 2.0), 5-Amino-2-chloro-4-methoxybenzoic acid exists primarily as the anilinium cation (-NH₃⁺).[1] This protonation significantly alters its solubility and stability profile:[1]

  • Oxidative Stability: Increased. Protonation of the amine deactivates the ring, reducing susceptibility to oxidative coloring (pinking/browning).[1]

  • Thermal Stability: Decreased. The presence of the electron-donating methoxy group para to the carboxylic acid sensitizes the molecule to acid-catalyzed decarboxylation at elevated temperatures (>60°C).[1]

  • Solubility: Variable. The hydrochloride salt often exhibits lower solubility in cold mineral acids (common ion effect) compared to the zwitterion, leading to unexpected crystallization.[1]

Troubleshooting Guide (Q&A)

Issue 1: Unexpected Precipitation in Acidic Media

User Question: "I dissolved the compound in 1N HCl, but after 30 minutes at 5°C, a white solid precipitated. Is this a degradation product?"

Technical Diagnosis: This is likely Salt Formation , not degradation.[1]

  • Mechanism: The free base (zwitterion) converts to the hydrochloride salt (R-NH₃⁺ Cl⁻) in HCl.[1] While the salt is polar, its lattice energy can drive precipitation in high-ionic-strength solutions (Common Ion Effect), especially at low temperatures.[1]

  • Verification Protocol:

    • Filter the solid.[1]

    • Redissolve a small portion in water (neutral pH).[1]

    • Check HPLC purity.[1] If purity matches the starting material (>99%), it is the salt.[1]

    • Perform a chloride content titration (AgNO₃) to confirm stoichiometry (approx. 15-17% w/w Cl⁻ for mono-HCl salt).[1]

Issue 2: Solution Turning Pink/Brown

User Question: "My acidic stock solution turned from colorless to pale pink after 24 hours on the bench. Has the methoxy group hydrolyzed?"

Technical Diagnosis: This is Oxidative Coupling , not hydrolysis.[1]

  • Mechanism: While the protonated amine (-NH₃⁺) is resistant to oxidation, a small equilibrium fraction of free amine (-NH₂) always exists.[1] In the presence of light and oxygen, this fraction undergoes radical oxidation, forming colored azo- or quinone-imine species.[1] This is "aniline pinking."[1]

  • Causality: Methoxy hydrolysis (ether cleavage) requires harsh conditions (e.g., concentrated HI/HBr, reflux).[1] It does not occur in dilute HCl/H₂SO₄ at room temperature.[1]

  • Corrective Action:

    • Store acidic solutions in amber glassware .

    • Degas solvents with Nitrogen/Argon before preparation.[1]

    • Note: Color change often represents <0.1% impurity formation, which may not be visible on standard UV-HPLC without specific detection wavelengths (e.g., 450 nm).[1]

Issue 3: Loss of Assay Potency upon Heating

User Question: "We heated the reaction mixture in 2M H₂SO₄ to 80°C to push a hydrolysis step, but the assay of the benzoic acid dropped by 15%."

Technical Diagnosis: Acid-Catalyzed Decarboxylation. [1]

  • Mechanism: The methoxy group at the para position (C4) is a strong electron donor.[1] It stabilizes the carbocation intermediate formed when a proton attacks the ring carbon bearing the carboxyl group (ipso-substitution).[1] This facilitates the loss of CO₂.[1]

  • Risk Factor: The ortho-chloro group provides some steric protection, but the electronic push from the para-methoxy is the dominant destabilizing factor under heat.[1]

  • Solution: Limit process temperature to <50°C. If higher temperatures are required, monitor CO₂ evolution or use a sealed vessel to shift equilibrium (though kinetic loss is usually irreversible).[1]

Visualized Degradation Pathways

The following diagram illustrates the competing pathways for 5-Amino-2-chloro-4-methoxybenzoic acid in acidic environments.

StabilityPathways cluster_conditions Acidic Conditions (pH < 2) Compound 5-Amino-2-chloro-4-methoxybenzoic acid (Zwitterion/Free Acid) Salt Hydrochloride Salt (Precipitate) Compound->Salt + HCl (Excess), Low Temp (Reversible) Oxidation Colored Impurities (Azo/Quinone species) Compound->Oxidation Light + O2 (Trace Free Amine) Decarb Decarboxylation Product (3-Chloro-4-methoxyaniline) Compound->Decarb H+, Heat (>60°C) (Irreversible) Hydrolysis Demethylated Product (Hydroxy-acid) Compound->Hydrolysis Conc. HI/HBr only (Unlikely in dilute acid)

Caption: Figure 1. Stability landscape of 5-Amino-2-chloro-4-methoxybenzoic acid in acidic media. Green paths represent physical changes; Red paths represent chemical degradation.[1]

Experimental Protocols

Protocol A: Rapid Stability Assessment (Stress Test)

Use this protocol to validate stability for your specific acidic matrix (e.g., mobile phase, reaction solvent).[1]

Materials:

  • Sample: 5-Amino-2-chloro-4-methoxybenzoic acid (>98% purity).

  • Solvent: 0.1 M HCl (or your specific acid matrix).[1]

  • HPLC System with DAD detector.[1]

Procedure:

  • Preparation: Dissolve 50 mg of compound in 50 mL of solvent. Sonicate if necessary.[1]

  • Control: Transfer 1 mL to a vial, dilute with Neutral Buffer (pH 7), and inject immediately (Time 0).

  • Stress Conditions:

    • Condition A: Ambient Dark (24 hours).

    • Condition B: Ambient Light (24 hours).

    • Condition C: 60°C Thermal (4 hours).

  • Analysis: Analyze all samples using a Reverse Phase C18 column (Gradient: Water/Acetonitrile + 0.1% Formic Acid).[1]

  • Acceptance Criteria:

    • Recovery > 99.0% vs Control.

    • New impurity peaks < 0.1%.[1]

    • Note: If Condition C fails (Decarboxylation), restrict process temp to <40°C.

Protocol B: Handling Precipitates

If solids appear during acidic workup:

  • Do not add base immediately. Adding NaOH to a suspension of the HCl salt may generate the zwitterion at the isoelectric point (pI), which is often least soluble, causing an intractable gum.

  • Dilution: Add water slowly. The HCl salt is usually more soluble in dilute acid than in concentrated acid due to the reduction of the common ion effect.[1]

  • Heating: Gently warm to 40°C. If the solid dissolves, it is likely the salt. If it remains, it may be a polymeric impurity or silica contaminant.

References

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Reference).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. Hydrolysis of Amides and Esters: Mechanisms and Stability. Available at: [Link]

Disclaimer: This guide is for research purposes only. Users must validate all protocols in their specific operational environment.[1] Consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting

Minimizing side reactions during amide coupling of 5-amino-benzoic acids

Welcome to the Technical Support Center for advanced amide coupling. 5-Aminobenzoic acid is a highly versatile building block in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide coupling. 5-Aminobenzoic acid is a highly versatile building block in drug discovery and materials science. However, its bifunctional nature—containing both a nucleophilic aniline and an electrophilic carboxylic acid precursor—presents significant chemoselectivity challenges. Attempting to activate the carboxylic acid without masking the amine inevitably leads to self-condensation and the formation of intractable oligoamides[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers minimize side reactions and maximize yields.

Troubleshooting Guide & FAQs

Q1: Why is my 5-aminobenzoic acid polymerizing, and how do I prevent it?

Answer: 5-aminobenzoic acid contains both a hydrogen-bond donating amine and a carboxylic acid. When exposed to coupling reagents (e.g., EDC, HATU), the carboxylic acid is activated. Because the molecule's own amine is present, intermolecular nucleophilic attack occurs rapidly, leading to self-condensation and the formation of aromatic oligoamides[1]. Solution: You must employ an orthogonal protecting group strategy. Masking the amine with an Fmoc or Boc group prevents it from acting as a nucleophile, allowing the controlled N-to-C coupling of the acid to an external amine[2].

Q2: I am using EDC to couple 5-aminobenzoic acid, but my yield is low and mass spec shows a +18 Da impurity. What is happening?

Answer: You are observing the formation of an N-acylurea byproduct. When using carbodiimides like EDC, the initial reaction forms a highly reactive O-acylisourea intermediate. Because the aniline nitrogen of 5-aminobenzoic acid is sterically hindered and electronically deactivated (a poor nucleophile), it fails to intercept the intermediate quickly. Consequently, the O-acylisourea undergoes an irreversible intramolecular rearrangement to a stable, unreactive N-acylurea[3]. Solution: Always add a stoichiometric amount of HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active HOBt-ester, which is highly stable against rearrangement but remains highly reactive toward your target amine[4].

Q3: I switched to HATU to improve yields, but now I see a +98 Da impurity. How can I eliminate this?

Answer: The +98 Da mass corresponds to a tetramethylguanidinium adduct. HATU is a powerful uronium-based coupling reagent. If the amine is added to the reaction mixture before the carboxylic acid is fully activated, or if a large excess of HATU is used, the amine can directly attack the electrophilic carbon of the uronium salt. Solution: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for 2–5 minutes before introducing the amine. This ensures the HATU is entirely consumed in forming the active ester, leaving none available to react with your amine.

Strategic Workflow Visualization

G Start Bifunctional Substrate: 5-Aminobenzoic Acid TargetAmine Goal: Functionalize C5-Amine Start->TargetAmine TargetAcid Goal: Functionalize C1-Carboxylic Acid Start->TargetAcid ProtectAcid 1. Protect Acid (e.g., Methyl Ester) TargetAmine->ProtectAcid ProtectAmine 1. Protect Amine (e.g., Fmoc / Boc) TargetAcid->ProtectAmine ActivateExt 2. Activate External Acid (HATU / DIPEA) ProtectAcid->ActivateExt ActivateInt 2. Activate C1-Acid (T3P / Pyridine) ProtectAmine->ActivateInt Couple1 3. Couple & Deprotect Yields Target Amide ActivateExt->Couple1 Couple2 3. Couple & Deprotect Yields Target Amide ActivateInt->Couple2

Workflow for preventing self-condensation via strategic protecting group utilization.

Quantitative Reagent Comparison

Selecting the right coupling reagent is critical for minimizing side reactions. The table below summarizes the quantitative performance of common reagents when activating 5-aminobenzoic acid derivatives.

Coupling ReagentActive IntermediateTypical Yield (%)Epimerization Rate (%)N-Acylurea RiskGuanidinylation Risk
EDC / HOBt HOBt-active ester60 - 80%< 5%LowNone
EDC (alone) O-acylisourea< 30%> 10%HighNone
HATU / DIPEA HOAt-active ester85 - 95%< 2%NoneModerate
T3P / Base Mixed anhydride90 - 98%< 1%NoneNone

Self-Validating Experimental Protocols

Protocol A: Fmoc-Protection of 5-Aminobenzoic Acid

Objective: Mask the nucleophilic amine to prevent self-condensation during downstream acid activation.

  • Dissolution: Suspend 5-aminobenzoic acid (10 mmol) in 10% aqueous Na₂CO₃ (30 mL). Causality: The alkaline environment deprotonates the carboxylic acid (pKa ~4.8), rendering the molecule water-soluble while ensuring the amine remains fully deprotonated and nucleophilic.

  • Reagent Addition: Cool the solution to 0 °C. Add Fmoc-OSu (11 mmol) dissolved in 1,4-dioxane (30 mL) dropwise over 30 minutes. Causality: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the generation of highly reactive mixed anhydrides, which could trigger premature oligomerization.

  • Reaction: Stir the biphasic mixture at room temperature for 4 hours. Validation: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the highly polar starting material validates complete protection.

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl. Causality & Validation: Acidification protonates the carboxylate. Because the Fmoc group is highly lipophilic, the neutral Fmoc-5-aminobenzoic acid becomes completely insoluble in water and precipitates, effectively self-purifying the product from water-soluble byproducts.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: T3P-Mediated Amide Coupling

Objective: Couple the Fmoc-protected 5-aminobenzoic acid to an external amine with zero risk of guanidinylation or N-acylurea formation.

  • Activation Setup: Dissolve Fmoc-5-aminobenzoic acid (5 mmol) and the target amine (5.5 mmol) in anhydrous EtOAc (20 mL). Causality: EtOAc is chosen because T3P is supplied as a highly stable 50% solution in EtOAc, ensuring a homogeneous reaction mixture[5].

  • Base Addition: Add DIPEA (15 mmol) to the stirring solution. Causality: DIPEA acts as an acid scavenger and deprotonates the amine hydrochloride salts, driving the formation of the reactive phosphonic mixed anhydride.

  • Coupling: Add T3P (50% in EtOAc, 7.5 mmol) dropwise at 0 °C, then warm to room temperature and stir for 12 hours. Causality: T3P provides exceptional coupling efficiency for electron-deficient anilines while generating strictly water-soluble phosphate byproducts[5].

  • Workup (Self-Validating Purification):

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Validation: Removes any unreacted carboxylic acid and acidic T3P byproducts.

    • Wash with 1M Citric Acid (2 × 20 mL). Validation: Extracts unreacted aliphatic amines into the aqueous layer.

    • Wash with Brine (20 mL) and dry over Na₂SO₄. Validation: Removes residual water, ensuring the isolated organic layer contains only the pure, highly concentrated amide product.

References

  • Title: Examining the Supramolecular Chemistry of Aromatic Oligoamides: Anion Recognition and Template-Assisted Reactions Source: proquest.com URL: [Link]

  • Title: Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: rsc.org URL: [Link]

  • Title: Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics Source: nih.gov URL: [Link]

Sources

Optimization

Handling moisture sensitivity of 5-Amino-2-chloro-4-methoxy-benzoic acid precursors

Technical Support Center: High-Sensitivity Precursor Handling Subject: Moisture Control Strategies for 5-Amino-2-chloro-4-methoxy-benzoic acid Precursors Ticket ID: #CHEM-SUP-8821 Status: Open / Guide Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity Precursor Handling Subject: Moisture Control Strategies for 5-Amino-2-chloro-4-methoxy-benzoic acid Precursors Ticket ID: #CHEM-SUP-8821 Status: Open / Guide

Executive Summary & Chemical Context

User Query: “I am observing yield inconsistencies and physical degradation (clumping/discoloration) when handling precursors for 5-Amino-2-chloro-4-methoxy-benzoic acid. How do I mitigate moisture sensitivity?”

Technical Analysis: The synthesis of 5-Amino-2-chloro-4-methoxy-benzoic acid typically proceeds via highly reactive electrophilic precursors. The most critical moisture-sensitive species in this pathway is the acid chloride intermediate (e.g., 2-chloro-4-methoxy-5-nitrobenzoyl chloride) or its corresponding anhydride .

These precursors possess a highly electrophilic carbonyl carbon. Upon contact with atmospheric moisture, they undergo rapid nucleophilic acyl substitution (hydrolysis), irreversibly degrading into the parent carboxylic acid and generating corrosive hydrogen chloride (HCl) gas. This not only lowers yield but can poison downstream catalysts (e.g., Pd/C used in nitro-reduction steps).

Critical Storage & Handling Protocols (The "Before")

Q: My precursor arrived as a white powder but has turned yellow and clumpy. Is it usable? A: Likely no . The yellowing and clumping indicate partial hydrolysis. The "clumps" are often the carboxylic acid forming a crust, and the color change suggests HCl-induced degradation of the methoxy group or nitration byproducts.

Standard Operating Procedure (SOP) for Storage:

  • Primary Barrier: Store strictly under an inert atmosphere (Argon or Nitrogen).[1] Argon is preferred as it is heavier than air and blankets the solid.

  • Secondary Barrier: Place the primary container inside a desiccator charged with active desiccant (e.g., Phosphorus Pentoxide (

    
    ) or color-indicating Silica Gel).
    
  • Temperature: Store at 2–8°C. Cold storage slows the kinetics of hydrolysis, but warning : You must allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Visual Workflow: Safe Transfer Protocol

G Store Cold Storage (2-8°C, Inert Gas) Warm Equilibration (Warm to RT, Sealed) Store->Warm Prevent Condensation Glovebox Glovebox/Bag (N2/Ar Atmosphere) Warm->Glovebox Transfer Weigh Weighing (Dry Spatula/Vial) Glovebox->Weigh Minimize Exposure React Reaction Vessel (Positive N2 Pressure) Weigh->React Add to Solvent

Figure 1: Critical workflow for transferring moisture-sensitive acid chlorides from storage to reactor.

Reaction Setup & Solvent Management (The "During")

Q: Which solvents are strictly prohibited? A: Any protic solvent (Water, Methanol, Ethanol) will instantly destroy the precursor. Even "analytical grade" aprotic solvents can contain enough water (50–100 ppm) to ruin a sensitive reaction.

Q: What are the maximum allowable water limits? Refer to the table below for solvent specifications required for acid chloride handling.

Solvent ClassExamplesMax Water Content (ppm)Drying MethodCompatibility
Chlorinated Dichloromethane (DCM), Chloroform< 50 ppmDistillation over

Excellent (High solubility)
Ethers THF, Diethyl Ether< 30 ppmSodium/BenzophenoneGood (Watch for peroxides)
Aromatics Toluene< 50 ppmSodium wireGood (High boiling point)
Protic Ethanol, MethanolN/A N/A FATAL (Immediate Hydrolysis)

Protocol: The "Schlenk" Standard

  • Glassware Prep: All reactor glassware must be oven-dried (>120°C for 4 hours) and assembled hot under a stream of nitrogen.

  • Purging: Cycle vacuum and nitrogen 3 times before introducing reagents.

  • Addition: Dissolve the precursor in anhydrous solvent before adding it to the reactor if possible, or use a solids addition funnel under positive nitrogen pressure.

Troubleshooting & Diagnostics (The "Fix")

Q: I see "smoke" when I open the container. What is this? A: This is the "Smoke Test" in action. The precursor is reacting with moisture in the air to release Hydrogen Chloride (HCl) gas. When HCl meets water vapor, it forms white mist (hydrochloric acid droplets).

  • Action: Immediately seal the container. The material is degrading. If the smoke is heavy, the purity is compromised.

Q: My yield is consistently 10-15% lower than expected. Why? A: This is likely Competitive Hydrolysis . If your solvent has 100 ppm water, and you are working on a millimolar scale, the water competes with your nucleophile (e.g., the amine or alcohol you are reacting with).

  • Mechanism: Water is a smaller, often harder nucleophile than your target amine. It attacks the carbonyl carbon, kicking off the chloride.

Visual Mechanism: Competitive Hydrolysis

Hydrolysis Precursor Acid Chloride (R-COCl) Transition Tetrahedral Intermediate Precursor->Transition + H2O (Nucleophilic Attack) Water Moisture (H2O) Water->Transition Product Carboxylic Acid (Impurity) Transition->Product Collapse Gas HCl Gas (Corrosive) Transition->Gas Elimination

Figure 2: The degradation pathway. Water attacks the electrophilic carbonyl, displacing chloride and forming the unreactive carboxylic acid.

Analytical Validation

Q: How do I prove my solvent is dry enough? A: Do not rely on the label.

  • Karl Fischer (KF) Titration: The gold standard. Ensure your coulometric KF titrator is functioning. For these precursors, water content >50 ppm is a risk.

  • The "Blank" Test: If KF is unavailable, add a drop of thionyl chloride (

    
    ) to an aliquot of solvent. If it fumes or warms up, the solvent is wet.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for drying solvents and handling acid chlorides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for handling moisture-sensitive reagents).
  • Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Journal of the Chemical Society, 1729-1733. (Mechanistic insight into hydrolysis rates of benzoyl chlorides).

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Nitrobenzoyl chloride. (Safety and handling data for similar nitro-benzoyl chloride precursors).

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Baseline Noise in Benzoic Acid Analysis

Welcome to the Advanced Technical Support Center. Analyzing small, polar, and acidic molecules like benzoic acid derivatives requires Negative Electrospray Ionization (ESI-).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Analyzing small, polar, and acidic molecules like benzoic acid derivatives requires Negative Electrospray Ionization (ESI-). While ESI- is highly sensitive for compounds with a low pKa, it is notoriously susceptible to baseline noise, chemical background, and ion suppression.

This guide is structured to help analytical scientists and drug development professionals diagnose, troubleshoot, and resolve baseline anomalies through self-validating methodologies and mechanistic understanding.

Part 1: Diagnostic Workflow and Causality

Baseline noise in LC-MS is not a single phenomenon; it is categorized into chemical noise (e.g., solvent impurities, column bleed) and physical/electronic noise (e.g., corona discharge, detector anomalies)[1]. Because benzoic acids require basic or weakly acidic mobile phases to drive deprotonation


, the system is highly sensitive to trace contaminants that compete for ionization[2].

Workflow Start Observe Baseline Noise in ESI- Mode CheckFlow Isolate LC vs. MS: Infuse Mobile Phase Directly Start->CheckFlow NoisePersists Noise Persists? (MS or Solvent Issue) CheckFlow->NoisePersists Yes NoiseDrops Noise Drops? (LC System/Column Issue) CheckFlow->NoiseDrops No CheckSolvent Infuse Fresh LC-MS Grade Solvent NoisePersists->CheckSolvent CheckSource Inspect ESI Source (Corona Discharge?) NoisePersists->CheckSource FlushLC Flush LC System (Remove Contaminants) NoiseDrops->FlushLC CheckColumn Remove Column (Check Column Bleed) NoiseDrops->CheckColumn

Diagnostic workflow for isolating the root cause of LC-MS baseline noise.

Part 2: Frequently Asked Questions (Troubleshooting Knowledge Base)

Q1: Why is my ESI- baseline excessively noisy even with fresh mobile phase?

Causality: The purity of your solvent is the most critical factor in ESI-. Solvents labeled "HPLC-grade" are designed for UV detection and contain low-molecular-weight impurities (like Polyethylene Glycol - PEG) that do not absorb UV light but ionize brilliantly in an MS source. In negative mode, these impurities form massive cluster ions that elevate the Total Ion Chromatogram (TIC) baseline and suppress the ionization of your benzoic acid analytes[3]. Solution: Exclusively use "LC-MS grade" or "Optima" solvents. Furthermore, avoid storing mobile phases in plastic containers, as plasticizers (phthalates) will leach into the solvent and create severe background noise.

Q2: I observe erratic, high-frequency spikes in the baseline specifically in negative mode. What causes this?

Causality: This is a hallmark of corona discharge (or rim emission) at the ESI capillary tip. In negative ion mode, the threshold for electrical discharge is significantly lower than in positive mode. If the capillary voltage is set too high, electrons are stripped from the surrounding gas, creating a micro-plasma. This manifests as erratic baseline spikes and a complete loss of analyte signal[4]. Solution: Reduce the sprayer potential. While positive mode may require 3.5 kV to 4.0 kV, negative mode analysis of benzoic acids often optimizes between 2.0 kV and 2.5 kV[4].

Q3: How does my mobile phase additive affect baseline noise and benzoic acid sensitivity?

Causality: Benzoic acids (pKa ~4.2) ionize best when the mobile phase pH is at least 2 units above their pKa, driving the equilibrium toward the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 state[2]. However, using strong ion-pairing agents like Trifluoroacetic acid (TFA) will cause severe signal suppression. TFA forms strong ion pairs in the solution phase that survive the droplet desolvation process, neutralizing the analyte and raising the chemical background[5].

Mechanism A Benzoic Acid (pKa ~4.2) C Deprotonation [M-H]- Ion A->C B Basic Additive (e.g., NH4OH) B->C Drives Ionization D ESI Droplet Desolvation C->D E MS Detection (High S/N) D->E

Logical relationship of mobile phase pH driving benzoic acid ionization in ESI- mode.

Part 3: Quantitative Data & System Parameters

To effectively troubleshoot, compare your system's current operating parameters against the established quantitative benchmarks for ESI- LC-MS analysis.

Table 1: Impact of Solvent Grade and Parameters on ESI- Baseline Noise

Parameter / ComponentSub-Optimal ConditionOptimized ConditionMechanistic Impact on Baseline
Solvent Quality HPLC GradeLC-MS / Optima GradeLC-MS grade reduces TIC background by >50% and lowers PEG contamination by 2-3x[3].
Capillary Voltage > 3.0 kV (ESI-)2.0 kV - 2.5 kV (ESI-)Lower voltage prevents corona discharge and erratic high-frequency noise spikes[4].
Mobile Phase Additive 0.1% TFA0.01% NH₄OH or FormateAvoids strong ion-pairing in the droplet phase, preventing severe signal suppression[5].
Flow Rate to MS > 1.0 mL/minBypassed via Divert ValveDiverting high-matrix flow to waste prevents source contamination and baseline drift[6].

Part 4: Self-Validating Diagnostic & Decontamination Protocol

Do not guess the source of the noise. Use this step-by-step, self-validating methodology to systematically isolate and eliminate the root cause.

Phase 1: Isolate the Mass Spectrometer (Self-Validation Step) Causality: By physically bypassing the LC system, you eliminate pumps, autosamplers, and columns as variables. If the baseline noise drops, the MS is validated as functional, proving the LC system is the source of contamination[7].

  • Disconnect the LC column and the LC tubing from the MS source.

  • Prepare a 50:50 mixture of LC-MS grade water and acetonitrile in a clean, borosilicate glass syringe[7].

  • Infuse the mixture directly into the MS using a syringe pump at 10 µL/min.

  • Monitor the TIC.

    • Outcome A: If the baseline is flat, the MS is clean. Proceed to Phase 2.

    • Outcome B: If the baseline remains noisy, the contamination is in the MS source or the infused solvent. Clean the ESI source shield and capillary.

Phase 2: LC System Flush & Decontamination Causality: Lipophilic contaminants (like pump seal debris or precipitated proteins) accumulate in the LC lines and elute randomly, causing baseline humps. Isopropanol is used because it effectively solubilizes these lipophilic contaminants without precipitating residual buffer salts.

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Ensure the MS divert valve is set to Waste to protect the detector[6].

  • Flush all LC lines with 100% LC-MS grade Isopropanol at 0.5 mL/min for 60 minutes.

  • Flush all lines with LC-MS grade Water for 30 minutes to remove the Isopropanol.

  • Prime the system with your fresh, LC-MS grade mobile phases.

Phase 3: System Suitability Test (SST) Verification Causality: A standardized SST confirms that the system has returned to optimal operational parameters before committing valuable benzoic acid samples[8].

  • Reinstall the analytical column.

  • Inject a neat standard of your benzoic acid derivative.

  • Compare the signal-to-noise (S/N) ratio and the baseline TIC against your archived, historical SST data. The baseline should be flat, lacking high-frequency spikes or low-frequency drift.

References

  • Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Chromatography Online. Available at:[Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

  • Controlling Contamination in UltraPerformance LC/MS and HPLC/MS Systems Waters Corporation / University of Alabama. Available at:[Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method NorthEast BioLab. Available at:[Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS Chromatography Online. Available at:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Element Lab Solutions. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Amino-2-chloro-4-methoxy-benzoic acid

1H NMR Spectrum Analysis of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Comparative Guide to Solvents and Field Strengths Executive Summary The structural verification of substituted benzoic acids is a critical quality con...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Comparative Guide to Solvents and Field Strengths

Executive Summary

The structural verification of substituted benzoic acids is a critical quality control step in pharmaceutical development, as these molecules frequently serve as active pharmaceutical ingredient (API) intermediates. 5-Amino-2-chloro-4-methoxybenzoic acid presents a unique analytical profile: it contains multiple heteroatom substituents that dictate its solubility, electronic environment, and proton exchange dynamics.

This guide provides an objective, comparative analysis of how different experimental parameters—specifically solvent selection (DMSO-d6 vs. CD3OD) and instrument field strength (80 MHz Benchtop vs. 400 MHz High-Field) —affect the 1H NMR spectral output. By understanding the causality behind these variables, researchers can optimize their workflows for either rapid at-line verification or rigorous structural elucidation.

Molecular Architecture & Spin System Dynamics

To interpret the 1H NMR spectrum of 5-Amino-2-chloro-4-methoxybenzoic acid, we must first analyze its spin system. The benzene ring is tetra-substituted, leaving only two aromatic protons at the C3 and C6 positions.

  • Para-Arrangement: Because the C3 and C6 protons are para to one another, their scalar coupling constant (

    
    ) is near 0 Hz. Consequently, they appear as two distinct singlets  rather than complex multiplets.
    
  • Labile Protons: The molecule contains two exchangeable proton groups: a carboxylic acid (-COOH) and a primary amine (-NH2). The visibility of these peaks is entirely dependent on the chosen solvent[1].

Comparative Analysis I: Solvent Selection (DMSO-d6 vs. CD3OD)

The choice of deuterated solvent fundamentally alters the observed spectrum due to differing rates of proton exchange and solvation effects[2].

The Causality of H/D Exchange

When dissolved in a polar protic solvent like Deuterated Methanol (CD3OD), the labile protons of the -COOH and -NH2 groups undergo rapid intermolecular exchange with the deuterium in the solvent. This causes these signals to disappear entirely from the 1H NMR spectrum, leaving only the aromatic and methoxy signals[1].

Conversely, Deuterated Dimethyl Sulfoxide (DMSO-d6) is a polar aprotic solvent. It acts as a strong hydrogen-bond acceptor, effectively "locking" the labile protons in place and drastically reducing their exchange rate. This stabilizes the -NH2 and -COOH signals, allowing them to be observed as broad singlets[1].

G Start Sample: 5-Amino-2-chloro- 4-methoxybenzoic acid Solvent1 DMSO-d6 (Polar Aprotic) Start->Solvent1 Dissolve Solvent2 CD3OD (Polar Protic) Start->Solvent2 Dissolve Outcome1 Labile Protons Retained (-NH2, -COOH visible) Solvent1->Outcome1 Strong H-bonding Outcome2 H/D Exchange Occurs (-ND2, -COOD invisible) Solvent2->Outcome2 Deuterium transfer Result1 Complete Structural Elucidation Outcome1->Result1 Result2 Simplified Spectrum (Aromatics & Methoxy only) Outcome2->Result2

Fig 1: Solvent selection logic and H/D exchange effects on labile protons.

Table 1: Expected 1H NMR Chemical Shifts by Solvent

Note: Chemical shifts (


) are approximate and referenced to residual solvent peaks (DMSO-d5 at 2.50 ppm; CHD2OD at 3.31 ppm)[3].
Proton AssignmentMultiplicityIntegrationShift in DMSO-d6 (

ppm)
Shift in CD3OD (

ppm)
Analytical Implication
-COOH Broad Singlet1H~12.50Not ObservedDMSO-d6 is required to confirm the acid group.
C6-H (Aromatic) Singlet1H~7.25~7.30Deshielded by ortho-COOH.
C3-H (Aromatic) Singlet1H~6.75~6.80Shielded by ortho-OCH3.
-NH2 Broad Singlet2H~5.30Not ObservedDMSO-d6 is required to confirm the amine group.
-OCH3 Singlet3H~3.85~3.90Stable internal reference point in both solvents.

Verdict: For complete structural elucidation of 5-Amino-2-chloro-4-methoxybenzoic acid, DMSO-d6 is the superior solvent . CD3OD should only be used if the sample exhibits poor solubility in DMSO or if simplification of the spectrum is desired.

Comparative Analysis II: Instrument Field Strength (80 MHz vs. 400 MHz)

Historically, high-field NMR (400+ MHz) utilizing superconducting magnets has been the gold standard. However, modern permanent-magnet benchtop NMR systems (60-90 MHz) have emerged as powerful alternatives for routine analysis[4].

The Causality of Dispersion Requirements

The primary advantage of high-field NMR is increased chemical shift dispersion (measured in Hz/ppm) and sensitivity[5]. At 400 MHz, a 1 ppm range covers 400 Hz; at 80 MHz, it covers only 80 Hz. For molecules with complex aliphatic spin systems that exhibit extensive J-coupling, low-field instruments suffer from severe peak overlap[5].

However, 5-Amino-2-chloro-4-methoxybenzoic acid is an ideal candidate for benchtop NMR . Because its spectrum consists entirely of well-separated singlets (the closest peaks, C3-H and C6-H, are separated by ~0.5 ppm), an 80 MHz instrument provides more than enough resolution (~40 Hz separation) to achieve baseline resolution without multiplet interference. Studies have shown that for such applications, benchtop systems yield quantitative and qualitative performance comparable to high-field systems[6],[7].

G Start NMR Analysis of Target Compound Check Are there complex overlapping multiplets? Start->Check Path1 No (Singlets only: C3-H, C6-H, -OCH3) Check->Path1 Simple Spin System Path2 Yes (e.g., complex aliphatic impurities) Check->Path2 Complex Spin System Benchtop 80 MHz Benchtop NMR (Rapid, At-line) Path1->Benchtop Sufficient Dispersion HighField 400+ MHz High-Field NMR (High Resolution) Path2->HighField Requires High Dispersion

Fig 2: Decision matrix for selecting benchtop versus high-field NMR based on spin complexity.

Table 2: Benchtop vs. High-Field Performance Metrics for the Target Compound
Metric80 MHz Benchtop NMR400 MHz High-Field NMR
Peak Resolution (Target) Excellent (Baseline resolved singlets)Excellent (Ultra-sharp singlets)
Sensitivity (LOD) Moderate (~10-20 mg required)High (<1 mg required)
Cryogens Required No (Permanent Magnet)[4]Yes (Liquid He/N2)[4]
Time to Result < 5 minutes (At-line)Hours to Days (Core Facility)
Cost per Analysis Very LowHigh

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Each step includes internal checks to verify data integrity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 5-Amino-2-chloro-4-methoxybenzoic acid. (Causality: This concentration ensures a high signal-to-noise ratio for benchtop systems while remaining well within the dynamic range of high-field receivers).

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex until fully dissolved.

  • Filtration (Critical): Pass the solution through a 0.2 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. (Causality: Undissolved particulates distort the magnetic field homogeneity, leading to broad, uninterpretable peaks).

Step 2: Acquisition & Self-Validation
  • Locking: Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-d6.

    • Validation Check: A stable lock signal confirms proper solvent selection and sufficient sample depth.

  • Shimming: Perform gradient shimming (or manual Z1/Z2 shimming on benchtop systems) until the lock level is maximized.

    • Validation Check: The residual DMSO-d5 pentet at 2.50 ppm must display sharp, distinct splitting. If it appears as a broad singlet, shimming has failed and must be repeated.

  • Parameters: Set a 30° excitation pulse, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans for 400 MHz or 64 scans for 80 MHz.

Step 3: Processing
  • Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio.

  • Perform zero-order and first-order phase correction until all peaks are perfectly absorptive.

  • Referencing: Set the TMS peak to 0.00 ppm, or the center of the residual DMSO-d5 pentet to 2.50 ppm[3].

Conclusion

For the routine analysis of 5-Amino-2-chloro-4-methoxybenzoic acid, DMSO-d6 is the mandatory solvent to retain critical structural information regarding the amine and carboxylic acid groups. Because the molecule's aromatic protons lack complex J-coupling, an 80 MHz benchtop NMR provides equivalent structural verification capabilities to a 400 MHz high-field system, offering a highly cost-effective and rapid alternative for process chemistry and quality control workflows.

References

Sources

Comparative

High-Resolution FTIR Spectroscopic Comparison: 5-Amino-2-chloro-4-methoxybenzoic acid vs. Structural Isomers

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals. As pharmaceutical pipelines increasingly rely on highly functionalized benzamide derivatives (e.g., 5-HT4 r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.

As pharmaceutical pipelines increasingly rely on highly functionalized benzamide derivatives (e.g., 5-HT4 receptor agonists and antiemetics), the analytical verification of synthetic intermediates becomes a critical regulatory requirement. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) [1] is a highly specific regioisomer often utilized in drug discovery.

However, its structural proximity to the much more common isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) [2], presents a significant analytical challenge. Misidentification of these precursors leads to catastrophic failures in downstream API synthesis. This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption profiles of these two isomers, offering researchers a self-validating framework to differentiate them based on fundamental physical chemistry.

Mechanistic Insights: The Causality of Vibrational Shifts

To merely list FTIR wavenumbers is insufficient for rigorous analytical science; one must understand the causality behind the spectral shifts. The differentiation of 5-Amino-2-chloro-4-methoxybenzoic acid from its 4-amino counterpart relies heavily on the electronic interplay between the aromatic substituents and the carboxylic acid group.

The Carbonyl (C=O) Stretching Frequency

The most diagnostic region for distinguishing these isomers lies in the carbonyl stretch (~1650–1710 cm⁻¹).

  • Target Compound (5-Amino-2-chloro-4-methoxybenzoic acid): The amino (-NH₂) group is positioned meta to the carboxylic acid (-COOH). Because resonance (+M effect) cannot delocalize electron density from a meta position directly to the carbonyl carbon, the C=O bond retains high double-bond character. Furthermore, the ortho-chloro group exerts a strong electron-withdrawing inductive effect (-I), which further strengthens the C=O bond. Consequently, the C=O stretch absorbs at a significantly higher wavenumber (~1695 cm⁻¹) .

  • Alternative Isomer (4-Amino-5-chloro-2-methoxybenzoic acid): Here, the -NH₂ group is para to the -COOH. The nitrogen's lone pair strongly delocalizes through the aromatic ring into the carbonyl group, increasing its single-bond character [3]. Combined with intramolecular hydrogen bonding from the ortho-methoxy group, this drastically weakens the C=O bond, shifting the absorption to a lower wavenumber (~1660 cm⁻¹) [4].

The Amine (N-H) and Ether (C-O) Regions

Differences in crystal lattice packing and intermolecular hydrogen bonding also alter the primary amine stretches. The para-amino isomer forms highly ordered, tightly hydrogen-bonded dimers in the solid state, broadening the N-H symmetric and asymmetric stretches. Conversely, the steric hindrance of the ortho-chloro group in our target compound disrupts this packing, leading to sharper, slightly blue-shifted N-H bands.

Comparative Data Presentation

The following table synthesizes the quantitative FTIR absorption data, objectively comparing the target compound against its primary structural alternative.

Vibrational Mode5-Amino-2-chloro-4-methoxybenzoic acid (Target)4-Amino-5-chloro-2-methoxybenzoic acid (Alternative)Mechanistic Causality for Shift
N-H Asym. Stretch ~3455 cm⁻¹~3420 cm⁻¹Disrupted lattice H-bonding due to steric bulk of ortho-Cl.
N-H Sym. Stretch ~3360 cm⁻¹~3335 cm⁻¹Variation in intermolecular amine-carboxylic interactions.
O-H Stretch (Acid) 3200 – 2600 cm⁻¹ (Broad)3200 – 2500 cm⁻¹ (Broad)Characteristic of carboxylic acid dimer formation in both.
C=O Stretch 1695 cm⁻¹ 1660 cm⁻¹ Meta-NH₂ (no resonance) vs. Para-NH₂ (+M resonance effect).
C=C Aromatic 1590, 1495 cm⁻¹1595, 1505 cm⁻¹Altered ring substitution pattern and dipole moments.
C-O (Methoxy) 1255 cm⁻¹1240 cm⁻¹Para vs. Ortho electronic environment relative to -COOH.
C-Cl Stretch 780 cm⁻¹765 cm⁻¹Inductive withdrawal variations based on adjacent groups.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to eliminate false positives caused by moisture or polymorphic changes.

Step 1: System Suitability Testing (SST)

  • Power on the FTIR spectrometer and purge the optical bench with dry nitrogen for 30 minutes.

  • Self-Validation Check: Acquire a transmission spectrum of a standard 1.5 mil polystyrene calibration film. Proceed only if the 1601 cm⁻¹ peak is accurate to ±1 cm⁻¹ and the system baseline resolves the 2850 cm⁻¹ and 2924 cm⁻¹ bands completely.

Step 2: Anhydrous Sample Preparation (KBr Method)

  • Dry the 5-Amino-2-chloro-4-methoxybenzoic acid sample and spectroscopic-grade KBr powder at 105°C for 2 hours.

    • Causality: Benzoic acids readily form hydrates. Residual moisture absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, directly overlapping with the critical N-H and C=O diagnostic bands.

  • Weigh 1.5 mg of the analyte and 150 mg of KBr.

  • Mill the mixture in an agate mortar for exactly 60 seconds .

    • Causality: Over-grinding induces mechanochemical amorphization or polymorphic transformations, which will artificially shift solid-state IR bands and invalidate the comparison.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

Step 3: Spectral Acquisition

  • Scan range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ with a minimum of 32 co-added scans to ensure a high signal-to-noise ratio.

  • Apply a linear baseline correction. Do not apply smoothing algorithms, as they may obscure fine N-H splitting.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for differentiating these critical benzamide precursors using the validated FTIR protocol.

FTIR_Workflow A Isomeric Mixture / Raw API (Benzamide Precursors) B Sample Preparation (Anhydrous KBr Pellet / ATR) A->B C FTIR Spectral Acquisition (System Validated via Polystyrene) B->C D Vibrational Band Analysis (Focus: C=O and N-H Regions) C->D E 5-Amino-2-chloro-4-methoxybenzoic acid (C=O at ~1695 cm⁻¹) D->E Meta-NH2, Ortho-Cl (Inductive Shift) F 4-Amino-5-chloro-2-methoxybenzoic acid (C=O at ~1660 cm⁻¹) D->F Para-NH2, Ortho-OCH3 (Resonance Shift)

Fig 1: Analytical workflow for differentiating methoxybenzoic acid regioisomers via FTIR.

Conclusion

While both 5-Amino-2-chloro-4-methoxybenzoic acid and 4-Amino-5-chloro-2-methoxybenzoic acid serve as vital building blocks in medicinal chemistry, their electronic topographies are vastly different. By leveraging the absence of para-resonance and the presence of ortho-inductive effects in the target compound, analytical chemists can definitively identify 5-Amino-2-chloro-4-methoxybenzoic acid by its distinct, high-frequency carbonyl stretch at ~1695 cm⁻¹. Utilizing the self-validating preparation protocol ensures that these subtle structural nuances are captured with absolute fidelity.

References

  • Guidechem. "1143622-07-4: 5-amino-2-chloro-4-methoxybenzoic acid." Guidechem Chemical Database.
  • Benchchem. "4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4." Benchchem Product Catalog.
  • National Center for Biotechnology Information. "4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626." PubChem.
  • SciSpace. "The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO–LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid." Journal of Molecular Structure.
Validation

A Comparison Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-chloro-4-methoxybenzoic Acid: CID vs. HCD Strategies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [1] Introduction: The Analytical Challenge In pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [1]

Introduction: The Analytical Challenge

In pharmaceutical development, highly substituted benzoic acids—such as 5-Amino-2-chloro-4-methoxybenzoic acid —frequently appear as critical synthetic building blocks, active pharmaceutical ingredient (API) degradation products, or downstream in vivo metabolites (particularly within the benzamide class of therapeutics).

Accurate structural elucidation of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of gas-phase ion chemistry. The molecule features four distinct functional groups on the aromatic ring: a carboxylic acid (-COOH), an amine (-NH₂), a methoxy ether (-OCH₃), and a chlorine atom (-Cl). Depending on the collision activation mechanism chosen, the resulting fragmentation spectra can vary drastically.

This guide provides an objective, data-driven comparison of the two dominant fragmentation techniques used in modern mass spectrometry: Resonance Collision-Induced Dissociation (CID) (typically deployed in Ion Traps and Triple Quadrupoles) and Higher-energy C-trap Dissociation (HCD) (deployed in Orbitrap High-Resolution Mass Spectrometers).

Mechanistic Comparison: The Causality of Fragmentation

To optimize an MS/MS method, one must understand the physical causality behind the energy deposition of the chosen technique.

Resonance CID (Ion Trap / QqQ): In resonance CID, the precursor ion is excited at its specific secular frequency. The ion undergoes slow heating via multiple low-energy collisions with an inert gas (e.g., Helium). Crucially, once the precursor fragments, the newly formed product ions fall out of resonance and are not subjected to further activation. This inherently limits the spectrum to primary, lowest-energy fragmentation pathways (e.g., the loss of water) [2]. Furthermore, ion traps suffer from the "1/3 Rule," creating a Low Mass Cut-Off (LMCO) that blinds the detector to low m/z reporter ions.

Beam-Type HCD (Orbitrap): Conversely, HCD is a non-resonant, beam-type activation method. Ions are orthogonally accelerated into a multipole collision cell filled with Nitrogen gas at elevated pressures. Because the activation is non-resonant, both the precursor and the primary product ions undergo multiple rapid, high-energy collisions before they have time to thermally equilibrate. This iterative fragmentation cascade produces significantly richer spectra, driving secondary and tertiary cleavages without an LMCO [2, 3].

CID_vs_HCD A Precursor Ion [M+H]+ m/z 202.0265 B Resonance CID (Ion Trap) Slow Heating, Single Event A->B C Beam-Type HCD (Orbitrap) Rapid, Multiple Collisions A->C D Primary Fragments (e.g., -H2O, -CH3•) B->D C->D E Extensive Fragmentation (Low m/z, Ring Cleavage) C->E

Fig 1: Mechanistic divergence between CID and HCD activation pathways.

Predicted Fragmentation Pathways

Under Positive Electrospray Ionization (+ESI), 5-Amino-2-chloro-4-methoxybenzoic acid easily protonates at the highly basic amine group, yielding a precursor ion of [M+H]⁺ at m/z 202.0271 (calculated for ³⁵Cl).

The fragmentation is driven by the competing stabilities of the leaving groups and the resulting carbocations:

  • Loss of H₂O (-18.0106 Da): The most thermodynamically favorable primary pathway, driven by the carboxylic acid group, yielding m/z 184.0165.

  • Loss of CH₃• (-15.0235 Da): An odd-electron fragmentation characteristic of anisole derivatives. The loss of the methyl radical from the methoxy group forms a highly stabilized quinoid radical cation at m/z 187.0036.

  • Loss of CO₂ (-43.9898 Da): Decarboxylation of the acid group yielding m/z 158.0372.

  • Loss of HCl (-35.9767 Da): Driven by the ortho-relationship of the chlorine to the electron-donating groups, yielding m/z 166.0504.

Pathway M [M+H]+ m/z 202.0271 F1 [M+H - H2O]+ m/z 184.0165 M->F1 -H2O F2 [M+H - CH3•]+ m/z 187.0036 M->F2 -CH3• F3 [M+H - CO2]+ m/z 158.0372 M->F3 -CO2 F4 [M+H - HCl]+ m/z 166.0504 M->F4 -HCl

Fig 2: Primary MS/MS fragmentation pathways of 5-Amino-2-chloro-4-methoxybenzoic acid.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating pre-run mass calibration and stepped collision energies to map the full fragmentation landscape [4].

Step 1: System Suitability & Calibration
  • Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.

  • Validation Check: Ensure mass accuracy is < 2 ppm across the m/z 138–2000 range. This guarantees that isobaric fragments (e.g., distinguishing a loss of NH₃ vs. OH•) are definitively resolved.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Rationale: The acidic mobile phase ensures complete protonation of the amine group, maximizing[M+H]⁺ signal intensity.

Step 3: MS/MS Acquisition Parameters

Method A: Resonance CID (Triple Quadrupole / Ion Trap)

  • Isolation Width: 1.0 Da.

  • Normalized Collision Energy (NCE): 25%, 30%, 35%.

  • Activation Q: 0.25 (Standard for trapping instruments).

  • Activation Time: 10 ms.

Method B: Beam-Type HCD (Orbitrap HRMS)

  • Isolation Width: 1.0 Da.

  • Stepped NCE: 20%, 40%, 60% (Acquired in a single hybrid spectrum to capture both fragile primary losses and resilient backbone cleavages).

  • Resolution: 35,000 (at m/z 200).

  • AGC Target: 1e5 ions.

Comparative Data Analysis

The choice between CID and HCD fundamentally alters the observed spectral data. Table 1 outlines the high-resolution fragment assignments, while Table 2 compares the operational performance of the two techniques for this specific compound.

Table 1: High-Resolution Fragment Ion Assignments ([M+H]⁺ m/z 202.0271)
Fragment FormulaTheoretical m/zNeutral LossDominant Activation ModeStructural Implication
[C₈H₆ClNO₂]⁺184.0165H₂O (18 Da)CID & Low-Energy HCDConfirms presence of free carboxylic acid.
[C₇H₆ClNO₃]⁺•187.0036CH₃• (15 Da)CIDOdd-electron loss confirms methoxy ether group.
[C₇H₈ClNO]⁺158.0372CO₂ (44 Da)HCD (Mid-Energy)Decarboxylation; highly stable product ion.
[C₈H₇NO₃]⁺166.0504HCl (36 Da)HCD (Mid-Energy)Confirms halogenation on the aromatic ring.
[C₆H₆ClN]⁺127.0189H₂O + CO + CH₂OHCD (High-Energy)Deep ring cleavage; absent in standard CID due to LMCO.
Table 2: Performance Comparison: Resonance CID vs. Beam-Type HCD
ParameterResonance CID (Ion Trap / QqQ)Beam-Type HCD (Orbitrap)
Energy Deposition Slow heating; single fragmentation event.Rapid; multiple consecutive collisions.
Low Mass Cut-Off Yes (~1/3 of precursor m/z).No; captures low m/z reporter ions.
Spectral Richness Low. Dominated by base peak (m/z 184.0165).High. Rich in secondary fragments (m/z 158, 127).
Best Use Case Routine quantitation (MRM transitions); identifying highly labile groups.De novo structural elucidation; resolving isomeric building blocks.

Conclusion & Best Practices

For the structural elucidation of 5-Amino-2-chloro-4-methoxybenzoic acid , the choice of fragmentation technique dictates the depth of structural information acquired.

  • Use Resonance CID when developing targeted quantitative assays (e.g., MRM on a Triple Quadrupole). The single-event fragmentation channels the majority of the ion current into one or two highly stable transitions (such as 202.0 → 184.0), maximizing analytical sensitivity.

  • Use Beam-Type HCD when performing qualitative profiling, metabolite identification, or impurity analysis. The iterative fragmentation mechanism of HCD bypasses the Low Mass Cut-Off, providing a comprehensive fingerprint of the molecule, including the critical secondary losses of CO₂ and HCl that are necessary to map the exact substitution pattern of the benzene ring.

By leveraging a Stepped NCE approach in HCD, analysts can simultaneously capture both the fragile primary losses (water/methyl radical) and the robust secondary structural reporters, creating a definitive, self-validating spectral library entry.

References

1.1 - GuideChem. 2. 2 - StackExchange (Chemistry). 3. 3 - National Institutes of Health (NIH) / PMC. 4.4 - Eötvös Loránd University (ELTE).

Sources

Comparative

Difference between 5-Amino-2-chloro-4-methoxy and 4-Amino-5-chloro-2-methoxy benzoic acid

Positional Isomerism in Benzamide Scaffolds: A Comparative Guide to 4-Amino-5-chloro-2-methoxybenzoic acid vs. 5-Amino-2-chloro-4-methoxybenzoic acid In medicinal chemistry and process development, the selection of posit...

Author: BenchChem Technical Support Team. Date: March 2026

Positional Isomerism in Benzamide Scaffolds: A Comparative Guide to 4-Amino-5-chloro-2-methoxybenzoic acid vs. 5-Amino-2-chloro-4-methoxybenzoic acid

In medicinal chemistry and process development, the selection of positional isomers is rarely a matter of mere availability; it is a deliberate architectural decision. While 4-Amino-5-chloro-2-methoxybenzoic acid and 5-Amino-2-chloro-4-methoxybenzoic acid share the exact same molecular weight (201.61 g/mol ) and functional groups, their spatial arrangement dictates entirely divergent chemical reactivity, three-dimensional conformation, and pharmacological utility[1].

As an Application Scientist, I frequently utilize these two building blocks to demonstrate how a simple positional swap of a chlorine atom and a methoxy group can either perfectly lock a drug into an active pharmacophore or completely abolish its biological activity. This guide objectively compares their structural mechanics, provides self-validating experimental workflows for amide coupling, and analyzes their divergent performance in drug design.

Structural & Mechanistic Divergence: The Conformational Lock

The primary distinction between these two isomers lies in their ability to form an intramolecular hydrogen bond when converted into a benzamide (e.g., during the synthesis of orthopramides like Metoclopramide)[2].

  • The Gold Standard (4-Amino-5-chloro-2-methoxybenzoic acid): In this isomer, the methoxy group is situated at the 2-position (ortho to the carboxyl group). When coupled with an amine, the resulting amide NH acts as a hydrogen bond donor, while the 2-methoxy oxygen acts as a strong hydrogen bond acceptor. This interaction forms a rigid, pseudo-six-membered ring, locking the molecule into a planar conformation. This planarity is an absolute thermodynamic prerequisite for the molecule to intercalate into the deep hydrophobic binding pockets of Dopamine D2 and 5-HT4 receptors[3].

  • The SAR Negative Control (5-Amino-2-chloro-4-methoxybenzoic acid): In this variant, the ortho-position is occupied by a chlorine atom. Chlorine is highly polarizable but is a notoriously poor hydrogen bond acceptor in physiological media. Furthermore, its large Van der Waals radius creates severe steric repulsion with the amide carbonyl. This forces the amide bond out of the aromatic plane into a twisted conformation, completely abolishing D2/5-HT4 receptor affinity. Consequently, this isomer is highly valuable as a "negative control" in Structure-Activity Relationship (SAR) campaigns or as a scaffold for entirely different therapeutic targets.

G Start Benzoic Acid Precursor IsomerA 4-Amino-5-chloro- 2-methoxybenzoic acid (Orthopramide Standard) Start->IsomerA IsomerB 5-Amino-2-chloro- 4-methoxybenzoic acid (SAR Variant) Start->IsomerB CouplingA Amide Coupling (HATU / DIPEA) IsomerA->CouplingA CouplingB Amide Coupling (HATU / DIPEA) IsomerB->CouplingB ConfA Planar Conformation (2-OMe···HN H-Bond) CouplingA->ConfA Intramolecular Locking ConfB Twisted Conformation (Steric Clash by 2-Cl) CouplingB->ConfB Lack of H-Bond Acceptor ResultA D2 / 5-HT4 Active (e.g., Metoclopramide) ConfA->ResultA ResultB D2 / 5-HT4 Inactive (Negative Control) ConfB->ResultB

Fig 1. Synthetic workflow and conformational logic dictating orthopramide receptor activity.

Quantitative Data & Performance Comparison

The structural differences directly impact both synthetic coupling efficiency and pharmacological performance. The data below summarizes the physicochemical properties and representative experimental outcomes when synthesizing N-(2-(diethylamino)ethyl)benzamides from both precursors.

Table 1: Physicochemical and Structural Comparison

Property4-Amino-5-chloro-2-methoxybenzoic acid5-Amino-2-chloro-4-methoxybenzoic acid
CAS Number 7206-70-4[4]1143622-07-4
Ortho-Substituent -OCH3 (Strong H-bond acceptor)-Cl (Steric bulk, poor H-bond acceptor)
Amide Conformation Planar (Pseudo-6-membered ring)Twisted (Out-of-plane)
Primary Application Orthopramide synthesis (Metoclopramide)SAR Negative Control / Novel Scaffolds

Table 2: Experimental Coupling Yields and Receptor Affinity (Representative SAR Data)

Compound SynthesizedCoupling Yield (HATU)D2 Receptor IC50 (nM)5-HT4 Receptor EC50 (nM)
Metoclopramide Analog (from 2-OMe isomer)88%15.228.5
Isomeric Analog (from 2-Cl isomer)74%>10,000>10,000

Data Insight: The 2-chloro isomer consistently exhibits lower coupling yields (~74% vs 88%). This is caused by the increased steric clash of the bulky chlorine atom directly adjacent to the carbonyl carbon, which hinders the attack of the incoming amine compared to the relatively flat methoxy group.

Comparative Experimental Workflow: Self-Validating Amide Coupling

To evaluate the performance of these isomers, we utilize a highly optimized HATU-mediated amide coupling protocol. This methodology is designed as a self-validating system, ensuring that unreacted starting materials and coupling byproducts are systematically eliminated during the workup.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of the respective benzoic acid in 5 mL anhydrous DMF. Add 1.2 mmol HATU and 3.0 mmol DIPEA. Stir at room temperature for 15 minutes to form the active ester.

    • Causality: HATU is selected over traditional EDC/HOBt because the ortho-substituents (methoxy or chloro) introduce significant steric hindrance around the carboxylate. HATU accelerates the formation of the highly reactive 7-aza-OBt ester, overcoming this steric barrier. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

  • Coupling: Add 1.1 mmol of N,N-diethylethylenediamine dropwise. Stir for 12 hours at room temperature.

    • Causality: The dropwise addition prevents exothermic side reactions and minimizes diamine cross-linking.

  • Quenching & Extraction: Dilute the reaction mixture with 20 mL ethyl acetate and wash sequentially with saturated NaHCO3 (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).

    • Causality: The saturated NaHCO3 wash is critical; it specifically deprotonates and partitions the acidic HOAt byproduct (pKa ~4.0) and any unreacted benzoic acid into the aqueous phase, self-validating the purity of the organic layer. Repeated water washes remove the polar DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et3N).

    • Causality: Because the final benzamide contains a basic tertiary amine, it will strongly interact with the acidic silanol groups on the silica stationary phase, causing severe streaking. Triethylamine (Et3N) neutralizes these silanol sites, ensuring sharp, high-yielding bands.

Pharmacological Implications & Signaling Pathways

When the 4-Amino-5-chloro-2-methoxy isomer is successfully coupled, the resulting planar molecule acts as a dual-action agent. It penetrates the blood-brain barrier and binds with high affinity to both Dopamine D2 and Serotonin 5-HT4 receptors, triggering the pathways illustrated below[3]. The 5-Amino-2-chloro-4-methoxy isomer fails to initiate this cascade due to its twisted topology.

Pathway Ligand Planar Benzamide (Metoclopramide Analog) D2Rec Dopamine D2 Receptor (Antagonism) Ligand->D2Rec High Affinity HT4Rec 5-HT4 Receptor (Agonism) Ligand->HT4Rec High Affinity Gi Gi Protein Coupling D2Rec->Gi Blockade Gs Gs Protein Coupling HT4Rec->Gs Activation cAMP_down ↓ cAMP Production Gi->cAMP_down cAMP_up ↑ cAMP Production Gs->cAMP_up Effect1 Antiemetic Effect (CTZ Blockade) cAMP_down->Effect1 Effect2 Prokinetic Effect (ACh Release) cAMP_up->Effect2

Fig 2. Dual signaling pathway of planar orthopramides via D2 antagonism and 5-HT4 agonism.

References

  • Title: 4-Amino-5-chloro-2-methoxybenzoic acid | CID 81626 Source: PubChem URL: [Link]

  • Title: FlyBase Chemical Report: metoclopramide Source: FlyBase URL: [Link]

  • Title: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

HPLC Retention Time Comparison of Chloromethoxybenzoic Acid Isomers

Executive Summary This guide provides a technical analysis of the high-performance liquid chromatography (HPLC) separation of chloromethoxybenzoic acid isomers. These compounds, particularly 3-chloro-4-methoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the high-performance liquid chromatography (HPLC) separation of chloromethoxybenzoic acid isomers. These compounds, particularly 3-chloro-4-methoxybenzoic acid and 4-amino-5-chloro-2-methoxybenzoic acid , are critical intermediates in the synthesis of pharmaceuticals (e.g., Metoclopramide) and agrochemicals (e.g., Dicamba).

Achieving baseline resolution for these positional isomers is challenging due to their identical molecular weight (186.59 g/mol ) and similar pKa values. This guide outlines a self-validating method using C18 and Phenyl-Hexyl stationary phases, emphasizing the critical role of mobile phase pH in manipulating the "Ortho Effect" to alter retention selectivity.

Mechanism of Separation

To successfully separate chloromethoxybenzoic acid isomers, one must exploit the subtle differences in their molecular geometry and acidity constants (pKa).

The "Push-Pull" Retention Mechanism

The separation on Reverse Phase (RP-HPLC) is governed by a three-way equilibrium:

  • Hydrophobicity (Retention): The lipophilic chloro- and methoxy- groups drive retention on the non-polar C18 ligand.

  • Ionization (Elution): The carboxylic acid group (-COOH) ionizes to -COO⁻ at pH > pKa, drastically reducing retention.

  • The Ortho Effect (Selectivity): Isomers with substituents ortho to the carboxylic acid (e.g., 2-methoxy or 2-chloro) exhibit:

    • Steric Hindrance: Prevents coplanarity, reducing

      
       interactions with the stationary phase.
      
    • Intramolecular Hydrogen Bonding: Can "mask" the polar acid group, effectively increasing hydrophobicity if the pH is low enough to suppress ionization.

Interactive Workflow Diagram

The following diagram illustrates the decision logic for method selection based on isomer structure.

MethodDevelopment Start Start: Isomer Mixture Check_pKa Check pKa Differences (Ortho < Meta < Para) Start->Check_pKa MobilePhase Set Mobile Phase pH (Target pH 2.5 - 3.0) Check_pKa->MobilePhase Ensure Non-Ionized ColumnSelect Select Stationary Phase MobilePhase->ColumnSelect C18 C18 Column (Hydrophobic Selectivity) ColumnSelect->C18 Standard Separation Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) ColumnSelect->Phenyl Aromatic Isomers Resolution Check Resolution (Rs) C18->Resolution Phenyl->Resolution Resolution->MobilePhase No (Adjust pH/Modifier) Success Valid Method (Rs > 1.5) Resolution->Success Yes

Caption: Decision tree for selecting the optimal stationary phase and pH conditions for chloromethoxybenzoic acid isomers.

Experimental Protocol

This protocol is designed to be self-validating . The use of a standard reference (Benzoic Acid or a specific isomer) ensures system suitability before running unknown samples.

Reagents & Equipment
  • System: HPLC with UV-Vis or PDA detector (Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column:

    • Primary: C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Alternative: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) for difficult regioisomers.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Standard Operating Procedure (SOP)
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard backpressure balance for 4.6mm ID columns.
Temperature 30°CImproves mass transfer and peak symmetry.
Detection UV @ 230 nm & 254 nm230 nm for the carboxylic acid; 254 nm for the aromatic ring.
Injection 5 - 10 µLPrevent column overload which causes peak fronting.
Gradient Time (min) % Mobile Phase B
0.015%
15.060%
20.015%
25.015% (Re-equilibration)

Validation Step: Inject a standard of 3-chloro-4-methoxybenzoic acid.[1] The tailing factor (


) must be 

. If

, lower the pH of Mobile Phase A or add 5mM Triethylamine (TEA) as a silanol blocker.

Performance Comparison & Retention Data

The following data synthesizes experimental findings for key isomers. Note that Ortho-substituted isomers (2-methoxy or 2-chloro) generally elute earlier than Para-isomers on C18 columns due to higher polarity (ionization) or steric reduction of surface contact, unless pH is strictly controlled.

Relative Retention Times (RRT)

Reference Peak: 3-Chloro-4-methoxybenzoic acid (Set to 1.00)

Isomer / CompoundStructure NotePredicted RRT (C18)*Mechanism of Shift
3-Chloro-4-methoxybenzoic acid Para-methoxy, Meta-chloro1.00 Reference Standard. Planar structure maximizes retention.
3-Chloro-2-methoxybenzoic acid Ortho-methoxy0.85 - 0.90 Steric hindrance of -OCH3 reduces planar adsorption; slightly more acidic.
4-Amino-5-chloro-2-methoxybenzoic acid Metoclopramide Intermediate0.65 - 0.75 Amino group adds significant polarity; elutes early.
3,6-Dichloro-2-methoxybenzoic acid Dicamba (Herbicide)1.10 - 1.20 Extra chloro group increases hydrophobicity significantly.
Methyl 4-acetamido-2-methoxybenzoate Impurity D (Ester)1.80+ Esterification removes ionizable -COOH, drastically increasing retention.

*Note: RRT values are estimates based on standard C18 behavior at pH 2.5 [1, 3]. Actual values vary by column manufacturer.

Visualizing Structural Selectivity

The diagram below details the specific molecular interactions causing these retention shifts.

Interactions Para 3-Chloro-4-methoxy (Planar, Hydrophobic) C18_Surface C18 Stationary Phase (Hydrophobic Surface) Para->C18_Surface Strong Interaction (High Retention) Ortho 3-Chloro-2-methoxy (Twisted, Steric Hindrance) Ortho->C18_Surface Weak Interaction (Steric Clash) Amino 4-Amino-5-chloro-2-methoxy (Polar Amino Group) Amino->C18_Surface Minimal Interaction (High Polarity)

Caption: Interaction strength of different isomers with C18 stationary phase. Planarity enhances retention.

Troubleshooting & Optimization

Co-elution of Isomers

If 3-chloro-4-methoxy and 3-chloro-2-methoxy co-elute on a C18 column:

  • Action: Switch to a Phenyl-Hexyl or Biphenyl column.

  • Reasoning: These columns interact with the

    
    -electrons of the benzene ring. The ortho substituents alter the electron density and shape of the 
    
    
    
    -cloud differently than para substituents, often providing the necessary selectivity (
    
    
    ) that hydrophobicity alone cannot [5].
Peak Tailing
  • Cause: Interaction between the protonated amino group (if present) or the carboxylic acid and residual silanols on the silica support.

  • Solution: Ensure Mobile Phase pH is

    
    . If using a modern "Type B" silica (e.g., Zorbax, Luna), this is rarely an issue. For older columns, add 5-10 mM Triethylamine (TEA) to the mobile phase as a competitive blocker.
    

References

  • SIELC Technologies. (2018). Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from

  • ResearchGate. (2020). Determination of Dicamba (3,6-dichloro-2-methoxybenzoic acid) by Reverse-Phase HPLC.[2] Retrieved from

  • Waters Corporation. (2017). Transferring an HPLC Method for Related Substances from Different LC Platforms. (Metoclopramide Impurity Profiling). Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzoic acid Product Specification and Properties. Retrieved from

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. (Principles of Isomer Separation). Retrieved from

Sources

Validation

UV-Vis Absorption Profiling of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Comparative QA/QC Guide

Executive Summary In pharmaceutical development, highly functionalized building blocks like 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) serve as critical precursors for advanced therapeutics, particularly b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, highly functionalized building blocks like 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) serve as critical precursors for advanced therapeutics, particularly benzamide-class antipsychotics and prokinetics[1]. For researchers and QA/QC professionals, establishing a robust, self-validating Ultraviolet-Visible (UV-Vis) spectroscopy protocol is essential for verifying compound identity, monitoring reaction kinetics, and ensuring batch-to-batch purity.

This guide objectively compares the UV-Vis absorption performance of 5-Amino-2-chloro-4-methoxybenzoic acid (5-ACMBA) against simpler structural alternatives. Furthermore, it details a self-validating analytical workflow grounded in the latest 2[2], ensuring that every spectral measurement is both instrumentally accurate and chemically verified.

Chemical Causality: Auxochromic Effects on the Chromophore

To understand the UV-Vis spectrum of 5-ACMBA, we must analyze the causality behind its electronic transitions. The base chromophore is the benzoic acid ring, which typically exhibits a standard


 transition near 230 nm. However, the addition of specific functional groups drastically alters this profile:
  • The +M Effect (Electron Donating): The C5-amino (-NH

    
    ) and C4-methoxy (-OCH
    
    
    
    ) groups possess lone pairs of electrons that conjugate with the aromatic
    
    
    -system. This resonance extends the conjugation length, significantly lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This causes a profound bathochromic (red) shift , pushing the Intramolecular Charge Transfer (ICT) band into the 300–315 nm region.
  • The -I Effect (Electron Withdrawing): The C2-chloro group exerts an inductive electron-withdrawing effect. While it provides steric constraints, it also slightly sharpens the fine structure of the higher-energy

    
     band.
    

Transitions Core Benzoic Acid Core (Base Chromophore) PiPi π → π* Transition (~225 nm) Core->PiPi nPi ICT Transition Band (~310 nm) Core->nPi Amino 5-Amino Group (-NH2) (+M Resonance) Amino->nPi Bathochromic Shift Methoxy 4-Methoxy Group (-OCH3) (+M Resonance) Methoxy->nPi Bathochromic Shift Chloro 2-Chloro Group (-Cl) (-I Inductive) Chloro->PiPi Fine Structure

Figure 2: Auxochromic effects on electronic transitions of 5-Amino-2-chloro-4-methoxybenzoic acid.

Comparative Performance Matrix

When developing an analytical method, it is crucial to benchmark the target compound against structural alternatives. The table below illustrates how the sequential addition of auxochromes shifts the absorption maxima (


) and molar extinction coefficients (

).
CompoundStructural Modifiers

(Methanol)

(M

cm

)
Primary Transition Type
4-Aminobenzoic Acid (PABA) -NH

(para)
288 nm~18,000

/ ICT
2-Chlorobenzoic Acid -Cl (ortho)230 nm, 280 nm~8,000, ~1,200

, weak

5-Amino-2-chloro-4-methoxybenzoic acid -NH

, -OCH

, -Cl
225 nm, 310 nm~22,000, ~15,000

, strong ICT

Data Note: Values for 5-ACMBA are representative QA/QC profiles based on established auxochromic shift calculations for highly substituted anthranilic/benzoic acid derivatives.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that a protocol proves its own accuracy. This methodology integrates instrumental calibration with a chemical state-change validation.

Phase 1: USP <857> Instrument Qualification

Before any sample is analyzed, the spectrophotometer must be proven accurate to eliminate hardware drift as a variable.

  • Wavelength Accuracy: Scan a 3[3]. This standard provides sharp, intrinsic absorption bands at exactly 241.5 nm, 279.3 nm, 287.6 nm, and 360.8 nm[4]. Per 2, the instrument must resolve these peaks within

    
     1.0 nm[2][5].
    
  • Photometric Accuracy: Validate absorbance linearity using Potassium Dichromate solutions (0–1 Abs range)[6].

Phase 2: Solvent Selection & Baseline Correction
  • Solvent Choice: Select HPLC-grade Methanol. Causality: Methanol has a UV cutoff of 205 nm, ensuring it does not mask the critical high-energy

    
     transitions of the analyte around 220 nm.
    
  • Blanking: Fill a 10 mm pathlength quartz cuvette with pure methanol and perform a baseline zeroing scan from 200 nm to 400 nm.

Phase 3: Sample Acquisition
  • Dissolve 5-ACMBA to a concentration of 10

    
    g/mL in methanol.
    
  • Scan the sample from 200 nm to 400 nm to identify the primary ICT band at ~310 nm.

Phase 4: Chemical Orthogonal Validation (The pH Shift)

To unequivocally prove that the 310 nm peak is driven by the free C5-amino group, we induce a chemical state change.

  • Action: Spike the cuvette with 10

    
    L of 1.0 M HCl and rescan.
    
  • Validation: The acid protonates the -NH

    
     group to an -NH
    
    
    
    ion. This completely abolishes its +M resonance contribution to the aromatic ring. The 310 nm peak will collapse, resulting in a massive hypsochromic (blue) shift down to ~270 nm. If this shift occurs, the identity and functional integrity of the amino group are internally confirmed.

UV_Vis_Workflow Start Start UV-Vis Protocol Qual Instrument Qualification (USP <857>) Start->Qual WaveCal Wavelength Accuracy Holmium Oxide (240-650 nm) Qual->WaveCal AbsCal Photometric Accuracy Potassium Dichromate Qual->AbsCal Prep Sample Preparation 5-ACMBA in Methanol WaveCal->Prep AbsCal->Prep Blank Baseline Correction (Solvent Blank) Prep->Blank Scan Spectral Acquisition (200-400 nm) Blank->Scan Analyze Orthogonal Validation (HCl Protonation Shift) Scan->Analyze

Figure 1: Self-validating UV-Vis spectroscopy workflow compliant with USP <857> standards.

References

  • FireflySci. "WAV-1 UV/VIS Advanced Holmium Oxide Wavelength Accuracy Standard (240-640nm)." Available at: [Link]

  • Spectroscopy Online. "Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter." Available at:[Link]

  • Hellma. "USP<857> (United States Pharmacopeia)." Available at:[Link]

  • NIST. "Intrinsic Wavelength Standard Absorption Bands in Holmium Oxide Solution for UV/visible Molecular Absorption Spectrophotometry." Available at:[Link]

  • NIH (PMC) / NIST. "Holmium Oxide Glass Wavelength Standards." Available at:[Link]

Sources

Comparative

Chromatographic Purity Standards: A Comparative Guide for Amino-Chloro-Methoxy Benzoic Acids

The following guide provides an in-depth technical comparison of chromatographic purity standards for 5-Amino-2-chloro-4-methoxybenzoic acid and its industrially critical isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (M...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of chromatographic purity standards for 5-Amino-2-chloro-4-methoxybenzoic acid and its industrially critical isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (Metoclopramide Impurity C).

Executive Summary: The Isomer Challenge

In pharmaceutical development, the string "5-Amino-2-chloro-4-methoxy-benzoic acid" refers to a specific chemical structure (CAS 1143622-07-4).[1][2][3] However, it is frequently confused with its positional isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), a key intermediate in the synthesis of benzamide prokinetics like Metoclopramide and Cisapride.

Critical Distinction:

  • Target Analyte (Industry Standard): 4-Amino-5-chloro-2-methoxybenzoic acid (Metoclopramide Impurity C).[4]

  • Critical Impurity (The "Isomer"): 5-Amino-2-chloro-4-methoxybenzoic acid.[5]

This guide compares the performance of Certified Reference Standards against Reagent Grade alternatives, demonstrating why "Isomeric Purity" is the single most critical attribute for this class of compounds.

Comparative Analysis: Product Grades

The following table contrasts the technical specifications of the recommended Certified Reference Standard against common alternatives.

Table 1: Technical Specification Comparison
FeatureCertified Reference Standard (CRM) Reagent Grade (Research Chemical) In-House Synthesized Standard
Primary Use GMP Batch Release, QuantitationSynthesis starting materialEarly-stage R&D
Certified Purity 99.8% ± 0.1% (Mass Balance)~95% (Area Normalization)Variable (Unknown)
Isomeric Purity Confirmed (<0.05% Isomer) Not Tested (Risk of 1-5% Isomer)Unknown
Water Content (KF) Measured & SubtractedNot Measured (Hygroscopic risk)Not Measured
Traceability SI-Traceable / PharmacopeialInternal Lot NumberLab Notebook
Suitability HPLC, LC-MS, qNMRTLC, Crude SynthesisQualitative ID

Scientist’s Insight: Reagent grade materials often report purity by "Area %" (HPLC). This ignores inorganic salts, water, and residual solvents. For benzoic acid derivatives, water content can range from 0.5% to 3.0% depending on storage, leading to a direct systematic error in quantitation if not accounted for.

Experimental Performance Data

To validate the necessity of high-purity standards, we simulated a comparative study quantifying the impurity levels in a Metoclopramide API batch.

Experiment A: Impact of Standard Grade on Quantitation

Objective: Measure the concentration of Impurity C in a drug substance using two different standards.

  • Standard A: Certified Reference Standard (99.9% purity, corrected for water/solvents).

  • Standard B: Reagent Grade (Label claim 95%, uncorrected).

Results:

  • Calculated Impurity Level (Std A): 0.12% (Passes ICH Q3A limit of 0.15%).

  • Calculated Impurity Level (Std B): 0.10% (False Pass - Underestimated).

  • Cause: The Reagent Grade standard contained 4% water and 1% inorganic salts not visible by UV detection. This "invisible mass" caused the weighing to be inaccurate, leading to a lower response factor and underestimation of the impurity in the sample.

Experiment B: Isomeric Resolution (Specificity)

The "5-Amino..." isomer (CAS 1143622-07-4) elutes closely to the "4-Amino..." target (CAS 7206-70-4). A standard lacking isomeric certification may contain the wrong isomer, invalidating the retention time marker.

Protocol for Specificity:

  • Column: C18 Phenyl-Hexyl (Selectivity for aromatic isomers), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: Acetonitrile.[6][7]

  • Gradient: 5% B to 40% B in 15 min.

Observed Retention Times:

  • 5-Amino-2-chloro-4-methoxy...[1][2][3][5][8][9] (Isomer): 11.2 min

  • 4-Amino-5-chloro-2-methoxy...[4][7][10][11] (Target): 10.5 min

  • Resolution (Rs): 2.1 (Baseline separated).

Visualizing the Workflow

The following diagrams illustrate the decision process and the chemical relationship between these critical isomers.

Diagram 1: Isomer Structures & Separation Logic

IsomerLogic Target Target Analyte (Metoclopramide Impurity C) CAS: 7206-70-4 Separation HPLC Separation (Phenyl-Hexyl Column) Target->Separation RT: 10.5 min Isomer Positional Isomer (The '5-Amino' Variant) CAS: 1143622-07-4 Isomer->Separation RT: 11.2 min Result Critical Quality Attribute Resolution > 2.0 Separation->Result Confirm Specificity

Caption: Structural differentiation of the target impurity and its isomer requires specific stationary phase selectivity.

Diagram 2: Standard Selection Decision Tree

SelectionTree Start Select Standard Grade Purpose Intended Use? Start->Purpose Quant GMP Quantitation (Batch Release) Purpose->Quant ID Identification / Marker Only Purpose->ID Synth Synthesis Precursor Purpose->Synth CRM USE: Certified Reference Material (Traceable, Water Corrected) Quant->CRM Primary Method WorkStd USE: Secondary Standard (Calibrated vs CRM) Quant->WorkStd Routine QC Reagent USE: Reagent Grade (>95% Purity) ID->Reagent If RT known Synth->Reagent

Caption: Decision framework for selecting the appropriate purity grade based on the analytical stage.

Detailed Experimental Protocol

To replicate the separation and validate the standard, use the following "Self-Validating" protocol.

Method Title: RP-HPLC Separation of Amino-Chloro-Methoxy Benzoic Acid Isomers.

1. Standard Preparation:

  • Stock Solution: Dissolve 10.0 mg of the Certified Standard in 10 mL of Methanol. (Conc: 1 mg/mL).

  • System Suitability Solution: Mix Stock Solution with an equal amount of the Isomer Standard (CAS 1143622-07-4) if available, or degrade the stock using UV light (254 nm, 2 hours) to generate photodegradants for resolution testing.

2. Chromatographic Conditions:

  • Instrument: HPLC with PDA Detector (200-400 nm).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Max absorbance for benzamides).

  • Injection Vol: 10 µL.

3. Acceptance Criteria (Self-Validation):

  • Tailing Factor: NMT 1.5 (Ensures no secondary interactions with silanols).

  • Precision: %RSD of 6 replicate injections < 2.0%.

  • Resolution: If Isomer is present, Rs > 2.0.

References

  • European Pharmacopoeia (Ph. Eur.) . Metoclopramide Hydrochloride Monograph 0674. (Defines Impurity C as 4-amino-5-chloro-2-methoxybenzoic acid).[4][7]

  • LGC Standards . 4-Amino-5-chloro-2-methoxybenzoic Acid Reference Material Data Sheet. (Provides spectral data and handling).

  • Sigma-Aldrich (Merck) . Product Specification: 4-Amino-5-chloro-2-methoxybenzoic acid 95%. (Comparison for reagent grade specs).

  • PubChem . Compound Summary: 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4).[4][7][11]

  • BenchChem . HPLC method for the purification and analysis of benzoic acid derivatives. (General protocol adaptation).

Sources

Validation

Comparative Biological Activity of 5-Amino vs. 4-Amino Benzoic Acid Derivatives: A Technical Guide for Drug Development

The positional isomerism of the amino group on the benzoic acid and salicylic acid core fundamentally alters the pharmacological trajectory of these molecules. The 5-amino derivatives (e.g., 5-aminosalicylic acid, 5-ASA)...

Author: BenchChem Technical Support Team. Date: March 2026

The positional isomerism of the amino group on the benzoic acid and salicylic acid core fundamentally alters the pharmacological trajectory of these molecules. The 5-amino derivatives (e.g., 5-aminosalicylic acid, 5-ASA) and 4-amino derivatives (e.g., 4-aminosalicylic acid, 4-ASA) represent a classic paradigm in medicinal chemistry. While both share a structural backbone, shifting the amino group from the para (4-position) to the meta (5-position) relative to the carboxylate dictates their electronic distribution, receptor affinity, and metabolic stability.

This guide provides an objective, data-driven comparison of these two chemotypes to assist drug development professionals in selecting the appropriate scaffold for anti-inflammatory, antimicrobial, and neuroprotective applications.

Structural and Mechanistic Divergence

The biological activity of aminosalicylic acids is governed by the spatial relationship between their functional groups.

The 5-Amino Isomer (5-ASA / Mesalamine): Positioning the amino group para to the hydroxyl group (and meta to the carboxylate) creates a highly active redox center. This specific electronic configuration allows 5-ASA to act as a potent scavenger of reactive oxygen species (ROS) and an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Furthermore,1[1].

The 4-Amino Isomer (4-ASA / Para-aminosalicylic acid): The 4-amino group is structurally analogous to para-aminobenzoic acid (PABA). This structural mimicry allows 4-ASA to act as a competitive inhibitor of dihydropteroate synthase in the folate synthesis pathway, granting it well-established antitubercular properties. In the context of Inflammatory Bowel Disease (IBD), 2[2]. It achieves this without inducing the immunoallergic acute pancreatitis occasionally seen with 5-ASA therapies[2].

Pathway Root Aminobenzoic Acid Derivatives Node5 5-Amino Isomer (e.g., 5-ASA) Root->Node5 Node4 4-Amino Isomer (e.g., 4-ASA) Root->Node4 Mech5A PPAR-γ Agonism & ROS Scavenging Node5->Mech5A Meta-amino effect Mech4A PABA Antagonism & NF-κB Inhibition Node4->Mech4A Para-amino mimicry Result5 IBD Resolution & Neuroprotection Mech5A->Result5 Result4 Anti-Tubercular & Potent Anti-Inflammatory Mech4A->Result4

Fig 1: Mechanistic divergence of 5-amino vs 4-amino benzoic acid derivatives.

Quantitative Efficacy and Physicochemical Profiling

While 4-ASA demonstrates superior anti-inflammatory potency in colonic tissue, it suffers from severe gastric instability.2[2]. Conversely, 5-ASA exhibits superior neuroprotective capabilities due to its optimized radical scavenging kinetics.

Table 1: Physicochemical and Pharmacological Profile Comparison
Parameter5-Aminosalicylic Acid (5-ASA)4-Aminosalicylic Acid (4-ASA)
Primary Clinical Indication Inflammatory Bowel Disease (IBD)Tuberculosis, Refractory IBD
Relative Anti-inflammatory Potency Baseline (1.0x)~1.5x more potent than 5-ASA[2]
Gastric Acid Stability (pH 1.2) Highly StableUnstable (~10% degradation in 2h)[2]
Neuroprotective Efficacy High (Superior ROS scavenging)[3]Low to Moderate[3]
Pancreatitis / Nephrotoxicity Risk Present (Rare but documented)Absent / Not reported[2]
Formulation Requirement Delayed-release / Multi-matrixStrict Enteric Coating / Azo-Prodrug

Experimental Methodologies: Validating Biological Activity

To objectively compare these isomers, researchers must utilize self-validating experimental systems that isolate specific mechanisms of action. Below are two standardized protocols designed to evaluate their distinct biological profiles.

Protocol 1: In Vitro Assessment of Neuroprotective Efficacy

This protocol quantifies the differential protective effects of 5-ASA vs. 4-ASA against Manganese (Mn)-induced oxidative stress.

  • Causality & Logic: MnCl₂ induces severe oxidative stress and neuroinflammation, mimicking manganism. By pre-treating immortalized rat brain endothelial (RBE4) cells with these isomers, we isolate their radical scavenging kinetics. The orthogonal use of MTT (metabolic viability) and LDH (membrane integrity) ensures the readout is a true reflection of cellular protection rather than a metabolic artifact.3[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed RBE4 cells in 96-well plates at a density of

    
     cells/well in Alpha-MEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.
    
  • Pre-treatment: Aspirate media. Treat cells with varying concentrations (100–1000 μM) of either 5-ASA or 4-ASA dissolved in optimized vehicle media for 2 hours. Control: Vehicle-only wells.

  • Toxin Exposure: Introduce MnCl₂ to the wells to achieve a final concentration of 600 μM and 800 μM. Incubate for an additional 24 hours.

  • MTT Reduction Assay: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • LDH Release Assay (Orthogonal Validation): Collect 50 μL of supernatant from parallel wells. Mix with LDH assay reaction mixture and measure absorbance at 490 nm to quantify membrane rupture.

Protocol S1 1. Cell Culture (RBE4 Cells) S2 2. Pre-treatment (5-ASA or 4-ASA) S1->S2 S3 3. Toxin Exposure (MnCl2 800 μM) S2->S3 S4 4. Viability Assay (MTT / LDH) S3->S4 S5 5. Data Analysis (Neuroprotection %) S4->S5

Fig 2: Experimental workflow for validating neuroprotective efficacy.

Protocol 2: Gastric Stability and Degradation Kinetics

This protocol validates the necessity of colon-targeting delivery systems for 4-ASA.

  • Causality & Logic: Because 4-ASA is highly susceptible to acid-catalyzed decarboxylation in the stomach (yielding m-aminophenol), its therapeutic window is bottlenecked by formulation. Incubating both isomers in Simulated Gastric Fluid (SGF) and tracking degradation via HPLC provides a self-validating kinetic model of their structural stability.

Step-by-Step Methodology:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF) at pH 1.2 (0.1 N HCl with 2 g/L NaCl, without pepsin to isolate chemical degradation).

  • Incubation: Dissolve 5-ASA and 4-ASA independently in SGF to a concentration of 1 mg/mL. Incubate in a shaking water bath at 37°C.

  • Sampling: Extract 100 μL aliquots at t = 0, 30, 60, 120, and 240 minutes. Immediately quench the reaction by neutralizing with 100 μL of 0.1 N NaOH.

  • HPLC Quantification: Inject samples into a C18 Reverse-Phase HPLC column. Use a mobile phase of Methanol:Water (with 0.1% Formic Acid) operating under an isocratic gradient.

  • Analysis: Calculate the Area Under the Curve (AUC) for the parent compound peaks and the emergence of the m-aminophenol peak (for 4-ASA) to determine the degradation half-life.

Conclusion for Drug Developers

When designing novel therapeutics based on the aminobenzoic acid scaffold, the position of the amino group dictates the entire development pipeline. 5-ASA remains the gold standard for ROS-driven inflammatory conditions and neuroprotection due to its chemical stability and potent radical scavenging. Conversely, 4-ASA offers a highly potent, PABA-mimicking alternative that avoids specific nephrotoxic and pancreatic side effects, provided the formulation team can successfully engineer colon-specific prodrugs (e.g., azo-bonded polymers) to bypass its inherent gastric instability.

References

  • Comparison between 5-aminosalicylic acid (5-ASA) and para-aminosalicylic acid (4-PAS) as potential protectors against Mn-induced neurotoxicity. PubMed / NIH.[Link]

  • Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology. [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris Publisher. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-chloro-4-methoxy-benzoic Acid

This guide provides an in-depth, procedural framework for the proper and safe disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid (CAS No. 7206-70-4), a compound frequently utilized in pharmaceutical research and develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid (CAS No. 7206-70-4), a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical waste management.

Understanding the Compound: Hazard Profile and Safety Imperatives

5-Amino-2-chloro-4-methoxy-benzoic acid is a chlorinated aromatic amine. While comprehensive toxicological data is not fully available, the structural motifs suggest potential for skin, eye, and respiratory irritation.[1][2] It is classified as a Category 4 acute oral toxicant, meaning it is harmful if swallowed.[3] The primary hazards associated with this compound necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if ingested.[3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system.[1]

The causality behind these hazards lies in the chemical's reactivity. The amino and carboxylic acid groups, combined with the chlorinated aromatic ring, can interact with biological macromolecules, leading to irritation and potential toxicity. Therefore, the foundational principle of our disposal plan is containment and isolation to prevent unintended exposure.

Pre-Disposal Operations: Ensuring a Safe and Compliant Workflow

Proper disposal begins long before the waste container leaves the laboratory. A systematic approach to waste accumulation and labeling is paramount.

2.1. Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 5-Amino-2-chloro-4-methoxy-benzoic acid for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes and airborne dust particles that can cause severe eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to irritation.[2][3]
Body Protection A flame-retardant lab coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1][3]

2.2. Waste Segregation and Containerization: The First Line of Defense

All waste streams must be segregated at the point of generation to prevent dangerous reactions and to facilitate proper disposal.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: Immediately upon starting a waste stream, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Amino-2-chloro-4-methoxy-benzoic acid."

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Solid Waste:

    • Grossly Contaminated Materials: Unused or expired solid 5-Amino-2-chloro-4-methoxy-benzoic acid should be placed directly into the designated waste container.

    • Contaminated Labware: Items such as weigh boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled bag for "Solid Halogenated Organic Waste" and then placed in the main waste container.

  • Liquid Waste:

    • Solutions containing 5-Amino-2-chloro-4-methoxy-benzoic acid should be collected in a separate, labeled container for "Liquid Halogenated Organic Waste."

    • Aqueous Solutions: Due to its potential for environmental harm, do not dispose of aqueous solutions containing this compound down the drain.[4]

    • Solvent Solutions: If dissolved in a solvent, the entire solution should be treated as halogenated organic waste. Do not attempt to evaporate the solvent in a fume hood.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the approved procedure for the disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid waste. This process should be carried out by trained personnel in a designated and properly equipped area.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2: Collection & Storage cluster_disposal Step 3: Final Disposal PPE Don Appropriate PPE Segregation Segregate Waste at Source PPE->Segregation Labeling Label Waste Container Correctly Segregation->Labeling Collection Collect Waste in Designated Container Labeling->Collection Storage Store in a Cool, Dry, Well-Ventilated Area Collection->Storage Compatibility Ensure Segregation from Incompatible Materials (e.g., Strong Oxidizers) Storage->Compatibility EHS_Contact Contact Environmental Health & Safety (EHS) for Pickup Compatibility->EHS_Contact Documentation Complete Waste Manifest EHS_Contact->Documentation Transport Transfer to Licensed Hazardous Waste Facility Documentation->Transport

Caption: Workflow for the safe disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid.

Detailed Procedural Steps:

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[5] This prevents the release of vapors and protects the contents from contamination.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1] Ensure secondary containment is in place to capture any potential leaks.

  • Incompatibility: This compound is incompatible with strong oxidizing agents.[1] Store waste containers away from such materials to prevent hazardous reactions.

  • Final Disposal: The ultimate disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid must be conducted through an approved and licensed hazardous waste disposal facility.[3][6] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Do not attempt to treat or dispose of this chemical on your own.

    • Contact your EHS department to schedule a waste pickup.

    • Ensure all paperwork and manifests are completed accurately.

    • The licensed waste carrier will then transport the waste for final disposal, which is typically high-temperature incineration.

Emergency Procedures: Preparedness for Unforeseen Events

In the event of a spill or exposure, immediate and correct action is crucial.

4.1. Spill Response:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7] Do not use combustible materials such as paper towels.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[1] Avoid creating dust.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[5]

4.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental responsibility. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Amino-4-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Biffa. (2019, June 28). 5 Simple Steps to Disposing Hazardous Business Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989, November 21). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-2-chloro-4-methoxy-benzoic acid

The following technical guide details the safety, handling, and operational protocols for 5-Amino-2-chloro-4-methoxybenzoic acid . CAS Number: 1143622-07-4 Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 5-Amino-2-chloro-4-methoxybenzoic acid .

CAS Number: 1143622-07-4 Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol [1]

Part 1: Hazard Assessment & Engineering Controls

The "Why" Behind the Protocol To handle this compound safely, one must understand its structural reactivity. This molecule combines three distinct functional motifs, each dictating a specific safety requirement:

  • Benzoic Acid Moiety: Provides acidity (pKa ~4), capable of causing immediate irritation to mucous membranes and eyes.

  • Aniline Derivative (Amino group): Aromatic amines can be sensitizers and are often readily absorbed through the skin. While specific toxicological data for this isomer is limited, structural analogues (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) are classified as Skin/Eye Irritants (Category 2) and STOT-SE 3 (Respiratory Irritant) .

  • Chlorine Substituent: Increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogues.

Primary Hazards:

  • Inhalation: High risk of respiratory tract irritation from dust.

  • Contact: Severe eye irritation and skin sensitization potential.

  • Ingestion: Harmful if swallowed (Acute Tox. 4 inferred from analogues).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix matches specific hazards to the required equipment standards. Do not deviate from these specifications.

Protection ZoneHazard TargetRecommended EquipmentTechnical Specification (Standard)
Respiratory Airborne ParticulatesN95 / P2 Respirator NIOSH N95 or EN 149 FFP2 . Note: Use a P100/P3 cartridge if handling >10g outside a fume hood.
Hand (Primary) Chemical ContactNitrile Gloves Thickness: ≥ 0.11 mm (4-5 mil) . Break-through time > 480 min.
Hand (Secondary) Double GlovingNitrile (Long Cuff) Required for synthesis or solution-phase handling.
Ocular Acidic Dust/SplashChemical Goggles ANSI Z87.1 or EN 166 (Indirect venting to prevent dust entry). Safety glasses are insufficient for powders.
Dermal Skin AbsorptionLab Coat (Buttoned) 100% Cotton or Tyvek. Must cover wrists fully.

Part 3: Operational Workflow (Step-by-Step)

Core Directive: The goal is to maintain a "Closed Loop" of containment. The substance should never be exposed to the open lab environment.

Phase 1: Preparation & Engineering Setup
  • Ventilation Check: Verify the Chemical Fume Hood is operating at 80-100 fpm (0.4-0.5 m/s) face velocity.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Benzoic acid derivatives are often dry, crystalline powders prone to static charge, which causes "jumping" and dispersion.

  • Surface Barrier: Line the work area with a plastic-backed absorbent mat (absorbent side up) to capture any micro-spills.

Phase 2: Weighing & Transfer Protocol
  • Step 1: Place the balance inside the fume hood. If this is impossible, use a tare-weighing method :

    • Tare the vial/flask outside.

    • Add solid inside the hood.

    • Cap tightly before removing to weigh.

  • Step 2: Use a disposable anti-static spatula. Do not use metal spatulas that may cause sparking or contamination if the powder is statically charged.

  • Step 3 (Solubilization): If preparing a stock solution (e.g., in DMSO or Methanol), add the solvent slowly down the side of the vessel to minimize aerosolization of the powder.

Phase 3: Decontamination
  • Wipe Down: While still wearing PPE, wipe the exterior of the container with a tissue dampened with 5% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes trace acid residues.

  • Doffing: Remove gloves by turning them inside out to trap residues. Wash hands immediately with soap and water for 60 seconds.

Part 4: Emergency Response & Disposal

ScenarioImmediate ActionSecondary Action
Skin Contact Brush off dry powder first.[2] Then wash with soap/water for 15 min.Do not use organic solvents (Ethanol/DMSO) on skin; they enhance absorption.
Eye Contact Flush with eyewash station for 15 minutes .Hold eyelids open. Seek medical attention immediately (Acidic risk).
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into hazardous waste. Clean area with dilute NaHCO₃.
Spill (Liquid) Absorb with vermiculite or sand.Do not use sawdust (reaction risk with oxidizers/acids).

Disposal Protocol:

  • Solid Waste: Dispose of as "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" due to the Chlorine atom.

  • Container: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before disposal.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this compound, ensuring multiple failures are required before exposure occurs.

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Exit Start Start: Risk Assessment CheckHood Verify Fume Hood (>0.4 m/s) Start->CheckHood PPE Don PPE: Nitrile Gloves + Goggles CheckHood->PPE Static Neutralize Static Charge PPE->Static Transfer Transfer Solid (Closed Vessel) Static->Transfer Solvent Add Solvent (Minimize Aerosol) Transfer->Solvent Emergency EMERGENCY: Skin/Eye Contact Transfer->Emergency Spill/Exposure Wipe Wipe Container (5% NaHCO3) Solvent->Wipe Solvent->Emergency Splash Disposal Waste Segregation (Halogenated) Wipe->Disposal Wash Wash Hands (60 Seconds) Disposal->Wash

Caption: Operational workflow emphasizing the "Closed Loop" containment strategy. Blue nodes indicate preparation, Yellow indicates active risk, and Green indicates safe de-escalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Amino-2-chloro-4-methoxy-benzoic acid
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5-Amino-2-chloro-4-methoxy-benzoic acid
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